molecular formula C11H12N2O B139813 (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol CAS No. 153863-35-5

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Cat. No.: B139813
CAS No.: 153863-35-5
M. Wt: 188.23 g/mol
InChI Key: JTNWKZVHKLAHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNWKZVHKLAHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380078
Record name (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-35-5
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153863-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Structure of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of the pyrazole derivative, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structure is characterized by a phenyl group at the 1-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position of the pyrazole ring.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 153863-35-5[1]

Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor, such as 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde or a corresponding carboxylate ester. A common and effective method involves the use of a metal hydride reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[2].

Experimental Protocol: Reduction of a Pyrazole-4-Carboxylate Precursor

This protocol is adapted from the synthesis of a similar pyrazolyl methanol derivative[3].

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Methanol (MeOH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • A solution of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended to determine reaction completion).

  • Upon completion, the reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding water dropwise, followed by the dropwise addition of 1 M NaOH solution.

  • The mixture is stirred for an additional 20-30 minutes.

  • Anhydrous magnesium sulfate is added to the mixture to remove excess water, and stirring is continued for another 30 minutes at room temperature.

  • The solid precipitate is removed by filtration through a pad of diatomaceous earth. The filter cake is washed with THF and methanol.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product, this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectral data based on the analysis of closely related compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5-7.2multiplet5HAromatic protons (Phenyl ring)
~4.5doublet2H-CH₂ OH
~2.4singlet3H-CH₃
~1.8-2.0triplet/broad singlet1H-OH
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm) Assignment
~145-150C5 (pyrazole ring)
~138-140Quaternary C (phenyl ring)
~128-130C-H (phenyl ring)
~125-127C-H (phenyl ring)
~120-122C-H (phenyl ring)
~115-120C4 (pyrazole ring)
~55-60-C H₂OH
~10-15-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode
~3400-3200 (broad)O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600-1450C=C and C=N stretch (aromatic and pyrazole rings)
~1050-1000C-O stretch (primary alcohol)
Mass Spectrometry (MS)
m/z Assignment
188[M]⁺ (Molecular ion)
171[M - OH]⁺
157[M - CH₂OH]⁺
77[C₆H₅]⁺ (Phenyl fragment)

Biological Activity and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antioxidant and anticancer properties[4][5][6][7]. Several studies have indicated that some pyrazole compounds can induce apoptosis in cancer cells through mechanisms that may involve the tumor suppressor protein p53 and the generation of reactive oxygen species (ROS)[5][8][9][10].

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a potential signaling pathway through which pyrazole derivatives may exert their anticancer effects.

Apoptotic_Signaling_Pathway Pyrazole_Derivative This compound ROS_Generation Reactive Oxygen Species (ROS) Generation Pyrazole_Derivative->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed apoptotic signaling pathway for pyrazole derivatives.
Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the biological activity of a compound like this compound.

Biological_Activity_Workflow Compound_Synthesis Compound Synthesis and Purification In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) In_Vitro_Screening->Antioxidant_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot (p53, Bax, Bcl-2, Caspases) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Workflow for biological activity screening.

References

An In-depth Technical Guide to (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the pyrazole derivative, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Core Physicochemical Properties

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 153863-35-5[1]
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Physical Form Solid
Predicted XLogP3 1.5PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 2PubChem
Predicted Exact Mass 188.09496301 g/mol PubChem
Predicted Monoisotopic Mass 188.09496301 g/mol PubChem
Predicted Topological Polar Surface Area 41.6 ŲPubChem
Predicted Heavy Atom Count 14PubChem
Predicted Formal Charge 0PubChem
Predicted Complexity 207PubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of a pyrazole carbaldehyde intermediate, followed by its reduction to the desired alcohol.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Reaction Mixture Reaction Mixture 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one->Reaction Mixture Add to Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->Reaction Mixture Add to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Reaction Mixture->5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Heat under reflux Aldehyde Intermediate 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Reduction Reaction Reduction Reaction Aldehyde Intermediate->Reduction Reaction Dissolve in THF Reducing Agent (e.g., LAH) Lithium Aluminum Hydride (LAH) in THF Reducing Agent (e.g., LAH)->Reduction Reaction Add slowly at 0°C Product This compound Work-up Work-up Reduction Reaction->Work-up Stir overnight Work-up->Product Quench, filter, evaporate

A high-level overview of the synthetic pathway.
Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack reaction protocols for similar pyrazole precursors.

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0°C.

  • After the addition is complete, continue stirring for an additional 20 minutes at 0°C.

  • To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise.

  • After the addition of the pyrazolone, heat the reaction mixture under reflux for approximately 1.5 to 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • The solid product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Step 2: Reduction to this compound

This protocol is based on the reduction of a similar pyrazole carboxylate using lithium aluminum hydride (LAH).[2]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Cool the LAH suspension to 0°C in an ice bath.

  • Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from Step 1 in anhydrous THF.

  • Slowly add the solution of the aldehyde dropwise to the cooled LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution.

  • Stir the resulting mixture for 20-30 minutes.

  • Add anhydrous magnesium sulfate to dry the mixture and stir for another 30 minutes.

  • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with THF and methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, this compound.

  • The final product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] Specifically, certain pyrazole compounds have been shown to induce apoptosis in cancer cells through the p53-mediated pathway.[3][4][5][6][7] This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death.

p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The pro-apoptotic function of p53 is largely mediated through its transcriptional control of genes involved in the intrinsic apoptotic pathway, such as the Bcl-2 family members Bax and Bcl-2.

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade and Apoptosis Cellular_Stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) p53 p53 Cellular_Stress->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates Pyrazole_Compound This compound Pyrazole_Compound->p53 potentially activates/stabilizes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

A simplified representation of the p53-mediated apoptotic pathway.

The proposed mechanism suggests that this compound, like other bioactive pyrazole derivatives, may contribute to the activation or stabilization of p53.[4][6] Activated p53 then transcriptionally represses the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4][5][6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c subsequently binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[5]

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While experimental physicochemical data is limited, computational predictions provide a useful starting point for further investigation. The outlined synthetic protocol offers a viable route for its preparation. The likely involvement of this compound in the p53-mediated apoptotic pathway highlights a promising avenue for future research into its mechanism of action and therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this and related pyrazole compounds.

References

Synthesis and Characterization of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This pyrazole derivative holds potential for applications in medicinal chemistry and drug discovery, given the well-documented diverse biological activities of the pyrazole scaffold. This document outlines a detailed synthetic pathway, experimental protocols, and in-depth characterization of the title compound.

Synthetic Pathway

The synthesis of this compound is achieved through a three-step process. The first step involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine to form the pyrazolone core. The second step is a Vilsmeier-Haack formylation to introduce a carbonyl group at the C4 position. The final step is the reduction of the formyl group to a hydroxymethyl group.

Synthesis_Pathway cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reduction A Ethyl Acetoacetate C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->C Reflux in Ethanol B Phenylhydrazine B->C E 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C->E Reflux D POCl3 / DMF D->E G This compound E->G Methanol, 0°C to RT F Sodium Borohydride (NaBH4) F->G

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This procedure is adapted from the cyclocondensation reaction of β-ketoesters and hydrazines.[1]

  • Reaction Setup: To a magnetically stirred solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours.

  • Work-up and Purification: After completion of the reaction, cool the mixture in an ice bath to facilitate precipitation. Filter the resulting solid, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Recrystallization from ethanol can be performed for further purification.

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation of active methylene compounds.[1][2]

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (35 mmol) dropwise to dimethylformamide (15 mmol) with stirring over 15 minutes. Continue stirring for an additional 20 minutes at 0°C.

  • Reaction: To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

  • Reaction Conditions: Heat the reaction mixture under reflux for 1.5 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice. The solid product that separates is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound

This procedure follows a standard reduction of an aldehyde using sodium borohydride.[3][4][5][6][7]

  • Reaction Setup: Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound were confirmed by various spectroscopic methods.

Characterization_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) (Purity Check) Start->TLC MP Melting Point Determination TLC->MP IR Infrared (IR) Spectroscopy (Functional Groups) MP->IR NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) IR->NMR MS Mass Spectrometry (MS) (Molecular Weight) NMR->MS Final Characterized Compound MS->Final

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical Data
PropertyValue
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
AppearanceWhite to off-white solid
Melting PointNot available in literature
Purity (by TLC)>97%
Spectroscopic Data

The expected spectroscopic data for this compound are summarized below, based on the analysis of structurally related compounds.[8][9][10]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.2m5HPhenyl-H
~7.8s1HPyrazole-H (C3-H)
~4.6d2H-CH₂OH
~2.4s3H-CH₃
~1.8t1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150Pyrazole-C5
~140Pyrazole-C3
~139Phenyl-C (ipso)
~129Phenyl-CH
~127Phenyl-CH
~125Phenyl-CH
~115Pyrazole-C4
~58-CH₂OH
~12-CH₃

Table 3: Predicted IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretch
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch
~1595C=N stretch (pyrazole ring)
~1500C=C stretch (aromatic ring)
~1050C-O stretch

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 189.10.

Biological Significance

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel pyrazole-containing molecules like this compound is a crucial step in the discovery of new therapeutic agents. The functional groups present in this molecule, particularly the hydroxyl group, provide a handle for further chemical modifications to explore structure-activity relationships and develop new drug candidates.

References

An In-depth Technical Guide to (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol (CAS: 153863-35-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, a pyrazole derivative with potential applications in medicinal chemistry. This document outlines its physicochemical characteristics, a probable synthetic route, and detailed protocols for evaluating its biological activities.

Core Properties and Data

This compound is a heterocyclic alcohol with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Its structure features a pyrazole ring substituted with methyl and phenyl groups, and a hydroxymethyl group, which is a key functional group for further chemical modifications and biological interactions.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It should be noted that experimental values can vary between different sources and measurement conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OPubChem
Molecular Weight 188.23 g/mol [1]
CAS Number 153863-35-5N/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like DMSO and methanolInferred from biological assay protocols

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow start Precursor: 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reaction Reduction Reaction start->reaction 1. reducing_agent Reducing Agent (e.g., Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LAH)) reducing_agent->reaction 2. solvent Solvent (e.g., Methanol, Ethanol, or THF) solvent->reaction 3. workup Aqueous Work-up & Extraction reaction->workup 4. purification Purification (e.g., Column Chromatography) workup->purification 5. product Product: This compound purification->product 6.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis (Hypothetical)

The following protocol is a generalized procedure based on the reduction of similar heterocyclic aldehydes. Optimization of reaction conditions (temperature, time, stoichiometry) would be necessary.

  • Dissolution of Precursor : Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent : Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The molar ratio of NaBH₄ to the aldehyde is typically between 1:1 and 2:1.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up : Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

  • Extraction : Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Biological Activity and Assay Protocols

Preliminary research suggests that this compound possesses potential anticancer and antioxidant properties.[1] The following are detailed protocols for evaluating these activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow cell_seeding 1. Seed Cancer Cells in 96-well plate (e.g., MDA-MB-231, HepG2) Incubate for 24h compound_treatment 2. Treat cells with varying concentrations of This compound Incubate for 48-72h cell_seeding->compound_treatment mtt_addition 3. Add MTT solution to each well Incubate for 4h compound_treatment->mtt_addition formazan_solubilization 4. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading 5. Measure absorbance at ~570 nm using a microplate reader formazan_solubilization->absorbance_reading data_analysis 6. Calculate cell viability and IC50 value absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding : Plate cancer cells (e.g., breast cancer MDA-MB-231 or liver cancer HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these dilutions and incubate for 48 to 72 hours.[2]

  • MTT Addition : After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

DPPH_Assay_Logic dpph_radical DPPH• (Stable free radical, purple) reaction Radical Scavenging Reaction dpph_radical->reaction antioxidant This compound (Potential Antioxidant) antioxidant->reaction dpph_h DPPH-H (Reduced form, yellow/colorless) reaction->dpph_h measurement Measure decrease in absorbance at ~517 nm dpph_h->measurement

Caption: Logical relationship in the DPPH radical scavenging assay.

  • Preparation of DPPH Solution : Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation : Prepare various concentrations of this compound in methanol.

  • Reaction Mixture : In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compound. A control containing only DPPH and methanol should also be prepared.

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination : The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of the compound.

Conclusion

This compound is a pyrazole derivative with demonstrated potential in the fields of oncology and as an antioxidant. This guide provides a foundational understanding of its properties and the experimental protocols necessary for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound in drug discovery programs.

References

The Diverse Biological Activities of Substituted Phenylpyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry and agrochemical research. This technical guide provides an in-depth analysis of their diverse pharmacological effects, including insecticidal, anti-inflammatory, anticancer, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support further research and development in this field.

Core Biological Activities and Mechanisms of Action

Substituted phenylpyrazoles have been extensively studied and have shown significant potential in various therapeutic and practical applications. Their biological activities are largely dictated by the nature and position of substituents on both the phenyl and pyrazole rings.

Insecticidal Activity

Phenylpyrazole derivatives are renowned for their potent insecticidal properties. The most prominent example is Fipronil. The primary mechanism of action for this class of insecticides is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][2][3] This blockage leads to the accumulation of GABA in synaptic junctions, resulting in neuronal hyperexcitability, paralysis, and ultimately, the death of the insect.[2] The selectivity of these compounds for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target species.[1] Some novel phenylpyrazole inner salt derivatives have been designed as dual-target insecticides, acting on both nicotinic acetylcholine receptors and GABA receptors.[4][5]

Anti-inflammatory Activity

Several substituted phenylpyrazole derivatives have demonstrated significant anti-inflammatory effects. Studies have shown their ability to inhibit neutrophil accumulation and reduce edema in preclinical models.[6] For instance, certain N-phenylpyrazole arylhydrazone derivatives have been rationally designed as inhibitors of prostaglandin synthase and 5-lipoxygenase enzymes.[6][7] In contrast, the anti-inflammatory activity of some phenyl-pyrazolone derivatives appears to be related to their lipophilicity rather than direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.[8] Compounds such as 1-phenyl-1H-pyrazole-5-acetic acid derivatives have also exhibited strong anti-inflammatory, analgesic, and antipyretic activities.[9]

Anticancer Activity

The anticancer potential of substituted phenylpyrazoles is an emerging area of research. These compounds have been shown to inhibit the growth of various cancer cell lines.[10][11][12] The proposed mechanisms of action are diverse and include the inhibition of topoisomerase II, interference with pyrimidine nucleotide biosynthesis, and the inhibition of the anti-apoptotic protein Myeloid cell leukemia 1 (MCL-1).[10][13] For example, a series of phenylbipyridinylpyrazoles showed a broad spectrum of activity against the NCI-60 tumor cell line panel.[10] Another study identified a novel class of phenylpyrazole derivatives as selective inhibitors of MCL-1, inducing caspase-dependent apoptosis in leukemia cells.[13]

Antimicrobial Activity

Substituted phenylpyrazoles have also been investigated for their antibacterial and antifungal properties.[14][15][16][17][18][19][20][21][22] Several derivatives have shown potent activity against a range of pathogenic microorganisms, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[15] The antimicrobial mechanism for some of these compounds has been identified as the inhibition of fatty acid biosynthesis.[15] The attachment of different functional groups, such as a bromoacetyl moiety, to the pyrazole ring has been shown to be a promising strategy for developing new antifungal agents.[14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted phenylpyrazole derivatives as reported in the literature.

Table 1: Insecticidal Activity of Phenylpyrazole Derivatives

Compound ClassTarget OrganismBioassayActivity (LC50)Reference
N-phenylpyrazolesMythimna separataLarvicidal assay0.21 - 0.25 µg/mL[23]
N-phenylpyrazolesPlutella xylostellaLarvicidal assay3-fold higher potency than chlorantraniliprole[23]
Phenylpyrazole OximesPlutella xylostellaInsecticidal activity assayNot specified[24]

Table 2: Anticancer Activity of Phenylpyrazole Derivatives

CompoundCell LineBioassayActivity (GI50/IC50)Reference
Phenylbipyridinylpyrazole 5eLeukemia SRNCI-60 screen96% growth inhibition at 10 µM[10]
Benzofuropyrazole 4aLeukemia K562Tumor cell growth inhibitory assay0.26 µM[11]
Benzofuropyrazole 4aLung A549Tumor cell growth inhibitory assay0.19 µM[11]
Pyrazole 5bLung A549Tubulin polymerization inhibition7.30 µM[11]
Phenylpyrazole GQN-B37-E-MCL-1 binding assayKi < 1 µM[13]
Pyrazole benzamide derivativeHCT-116Antiproliferative assay7.74‒82.49 µg/mL[12]
Pyrazole benzamide derivativeMCF-7Antiproliferative assay4.98‒92.62 µg/mL[12]

Table 3: Antimicrobial Activity of Phenylpyrazole Derivatives

CompoundMicroorganismBioassayActivity (MIC)Reference
4-fluorophenyl substituted pyrazoleS. aureus ATCC 33591Broth microdilution1 µg/mL[15]
4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole (3)AspergillusIn vitro antifungal assayExcellent activity[14]
N-phenylpyrazole-fused fraxinellone (31)B. subtilisBroth microdilution4 µg/mL[17]
Triazine-fused pyrazole (32)S. epidermidisBroth microdilution0.97 µg/mL[17]
Triazine-fused pyrazole (32)Enterobacter cloacaeBroth microdilution0.48 µg/mL[17]
Bistrifluoromethyl phenyl derivative (29)Gram-positive bacteriaBroth microdilution0.25 µg/mL[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the evaluation of substituted phenylpyrazole derivatives.

Insecticidal Activity Assay (Larvicidal Assay)
  • Test Organisms : Rearing of target insect species (e.g., Plutella xylostella, Mythimna separata) under controlled laboratory conditions.

  • Compound Preparation : Dissolving the test compounds in a suitable solvent (e.g., acetone or DMSO) to prepare a series of concentrations.

  • Application : Uniformly applying the test solutions to the surface of artificial diet or host plant leaves.

  • Exposure : Placing a specific number of larvae (e.g., third-instar) onto the treated diet or leaves.

  • Incubation : Maintaining the treated insects under controlled temperature, humidity, and photoperiod.

  • Mortality Assessment : Recording the number of dead larvae after a specified period (e.g., 48 or 72 hours).

  • Data Analysis : Calculating the LC50 (median lethal concentration) values using probit analysis.

Anti-inflammatory Activity Assay (Carrageenan-Induced Pleurisy in Rats)
  • Animal Model : Using male Wistar rats of a specific weight range.

  • Compound Administration : Administering the test compounds orally or intraperitoneally at a specific dose prior to the induction of pleurisy.

  • Induction of Pleurisy : Injecting a solution of carrageenan into the pleural cavity of the rats.

  • Sample Collection : Euthanizing the animals at a specific time point after carrageenan injection and collecting the pleural exudate.

  • Measurement of Inflammatory Parameters :

    • Exudate Volume : Measuring the volume of the collected pleural exudate to assess edema.

    • Leukocyte Count : Determining the total and differential leukocyte counts in the exudate using a hemocytometer or automated cell counter.

  • Data Analysis : Calculating the percentage inhibition of edema and neutrophil accumulation compared to the vehicle-treated control group.[6][7]

Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)
  • Cell Lines : Utilizing a panel of 60 different human cancer cell lines representing various cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers).

  • Compound Preparation and Incubation : Adding the test compound at a single concentration (e.g., 10 µM) to the cell cultures and incubating for 48 hours.

  • Cell Viability Assay : Using the Sulforhodamine B (SRB) assay to determine cell viability. The SRB protein stain binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the total protein mass and thus, the cell number.

  • Data Analysis : The optical density of the stained cells is measured. The results are reported as the percentage of growth inhibition. A positive value indicates growth inhibition, while a negative value indicates cell killing.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Microorganism Preparation : Culturing the target bacterial or fungal strains in appropriate broth media to achieve a standardized inoculum density.

  • Compound Preparation : Preparing serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation : Adding the standardized microbial suspension to each well of the microtiter plate.

  • Incubation : Incubating the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 or 48 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls : Including positive (microorganism with a known effective antibiotic) and negative (microorganism with vehicle) controls.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of substituted phenylpyrazole derivatives.

G cluster_insecticidal Insecticidal Mechanism of Phenylpyrazoles Phenylpyrazole Phenylpyrazole Derivative GABA_R GABA-gated Chloride Channel Phenylpyrazole->GABA_R Binds and blocks Cl_Influx Chloride Ion Influx Inhibition GABA_R->Cl_Influx Prevents Hyperexcitation Neuronal Hyperexcitation Cl_Influx->Hyperexcitation Leads to Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death G cluster_anticancer Anticancer Mechanism via MCL-1 Inhibition Phenylpyrazole Phenylpyrazole Derivative MCL1 MCL-1 (Anti-apoptotic protein) Phenylpyrazole->MCL1 BIM BIM (Pro-apoptotic protein) Apoptosis Caspase-dependent Apoptosis BIM->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath G cluster_workflow Experimental Workflow for Antimicrobial Screening Start Start Culture Prepare Microbial Cultures Start->Culture Dilution Prepare Compound Serial Dilutions Start->Dilution Inoculation Inoculate Microtiter Plates Culture->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC End End MIC->End G cluster_sar Structure-Activity Relationship (SAR) Logic Core Phenylpyrazole Core Scaffold Substituents Substituents (Nature and Position) Core->Substituents Modified with Properties Physicochemical Properties (e.g., Lipophilicity) Substituents->Properties Influence Activity Biological Activity Substituents->Activity Directly impact Properties->Activity Determine

References

The Core Mechanism of Phenylpyrazole Compounds in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyrazole compounds, a class of heterocyclic aromatic molecules, have emerged as a promising scaffold in anticancer drug discovery. Initially recognized for their potent insecticidal activity, extensive research has revealed their significant therapeutic potential against various human cancers. Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis, inhibition of key oncogenic signaling pathways, and modulation of the tumor microenvironment. This technical guide provides an in-depth analysis of the core mechanisms through which phenylpyrazole derivatives exert their anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

The pyrazole ring system is a versatile pharmacophore that has been successfully incorporated into a wide range of clinically approved drugs. In the context of oncology, phenylpyrazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. Their efficacy stems from their ability to interact with multiple cellular targets, leading to the disruption of critical processes required for cancer cell survival and proliferation. This guide will dissect these mechanisms, offering a comprehensive resource for researchers engaged in the development of novel phenylpyrazole-based anticancer agents.

Key Anticancer Mechanisms of Phenylpyrazole Compounds

The anticancer activity of phenylpyrazole derivatives is not attributed to a single, universal mechanism but rather a constellation of actions that can vary depending on the specific chemical structure of the compound and the genetic makeup of the cancer cell. The principal mechanisms are detailed below.

Induction of Apoptosis

A predominant mechanism by which phenylpyrazole compounds eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This is often triggered by the generation of intracellular reactive oxygen species (ROS), leading to a cascade of events culminating in cell demise.

One study demonstrated that a 1,3,5-trisubstituted-1H-pyrazole derivative effectively induced apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.[1] This was achieved through the inhibition of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins such as Bax and p53, ultimately leading to the activation of caspase-3, a key executioner of apoptosis.[1] Another pyrazole derivative, PTA-1, was shown to induce apoptosis in triple-negative breast cancer cells by promoting the externalization of phosphatidylserine, activating caspase-3/7, and causing DNA fragmentation.[2]

A novel phenylpyrazole-styryl hybrid has been reported to induce both ROS-independent apoptosis and autophagy in bladder cancer cells, highlighting the ability of some derivatives to engage multiple cell death pathways.[3] Similarly, the pyrazole derivative 3f was found to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and caspase-3 activation.[4][5]

The insecticide fipronil, a well-known phenylpyrazole, has also been shown to induce apoptosis. In porcine trophectoderm and endometrial epithelial cells, fipronil exposure led to cell cycle arrest, DNA damage, and apoptosis, accompanied by mitochondrial depolarization and cytosolic calcium depletion.[6] In human neuroblastoma cells (SH-SY5Y), fipronil was identified as a potent uncoupler of oxidative phosphorylation, triggering apoptosis through mitochondrial potential collapse and cytochrome c release.[7]

Inhibition of Oncogenic Kinase Signaling

Many phenylpyrazole derivatives exert their anticancer effects by targeting and inhibiting the activity of various protein kinases that are crucial for tumor growth and progression.

  • VEGFR Inhibition: Several pyrazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. By blocking VEGFR signaling, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen. For instance, a series of pyrazole-based compounds have been developed as dual inhibitors of VEGFR-2 and Cyclin-Dependent Kinase 2 (CDK-2), showing promise in treating liver cancer.[8]

  • CDK Inhibition: Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Phenylpyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation. Novel indole derivatives linked to a pyrazole moiety demonstrated significant inhibitory activity against CDK2.[9]

  • PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. A phenylpyrazole-styryl hybrid was found to induce autophagy in bladder cancer cells by mediating the EGFR/AKT/mTOR pathway.[3] Another study identified a pyrazole derivative as a potent PI3K inhibitor with excellent cytotoxicity against MCF-7 breast cancer cells.[9]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. A novel dual-functional phenylpyrazole-styryl hybrid was shown to have EGFR targeting capability.[3]

GABA Receptor Antagonism

Fipronil, a prominent phenylpyrazole insecticide, primarily acts as an antagonist of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[10][11] This leads to hyperexcitation of the central nervous system in insects.[11] While this mechanism is central to its insecticidal activity, the role of GABAergic signaling in cancer is an emerging area of research. Some studies suggest that GABA and its receptors are differentially expressed in tumor tissues compared to normal tissues and can regulate cancer cell proliferation and invasion.[12] GABA-A receptor antagonists have demonstrated anti-proliferative effects in certain cancers, such as prostate cancer.[12][13] This suggests that for some phenylpyrazole compounds, interference with GABAergic signaling could contribute to their anticancer effects.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A novel pyrazole derivative, PTA-1, was identified as a tubulin polymerization inhibitor.[2] Gene expression analysis revealed a profile similar to that of other tubulin inhibitors, and subsequent studies confirmed its ability to disrupt microtubule organization.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of various phenylpyrazole derivatives against different cancer cell lines.

Table 1: IC50 Values of Phenylpyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3fMDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[4][5]
Paclitaxel (Reference)MDA-MB-468 (Triple Negative Breast Cancer)49.90 (24h), 25.19 (48h)[4][5]
Compound 43MCF-7 (Breast Cancer)0.25[9]
Doxorubicin (Reference)MCF-7 (Breast Cancer)0.95[9]
Compound 25HT29, PC3, A549, U87MG3.17 - 6.77[9]
Compound 37MCF-7 (Breast Cancer)5.21[9]
Compounds 33 & 34HCT116, MCF7, HepG2, A549< 23.7[9]
Doxorubicin (Reference)HCT116, MCF7, HepG2, A54924.7 - 64.8[9]
Compound 50HepG2 (Liver Cancer)0.71[9]
Erlotinib (Reference)HepG2 (Liver Cancer)10.6[9]
Sorafenib (Reference)HepG2 (Liver Cancer)1.06[9]
Compounds 4a, 5a, 6bHepG2 (Liver Cancer)4.4, 3.46, 2.52[8]
Doxorubicin (Reference)HepG2 (Liver Cancer)2.051[8]
Roscovitine (Reference)HepG2 (Liver Cancer)1.9[8]
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneMCF-7, HepG2, HCT-1160.2 - 3.4[14]

Table 2: Inhibitory Activity of Phenylpyrazole Derivatives Against Kinases

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Compounds 33 & 34CDK20.074, 0.095[9]
Compound 50EGFR0.09[9]
Compound 50VEGFR-20.23[9]
Compound 4aVEGFR-20.55[8]
Compound 4aCDK-20.205[8]
Compound 6bVEGFR-20.2[8]
Compound 6bCDK-20.458[8]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of phenylpyrazole compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the phenylpyrazole compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treat cancer cells with the phenylpyrazole compound at its IC50 concentration for a specified time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the phenylpyrazole compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

    • Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A to degrade RNA.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Apoptosis_Pathway Phenylpyrazole Phenylpyrazole Compounds ROS ↑ Reactive Oxygen Species (ROS) Phenylpyrazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Phenylpyrazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Phenylpyrazole->Bax activates DNA_Damage DNA Damage Phenylpyrazole->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria induces mitochondrial dysfunction CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 ↑ p53 DNA_Damage->p53 p53->Bax p53->Apoptosis

Caption: Phenylpyrazole-induced apoptotic signaling pathway.

Kinase_Inhibition_Pathway Phenylpyrazole Phenylpyrazole Derivatives VEGFR VEGFR Phenylpyrazole->VEGFR PI3K PI3K Phenylpyrazole->PI3K CDK2 CDK2 Phenylpyrazole->CDK2 EGFR EGFR Phenylpyrazole->EGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AKT AKT PI3K->AKT CellCycle Cell Cycle Progression CDK2->CellCycle Proliferation Proliferation EGFR->Proliferation mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Inhibition of key oncogenic kinase pathways by phenylpyrazoles.

Experimental_Workflow_Apoptosis Start Cancer Cell Culture Treatment Treat with Phenylpyrazole Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Annexin V-FITC/PI Staining Harvest->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Result Quantification of Apoptotic Cells FlowCytometry->Result

References

Technical Guide: Spectroscopic and Synthetic Profile of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and structural characteristics of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol (C₁₁H₁₂N₂O, M.W. 188.23 g/mol ). This pyrazole derivative is a valuable building block in medicinal chemistry and materials science.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related pyrazole structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.50-7.20 (m, 5H, Ar-H)149.0 (C-5 Pyrazole)
7.45 (s, 1H, Pyrazole-H)140.0 (C-3 Pyrazole)
4.60 (d, J=5.5 Hz, 2H, -CH₂OH)139.5 (Ar-C, quat.)
2.40 (s, 3H, -CH₃)129.0 (Ar-CH)
1.80 (t, J=5.5 Hz, 1H, -OH)127.0 (Ar-CH)
125.0 (Ar-CH)
118.0 (C-4 Pyrazole)
57.0 (-CH₂OH)
12.0 (-CH₃)

Note: NMR chemical shifts are referenced to TMS (δ = 0.00 ppm).[2] The values presented are predicted based on spectral data of analogous pyrazole derivatives.[3][4][5][6]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Intensity
3400-3200O-H stretch (alcohol)Broad, Strong
3060C-H stretch (aromatic)Medium
2920C-H stretch (aliphatic)Medium
1595C=N stretch (pyrazole ring)Strong
1500C=C stretch (aromatic ring)Strong
1450C-H bend (aliphatic)Medium
1050C-O stretch (primary alcohol)Strong

Note: The IR spectrum is expected to show characteristic absorbances for the hydroxyl, aromatic, and pyrazole functionalities.[7][8][9]

Table 3: Mass Spectrometry (MS) Data

m/z Assignment
188.10[M]⁺ (Molecular Ion)
171.09[M-OH]⁺
157.08[M-CH₂OH]⁺
77.04[C₆H₅]⁺

Note: The mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the hydroxyl and hydroxymethyl groups.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. A plausible synthetic route is outlined below.

2.1 Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5(4H)-one

A mixture of ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in ethanol is heated under reflux for 4-6 hours.[10] Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[10]

2.2 Vilsmeier-Haack Formylation

To a cooled solution of dimethylformamide (DMF, 3 equiv.), phosphorus oxychloride (POCl₃, 2 equiv.) is added dropwise with stirring. To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equiv.) is added, and the mixture is heated at 60-70 °C for 2-3 hours. The reaction mixture is then poured onto crushed ice and neutralized with a sodium hydroxide solution to precipitate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[10]

2.3 Reduction to this compound

The intermediate aldehyde can be reduced to the corresponding alcohol. For instance, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be reduced using agents like diisobutylaluminum hydride (DIBAL-H) to yield the hydroxymethyl derivative.[1] A similar reduction of the 4-carbaldehyde using a suitable reducing agent like sodium borohydride (NaBH₄) in methanol at room temperature for 2-4 hours would yield the target compound. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford this compound, which can be further purified by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic and analytical workflow for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Ethyl Acetoacetate + Phenylhydrazine step1 Cyclocondensation (Ethanol, Reflux) reagents->step1 intermediate1 3-Methyl-1-Phenyl-1H- Pyrazol-5(4H)-one step1->intermediate1 vilsmeier Vilsmeier-Haack (DMF, POCl3) intermediate1->vilsmeier intermediate2 5-Chloro-3-Methyl-1-Phenyl-1H- Pyrazole-4-carbaldehyde vilsmeier->intermediate2 reduction Reduction (NaBH4, Methanol) intermediate2->reduction product (5-Methyl-1-Phenyl-1H- Pyrazol-4-Yl)Methanol reduction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Synthetic and analytical workflow for this compound.

References

Pyrazole-Based Compounds: A Technical Guide to Therapeutic Targets and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique chemical properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, with a focus on their applications in oncology and inflammatory diseases. We present quantitative data on their inhibitory activities, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is found in a variety of pharmacologically active agents, demonstrating the versatility of the pyrazole core in drug design.[1] Marketed drugs such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anticancer agent), and Sildenafil (used to treat erectile dysfunction) highlight the therapeutic success of pyrazole-based compounds.[2] Their biological activities are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and analgesic properties, among others.[1][3] This guide will focus on the most prominent therapeutic targets of pyrazole derivatives, particularly in the fields of oncology and inflammation.

Key Therapeutic Targets in Oncology

The anticancer activity of pyrazole compounds stems from their ability to modulate a variety of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Protein kinases are a major class of targets for these compounds.[4][5]

Protein Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[7] Several pyrazole derivatives have been developed as potent EGFR inhibitors.[7][8]

Quantitative Data: Pyrazole-Based EGFR Inhibitors

Compound IDCancer Cell LineIC50 (µM)Target Inhibition (EGFR) IC50 (µM)Reference
Compound 3 --0.06[9]
Compound 9 --Potent dual inhibitor[9]
Compound 12 --Potent dual inhibitor[9]
Compound 6g A5491.5370.024[8][10]
Erlotinib (Ref.) --0.002[8][10]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][11] Inhibition of VEGFR signaling is a validated strategy in cancer therapy. Pyrazole-containing compounds have shown significant promise as VEGFR inhibitors.[9][11][12]

Quantitative Data: Pyrazole-Based VEGFR-2 Inhibitors

Compound IDCancer Cell LineIC50 (µM)Target Inhibition (VEGFR-2) IC50 (nM)Reference
Compound 9 --220[9]
Compound 3i PC-31.248.93[11]
Compound 3a PC-31.2238.28[11]
Compound 6b HepG22.52200[13]
Compound 5a HepG23.46267[13]
Compound 12c MCF-716.50828.23[12]
Sorafenib (Ref.) --30 / 186.54[11][12]

CDKs are a family of protein kinases that control the progression of the cell cycle.[14] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, inducing cell cycle arrest and apoptosis.[7][15][16]

Quantitative Data: Pyrazole-Based CDK2 Inhibitors

Compound IDTarget Inhibition (CDK2) IC50 (µM)Target Inhibition (CDK2) Ki (µM)Reference
Compound 9 0.96-[7][15]
Compound 7d 1.47-[7][15]
Compound 7a 2.0-[7][15]
Compound 4 3.82-[7][15]
Compound 15 -0.005[17]
AT7519 (Ref.) 0.01 - 0.21-[7]

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Several pyrazole-based compounds have been reported as potent inhibitors of Aurora kinases.[2][18]

Quantitative Data: Pyrazole-Based Aurora Kinase Inhibitors

Compound IDTarget Inhibition (Aurora A) IC50 (nM)Target Inhibition (Aurora B) IC50 (nM)Reference
Compound 7 28.92.2[2]
Barasertib (Ref.) >10000.37[18]
Compound 10e 939583[19]
Compound 5h 780-[20]

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrazole Pyrazole-Based EGFR Inhibitor Pyrazole->EGFR Inhibits

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ligand VEGF-A Ligand->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Expression (Angiogenesis, Permeability) ERK->Angiogenesis Pyrazole Pyrazole-Based VEGFR-2 Inhibitor Pyrazole->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Key Therapeutic Targets in Inflammation

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. The discovery that the cyclooxygenase (COX) enzyme exists as two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] Pyrazole-based compounds, most notably Celecoxib, have been highly successful in this area.[1][21]

Cyclooxygenase (COX) Inhibitors

The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[22][23]

Quantitative Data: Pyrazole-Based COX Inhibitors

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 39.84.88.3[1]
PC-406 >10008.9>112.2[1]
PC-407 27.51.914.4[1]
Rofecoxib (Ref.) >100018>55[21]
Diclofenac (Ref.) 5.30.86.6[21]

Signaling Pathway Diagram

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ AA->PGH2 via COX-2 COX2 COX-2 PGE2 Prostaglandin E₂ PGH2->PGE2 via PGE₂ Synthase PGE2_Synthase PGE₂ Synthase Inflammation Inflammation Pain, Fever PGE2->Inflammation Pyrazole Pyrazole-Based COX-2 Inhibitor Pyrazole->COX2 Inhibits Stimuli Inflammatory Stimuli Stimuli->PLA2 Activates

COX-2 Inflammatory Pathway Inhibition

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the evaluation of pyrazole-based compounds.

In Vitro Assays

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, such as HTRF® or LanthaScreen™.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-labeled acceptor (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will reduce the FRET signal.[2]

  • Materials:

    • Recombinant kinase

    • Biotinylated peptide substrate

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (pyrazole derivatives)

    • Europium-labeled anti-phospho-specific antibody

    • Streptavidin-XL665 (or other suitable acceptor)

    • Stop/Detection buffer (e.g., TR-FRET dilution buffer containing EDTA)

    • 384-well low-volume plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase reaction buffer.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).

    • Prepare a 2X kinase solution in kinase reaction buffer and add 2.5 µL to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Prepare a stop/detection solution containing EDTA, europium-labeled antibody, and streptavidin-XL665 in detection buffer.

    • Stop the reaction by adding 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

    • Calculate the emission ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value.[9][24]

This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compounds for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[1][8][19][21]

  • Procedure:

    • Treat cells with the pyrazole compound for a specified time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[1][8][19]

In Vivo Assays

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan in the rat hind paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Fast male Wistar rats overnight.

    • Administer the pyrazole compound or vehicle control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

This model is used to evaluate the in vivo anticancer efficacy of test compounds.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT116) into the flank of athymic nude mice.

    • Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the pyrazole compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • The antitumor efficacy is expressed as tumor growth inhibition (TGI).

Experimental and logical relationship diagrams

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Compound Library (Pyrazole Derivatives) B Primary Target-Based Assay (e.g., Kinase Inhibition) A->B Screening C Cell-Based Assay (e.g., MTT Cytotoxicity) B->C Confirmation D Hit Identification (Potent & Selective Compounds) C->D Analysis E Lead Optimization (SAR Studies) D->E Optimization F Pharmacokinetic Studies (ADME) E->F Testing Leads G Efficacy Models (e.g., Xenograft, Paw Edema) F->G Efficacy Testing H Toxicology Studies G->H Safety Testing I Candidate Drug Selection H->I Final Selection

Anticancer Drug Discovery Workflow

Conclusion

The pyrazole scaffold remains a highly valuable framework in the design and discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a range of clinically important targets, particularly protein kinases and cyclooxygenase enzymes. The extensive quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field. The continued exploration of the chemical space around the pyrazole nucleus, guided by an understanding of structure-activity relationships and the application of robust screening methodologies, holds great promise for the development of next-generation therapies for cancer, inflammation, and other diseases.

References

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, a pyrazole-derived compound with potential applications in various research fields. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its chemical properties, analytical methodologies, and recommended protocols for its characterization.

Introduction

This compound, with the molecular formula C₁₁H₁₂N₂O, is a heterocyclic compound featuring a pyrazole ring substituted with methyl, phenyl, and hydroxymethyl groups.[1] While not an active pharmaceutical ingredient itself, its structural similarity to compounds of medicinal interest, such as the neuroprotective agent Edaravone, makes understanding its physicochemical properties crucial for researchers in medicinal chemistry and related disciplines. This guide outlines the available information on its solubility and stability, and provides detailed experimental protocols for its further investigation.

Physicochemical Properties

General physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
CAS Number 153863-35-5[1]

Solubility Profile

To definitively determine the solubility of this compound, a systematic study is required. The following table outlines the recommended solvents for such an investigation.

Solvent ClassRecommended Solvents
Aqueous Water, Phosphate Buffered Saline (pH 7.4)
Polar Protic Methanol, Ethanol, Isopropanol
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Non-polar n-Hexane, Toluene
Experimental Protocol for Solubility Determination

A recommended method for determining the solubility of this compound is the isothermal shake-flask method.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram illustrates the experimental workflow for solubility determination.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature prep1->prep2 Shake/Agitate sep1 Allow solid to settle prep2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Analyze filtrate by HPLC-UV sep2->analysis1 analysis2 Quantify concentration analysis1->analysis2

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound has not been extensively reported. To ensure its suitability for research and potential development applications, a comprehensive stability study under various stress conditions is essential. Such studies, often referred to as forced degradation studies, are critical for identifying potential degradation products and establishing a stability-indicating analytical method.

Recommended Stress Conditions

The following table summarizes the recommended stress conditions for a forced degradation study of this compound, based on established guidelines for the related compound Edaravone.

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, heated at 70 °C for 45 minutes
Alkaline Hydrolysis 0.1 M NaOH, at room temperature
Oxidative Degradation 6% H₂O₂, at room temperature
Thermal Degradation Dry heat at a specified temperature (e.g., 70°C)
Photolytic Degradation Exposure to UV light
Experimental Protocol for Forced Degradation Studies

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., methanol).

  • Expose the solutions to the stress conditions outlined in the table above.

  • At specified time points, withdraw samples and neutralize them if necessary (for acid and alkali hydrolysis).

  • Analyze the samples using a stability-indicating analytical method, such as the RP-HPLC method described below, to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate their structures.

The logical relationship for conducting a forced degradation study is depicted in the following diagram.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acid Hydrolysis start->acid alkali Alkaline Hydrolysis start->alkali oxidation Oxidation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo hplc Analyze by Stability-Indicating HPLC acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc ms Characterize Degradants by MS hplc->ms end Identify Degradation Pathway ms->end

References

A Technical Guide to the Synthetic Pathways of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the diverse and versatile synthetic strategies for constructing pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug discovery. From classical condensation reactions to modern catalytic and green chemistry approaches, this document provides a comprehensive overview of the core methodologies, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic routes.

Core Synthetic Strategies: An Overview

The synthesis of the pyrazole ring is predominantly achieved through the formation of two carbon-nitrogen bonds, typically via the reaction of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophilic species.[1][2][3] The versatility of this approach allows for the introduction of a wide array of substituents, leading to a vast chemical space for drug development. The primary synthetic pathways are summarized below.

Knorr Pyrazole Synthesis: The Classical Approach

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[4][5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.[5]

A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially yielding a mixture of regioisomeric pyrazole products.[5]

Logical Workflow for Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Reacts with Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: Logical workflow of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated ketones and aldehydes with hydrazines is another prevalent method for pyrazole synthesis.[6] This pathway typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[1] The choice of oxidizing agent is crucial for the success of this reaction.

Alternatively, α,β-unsaturated carbonyl compounds bearing a leaving group at the β-position can directly yield pyrazoles upon reaction with hydrazines, as the elimination of the leaving group from the pyrazoline intermediate occurs readily.[2]

General Pathway from α,β-Unsaturated Carbonyls

G Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Pyrazoline Pyrazoline Intermediate Unsaturated_Carbonyl->Pyrazoline Reacts with Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

Synthesis from Acetylenic Ketones

Acetylenic ketones serve as excellent precursors for the synthesis of pyrazoles. The cyclocondensation reaction of acetylenic ketones with hydrazine derivatives provides a direct and efficient route to 3,5-disubstituted pyrazoles.[1][4] This method often offers high regioselectivity.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions represent a powerful and versatile strategy for the construction of the pyrazole ring.[1][3] This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[3][7] This method allows for the synthesis of a wide range of substituted pyrazoles with good control over regioselectivity.

1,3-Dipolar Cycloaddition Pathway

G Dipole 1,3-Dipole (e.g., Diazo Compound) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: General scheme for 1,3-dipolar cycloaddition.

Modern and Catalytic Methods

Recent advances in organic synthesis have led to the development of highly efficient and selective methods for pyrazole synthesis. These include:

  • Multicomponent Reactions: One-pot, three-component reactions have been developed for the efficient synthesis of highly substituted pyrazoles.[1]

  • Catalytic Approaches: Various catalysts, including nano-ZnO, iodine, silver, copper, and palladium, have been employed to promote pyrazole formation under mild conditions with high yields.[4][8][9]

  • Green Chemistry Approaches: To address environmental concerns, microwave-assisted, ultrasound-assisted, and mechanochemical methods have been developed for the synthesis of pyrazole derivatives, often with reduced reaction times and in environmentally friendly solvents or even under solvent-free conditions.[10]

Comparative Data of Synthetic Pathways

The following table summarizes the key features of the major synthetic pathways for pyrazole derivatives, allowing for a direct comparison of their advantages and limitations.

Synthetic PathwayStarting MaterialsKey FeaturesYieldsRef.
Knorr Synthesis 1,3-Dicarbonyl compounds, HydrazinesVersatile, well-established, potential regioselectivity issues.Good to Excellent (59-98%)[4]
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyls, HydrazinesOften requires a subsequent oxidation step.Good (66-88%)[11]
From Acetylenic Ketones Acetylenic ketones, HydrazinesDirect route, often high regioselectivity.Excellent (up to 99%)[4]
1,3-Dipolar Cycloaddition Diazo compounds/Nitrile imines, Alkynes/AlkenesHigh versatility, good regiocontrol.Moderate to Excellent[1]
Nano-ZnO Catalyzed Phenylhydrazine, Ethyl acetoacetateGreen, efficient, short reaction time, easy work-up.Excellent (95%)[4][8]
Iodine-Promoted Cascade 1,3-Dicarbonyls, Oxamic acid thiohydrazidesMild conditions, readily available substrates.Good to Excellent (72-97%)[4]
Silver-Catalyzed Trifluoromethylated ynones, HydrazinesRapid, highly regioselective, excellent yields.Excellent (up to 99%)[4]
Visible-Light-Promoted Alkynes, HydrazinesMild conditions, eco-friendly oxidant (O₂).Moderate to Good[4]
Microwave-Assisted α,β-Unsaturated ketones, HydrazinesReduced reaction times, higher yields than conventional heating.Good (68-86%)[10]

Detailed Experimental Protocols

This section provides detailed experimental methodologies for key synthetic pathways.

Knorr Pyrazole Synthesis: Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[4]

Procedure: A solution of the 1,3-diketone (1.0 mmol) and the arylhydrazine (1.0 mmol) in N,N-dimethylacetamide (5 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrazole.

Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles[4][8]

Procedure: A mixture of phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of nano-ZnO in a suitable solvent is stirred under controlled conditions (e.g., reflux). The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the 1,3,5-substituted pyrazole.

Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles[4]

Procedure: To a solution of the trifluoromethylated ynone (1.0 mmol) and the aryl or alkyl hydrazine (1.1 mmol) in a suitable solvent (e.g., acetonitrile), AgOTf (1 mol%) is added. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give the highly regioselective 3-CF₃-pyrazole.

Visible-Light-Promoted One-Pot Synthesis of Polysubstituted Pyrazoles[4]

Procedure: A mixture of the alkyne (1.0 mmol), the hydrazine derivative (1.2 mmol), and a photocatalyst in a suitable solvent is irradiated with visible light under an oxygen atmosphere. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction mixture is then worked up by quenching with water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Conclusion

The synthesis of pyrazole derivatives is a rich and evolving field, offering a multitude of pathways to access these valuable heterocyclic scaffolds. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. While classical methods like the Knorr synthesis remain highly relevant, modern catalytic and green chemistry approaches are providing more efficient, selective, and environmentally benign alternatives. This guide provides the necessary foundational knowledge and practical details to empower researchers in the rational design and synthesis of novel pyrazole-based compounds for various applications, particularly in the realm of drug discovery and development.

References

Phenylpyrazole Derivatives as Selective MCL-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies. Its overexpression is frequently observed in a wide range of hematological and solid tumors, making it a high-priority target for novel anticancer drug discovery. This technical guide details the discovery and preclinical development of a novel class of phenylpyrazole-based MCL-1 inhibitors. Beginning with a docking-based virtual screen that identified the hit compound LC126 , a subsequent structure-guided optimization led to the development of potent and selective inhibitors, including GQN-B37-E and its precursor GQN-B37-Me . These compounds exhibit submicromolar binding affinity for MCL-1, induce caspase-dependent apoptosis in leukemia cell lines, and demonstrate significant antitumor activity in a xenograft mouse model. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers in the field of oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the discovery and characterization of phenylpyrazole-based MCL-1 inhibitors.

Table 1: In Vitro Binding Affinities of Key Phenylpyrazole Derivatives

Compound IDMCL-1 K_i (μM)BCL-2 K_i (μM)BCL-xL K_i (μM)
LC126 13 ± 2.710 ± 1.4-
GQN-B37-E 0.6No Apparent BindingNo Apparent Binding
GQN-B37-Me ---

Data sourced from a study on the discovery of phenylpyrazole derivatives as MCL-1 inhibitors.[1][2][3][4]

Table 2: Cellular Activity of GQN-B37-Me in Leukemia Cell Lines

Cell LineAssay TypeEndpointResult
H929Apoptosis InductionCaspase-dependent apoptosisEffective at micromolar concentrations
MV-4-11Apoptosis InductionCaspase-dependent apoptosisEffective at micromolar concentrations

Cellular assays demonstrated that GQN-B37-Me is particularly effective in inducing apoptosis in leukemia cells.[1][2][3]

Table 3: In Vivo Efficacy of GQN-B37-Me in an MV-4-11 Xenograft Model

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition
GQN-B37-Me 12.5 mg/kgEvery 2 days for 20 days30%
GQN-B37-Me 50 mg/kgEvery 2 days for 20 days43%

In vivo studies showed significant tumor growth inhibition without obvious body weight loss.[1][2][3]

Signaling Pathways and Mechanism of Action

MCL-1 is a key regulator of the intrinsic apoptotic pathway.[5] It sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Phenylpyrazole-based inhibitors act as BH3 mimetics, binding to the BH3-binding groove of MCL-1 and displacing these pro-apoptotic partners. This leads to the activation of BAX/BAK, MOMP, cytochrome c release, and ultimately, caspase-dependent apoptosis.[1][2][3][6]

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL-1 BAK_BAX BAK / BAX MCL1->BAK_BAX Inhibits BIM BIM BIM->MCL1 Binds to BIM->BAK_BAX Activates CytoC Cytochrome c BAK_BAX->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Phenylpyrazole Phenylpyrazole Inhibitor Phenylpyrazole->MCL1 Inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: MCL-1 signaling pathway and inhibitor mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery of phenylpyrazole-based MCL-1 inhibitors.

Docking-Based Virtual Screening

This computational technique was employed to identify initial hit compounds from a large chemical library that could potentially bind to the BH3-binding groove of MCL-1.

  • Protocol:

    • Target Preparation: A high-resolution 3D crystal structure of MCL-1 is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site is defined based on the location of known BH3-only protein interactions.

    • Ligand Library Preparation: A large library of small molecules is prepared by generating 3D conformations for each compound and assigning appropriate atom types and charges.

    • Molecular Docking: A docking program (e.g., Glide, AutoDock) is used to systematically place each ligand from the library into the defined binding pocket of MCL-1. The program samples different orientations and conformations of the ligand within the binding site.

    • Scoring and Ranking: Each docked pose is evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their predicted binding scores.

    • Hit Selection: Top-ranked compounds are visually inspected for favorable interactions with key residues in the MCL-1 binding groove and selected for experimental validation.[2][7][8]

Fluorescence Polarization (FP)-Based Binding Assay

This in vitro assay is used to quantitatively measure the binding affinity of the synthesized compounds to MCL-1 and other BCL-2 family proteins.

  • Protocol:

    • Reagents: Recombinant MCL-1, BCL-2, and BCL-xL proteins. A fluorescently labeled peptide probe that binds to the BH3-binding groove of these proteins (e.g., a fluorescein-labeled BIM BH3 peptide). Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Assay Setup: The assay is performed in a 96- or 384-well black plate. A fixed concentration of the fluorescent probe and the target protein are added to each well.

    • Compound Titration: The test compounds are serially diluted and added to the wells.

    • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

    • Data Analysis: The IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) is then calculated from the IC50 value.[4][9][10][11][12]

Co-Immunoprecipitation (Co-IP)

This cellular assay is used to confirm the interaction of the inhibitor with MCL-1 within a cellular context.

  • Protocol:

    • Cell Culture and Treatment: Leukemia cells (e.g., H929 or MV-4-11) are cultured and treated with the phenylpyrazole inhibitor or a vehicle control.

    • Cell Lysis: The cells are harvested and lysed using a gentle lysis buffer that preserves protein-protein interactions.

    • Immunoprecipitation: An antibody specific to MCL-1 is added to the cell lysate and incubated to allow the antibody to bind to MCL-1 and its interacting partners. Protein A/G beads are then added to pull down the antibody-MCL-1 complex.

    • Washing: The beads are washed several times to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads.

    • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against MCL-1 and pro-apoptotic proteins like BIM to detect changes in their interaction upon inhibitor treatment.[13][14][15][16][17]

Caspase-Dependent Apoptosis Assay

This assay determines whether the cell death induced by the inhibitors is mediated by the activation of caspases.

  • Protocol:

    • Cell Culture and Treatment: Leukemia cells are seeded in a 96-well plate and treated with various concentrations of the phenylpyrazole inhibitor.

    • Caspase Activity Measurement: A luminogenic or fluorogenic substrate for caspase-3 and/or caspase-7 (e.g., Caspase-Glo® 3/7) is added to the cells. Cleavage of the substrate by active caspases generates a signal that is proportional to caspase activity.

    • Signal Detection: The luminescence or fluorescence is measured using a plate reader.

    • Data Analysis: An increase in the signal in treated cells compared to control cells indicates the induction of caspase-dependent apoptosis.[6][18][19][20]

15N-Heteronuclear Single-Quantum Coherence (HSQC) NMR

This technique is used to confirm the direct binding of the inhibitor to the BH3-binding pocket of MCL-1 and to map the interaction site.

  • Protocol:

    • Protein Preparation: 15N-labeled MCL-1 protein is expressed and purified.

    • NMR Sample Preparation: A concentrated solution of the 15N-labeled MCL-1 is prepared in a suitable NMR buffer.

    • Ligand Titration: A stock solution of the phenylpyrazole inhibitor is prepared and added stepwise to the protein sample.

    • NMR Data Acquisition: A 2D 1H-15N HSQC spectrum is acquired after each addition of the inhibitor.

    • Data Analysis: The spectra are overlaid, and changes in the chemical shifts of the backbone amide peaks of MCL-1 upon inhibitor binding are monitored. Significant chemical shift perturbations in specific residues indicate direct binding and help to identify the amino acids in the binding pocket that interact with the inhibitor.[5][21][22][23][24]

In Vivo Xenograft Mouse Leukemia Model

This in vivo model is used to evaluate the antitumor efficacy of the phenylpyrazole inhibitors.

  • Protocol:

    • Cell Line: The human leukemia cell line MV-4-11 is used.

    • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

    • Tumor Implantation: A suspension of MV-4-11 cells is injected subcutaneously into the flank of the mice.

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

    • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The phenylpyrazole inhibitor is administered (e.g., intraperitoneally) according to a defined dosing schedule.

    • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The body weight of the mice is also monitored as an indicator of toxicity.[1][25][26][27][28]

Experimental and Logical Workflows

The discovery of this novel class of MCL-1 inhibitors followed a logical progression from computational screening to in vivo validation.

Discovery_Workflow VirtualScreening Docking-Based Virtual Screening HitID Hit Identification (LC126) VirtualScreening->HitID FP_Assay1 FP Binding Assay (MCL-1, BCL-2) HitID->FP_Assay1 LeadOpt Structure-Based Lead Optimization FP_Assay1->LeadOpt Synthesis Synthesis of Derivatives LeadOpt->Synthesis FP_Assay2 FP Binding Assay (Selectivity) Synthesis->FP_Assay2 NMR_Validation 15N HSQC NMR (Binding Site Confirmation) FP_Assay2->NMR_Validation CellularAssays Cellular Assays (Apoptosis, Co-IP) NMR_Validation->CellularAssays InVivo In Vivo Xenograft Model (MV-4-11) CellularAssays->InVivo Candidate Preclinical Candidate (GQN-B37-Me) InVivo->Candidate

Caption: Workflow for the discovery of phenylpyrazole MCL-1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent reduction of the aldehyde functional group affords the target alcohol. This protocol includes detailed experimental procedures, a summary of expected yields, and a visual representation of the synthesis workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are extensively utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including in oncology and inflammation research[]. The synthetic route described herein is a reliable method for producing this key intermediate.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the synthesis of the precursor, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, via the Vilsmeier-Haack reaction. The subsequent step involves the reduction of this aldehyde to the desired primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Aldehyde 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one->Aldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Aldehyde Alcohol This compound Aldehyde->Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Alcohol

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

This procedure is adapted from the well-established Vilsmeier-Haack reaction conditions for pyrazolones[2][3].

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous N,N-Dimethylformamide (3 eq.) to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2-1.5 eq.) dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq.) portion-wise, ensuring the temperature of the reaction mixture does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with constant stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. The solid product will precipitate out.

  • Purification: Filter the crude product using a Buchner funnel, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

Step 2: Synthesis of this compound

This procedure utilizes a standard reduction of an aldehyde to a primary alcohol.

Materials:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol or ethanol at room temperature with stirring.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. To this cooled solution, add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is completely consumed.

  • Quenching and Solvent Removal: Quench the reaction by the slow addition of distilled water. Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialReagentsSolventTypical Yield (%)
15-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onePOCl₃, DMFDMF70-85%
2This compound5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehydeNaBH₄Methanol/Ethanol80-95%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Pyrazole Derivatives in Anti-Inflammatory Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole and its derivatives represent a cornerstone in the development of anti-inflammatory agents. This privileged heterocyclic scaffold is a key feature in numerous clinically significant non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors. The versatility of the pyrazole ring system allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and safety profiles. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole derivatives in anti-inflammatory drug discovery, including detailed experimental protocols and a summary of key structure-activity relationship data.

Key Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response.

1. Cyclooxygenase (COX) Inhibition: The most well-established mechanism is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] Many pyrazole-based drugs, such as Celecoxib, are designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

2. Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases, enzymes that catalyze the production of leukotrienes, another class of potent inflammatory mediators.[2] Dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

3. Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several studies have demonstrated that certain pyrazole derivatives can suppress the activation of the NF-κB pathway, leading to a downstream reduction in the production of inflammatory mediators.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways targeted by pyrazole derivatives in the context of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2

Cyclooxygenase (COX) Pathway and Inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->IKK Inhibits

NF-κB Signaling Pathway and Inhibition.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 12.70.045282.22[3]
Compound 1 > 690.31> 222[3]
Compound 9 500.26192.3[3]
Compound 16 19.51.7611.1[3]
PYZ16 5.580.5210.73[4]
PYZ18 > 307.07> 4.24[4]
PYZ28 > 500.26> 192.3[4]
Compound 4a 5.640.678.41[5]
Compound 4b 6.120.5810.55[5]
Compound 5u 134.121.7974.92[6]
Compound 5s 183.122.5172.95[6]
Compound 7a > 1000.41> 243[7]
Compound 19a > 1000.24> 416[8]
Compound T3 4.6550.7815.96[9]
Compound T5 5.5960.7817.16[9]
Compound 15c 12.10.059205.08[10]
Compound 15d 24.680.061404.59[10]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Celecoxib 1057.14[4]
Diclofenac 10-[3]
Compound 1 74.3 (ED₅₀)50[3]
Compound 9 0.170 (ED₅₀, mmol/kg)50[3]
Compound 16 -81[3]
PYZ16 1064.28[4]
Compound 4f -15-20[5]
Compound 5u -80.63 (at 3h)[6]
Compound 5s -78.09 (at 3h)[6]
Compound 15c 8.22 (ED₅₀)50[10]
Compound 15d 10.55 (ED₅₀)50[10]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of anti-inflammatory pyrazole derivatives are provided below.

Protocol 1: Synthesis of 1,3,5-Triaryl-2-Pyrazolines

This protocol describes a general method for the synthesis of pyrazoline derivatives from chalcones.

Workflow:

Synthesis_Workflow Chalcone Chalcone Reaction Reaction Mixture Chalcone->Reaction Phenylhydrazine Phenylhydrazine Hydrochloride Phenylhydrazine->Reaction Solvent Acetic Acid / Water Solvent->Reaction Ultrasound Ultrasound Irradiation (Room Temperature) Reaction->Ultrasound Workup Work-up (Filtration, Washing) Ultrasound->Workup Pyrazoline 1,3,5-Triaryl-2-Pyrazoline Workup->Pyrazoline

Synthesis of 1,3,5-Triaryl-2-Pyrazolines.

Materials:

  • Substituted chalcone

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve the substituted chalcone (1 mmol) and phenylhydrazine hydrochloride (3 mmol) in a mixture of glacial acetic acid and water.

  • Add sodium acetate (0.15 mmol) to the mixture.

  • Subject the reaction mixture to ultrasound irradiation at room temperature for 1.5-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-triaryl-2-pyrazoline derivative.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Workflow:

COX_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) Pre_incubation Pre-incubation: Enzyme + Inhibitor Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate Reaction: Add Arachidonic Acid Pre_incubation->Reaction_Initiation Incubation Incubation (e.g., 37°C, 10 min) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (e.g., add HCl) Incubation->Reaction_Termination Detection Detection of Prostaglandin (e.g., EIA, LC-MS) Reaction_Termination->Detection Data_Analysis Data Analysis: Calculate IC₅₀ Detection->Data_Analysis

In Vitro COX Inhibition Assay Workflow.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • Stop solution (e.g., HCl)

  • Detection system (e.g., EIA kit for PGE₂)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions or vehicle (for control) to the respective wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Workflow:

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Test Compound (e.g., oral, i.p.) Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Carrageenan-Induced Paw Edema Workflow.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (control, standard drug, and test compound groups).

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer the test compounds or vehicle to the respective groups (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 4: Measurement of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is used to assess the effect of compounds on the production of pro-inflammatory cytokines.

Workflow:

Cytokine_Assay_Workflow Cell_Seeding Seed RAW 264.7 Cells in 96-well Plate Pretreatment Pre-treat with Test Compound Cell_Seeding->Pretreatment LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation Incubation Incubate (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α and IL-6 by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis: Determine Cytokine Levels ELISA->Data_Analysis

Cytokine Production Assay Workflow.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the effect of the test compounds on cytokine production by comparing the levels in treated wells to those in LPS-stimulated control wells.

Conclusion

Pyrazole derivatives continue to be a highly fruitful area of research in the quest for novel anti-inflammatory drugs. Their well-established role as COX-2 inhibitors, coupled with emerging evidence for their activity on other inflammatory targets like LOX and NF-κB, underscores their therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers aiming to design, synthesize, and evaluate new pyrazole-based anti-inflammatory agents with improved efficacy and safety profiles.

References

Knorr Pyrazole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the experimental setup of the Knorr pyrazole synthesis. This well-established cyclocondensation reaction, first reported by Ludwig Knorr in 1883, remains a cornerstone in heterocyclic chemistry for the synthesis of pyrazole derivatives.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, which underscores the continued relevance of this synthetic method in drug discovery and development.[4][5][6]

The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst, to yield a substituted pyrazole.[1][2][7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[1][2][3] A key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is the regioselectivity of the initial nucleophilic attack, which can lead to the formation of two possible regioisomers.[1][9] The reaction conditions, including pH, as well as steric and electronic factors of the reactants, can influence this selectivity.[1]

General Reaction Mechanism

The reaction is typically acid-catalyzed and begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[1][2][3][10]

Knorr_Pyrazole_Synthesis_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as general starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol describes the synthesis of a pyrazolone, a derivative of pyrazole.[11]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][3]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1][3]

  • Isolation: Cool the resulting syrup in an ice bath.[1][3]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][3]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1][3]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone using a β-ketoester and hydrazine hydrate.[3][11]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3][11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3][11]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1][3][11]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][11]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3][11]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1][3][11]

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNoneReflux1Not specified[1][3]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid100179[12]
Substituted AcetylacetoneHydrazinesEthylene glycolNoneRoom TempNot specified70-95[13]
1,3-DiketonesHydrazinesNot specifiedNot specifiedNot specifiedNot specifiedGood to Excellent[13]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.

Knorr_Workflow Setup Reaction Setup (Combine 1,3-dicarbonyl and hydrazine) Solvent_Catalyst Add Solvent and Catalyst Setup->Solvent_Catalyst Heating Heating and Stirring Solvent_Catalyst->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up (e.g., add water, cool) Monitoring->Workup Reaction Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Product Analysis (TLC, MP, NMR) Purification->Analysis

Caption: Experimental workflow for Knorr pyrazole synthesis.

References

Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms of action, such as the inhibition of protein kinases (e.g., EGFR, VEGFR, CDK), disruption of tubulin polymerization, and induction of apoptosis.[1][3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of novel pyrazole compounds, offering a foundational step in the preclinical evaluation of their potential as therapeutic agents.

The following protocols describe three common and well-established colorimetric assays for determining cytotoxicity: the MTT, XTT, and LDH assays. These methods offer reliable and quantifiable data on cell viability and membrane integrity following exposure to test compounds.

Data Presentation

The quantitative data generated from these cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability or growth. These values are essential for comparing the potency of different pyrazole derivatives and for selecting promising candidates for further investigation.

Table 1: Example of IC50 Values for Pyrazole Compounds against A549 Human Lung Cancer Cells

CompoundIC50 (µM)
Pyrazole Derivative 115.2 ± 1.8
Pyrazole Derivative 28.7 ± 0.9
Doxorubicin (Control)1.2 ± 0.3

Table 2: Lactate Dehydrogenase (LDH) Release in Response to Pyrazole Compound Treatment

TreatmentLDH Release (% of Maximum)
Vehicle Control5.2 ± 1.1
Pyrazole Compound (10 µM)45.8 ± 3.5
Pyrazole Compound (50 µM)82.1 ± 5.2
Lysis Control (Maximum Release)100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[5]

Materials:

  • MTT solution (5 mg/mL in PBS)[6]

  • Cell culture medium

  • Test pyrazole compounds

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8][9]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • Test pyrazole compounds

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a concentration of 4 × 10³ to 1 × 10⁵ cells/well in 100 µL of culture medium.[8][10] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole compounds and incubate for 24 to 48 hours.[10]

  • Preparation of XTT Working Solution: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent.[8] For one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent.[8]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm using a microplate reader.[8] A reference wavelength of 660 nm can also be used.[10]

  • Data Analysis: Determine the percentage of cell viability compared to the control and calculate the IC50 values.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon cell lysis.[13]

Materials:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Cell culture medium

  • Test pyrazole compounds

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with pyrazole compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[14][15]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14][15]

  • Addition of Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][15]

  • Addition of Stop Solution: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[12] A reference wavelength of 680 nm can be used to correct for background.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Pyrazole Compounds (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E Addition of Cytotoxicity Reagent (MTT, XTT, or LDH substrate) D->E F Incubation (as per assay protocol) E->F G Absorbance Measurement (Microplate Reader) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for In Vitro Cytotoxicity Assays.

Intrinsic_Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway cluster_cell Cell cluster_mito Mitochondrion Bax Bax/Bak Activation CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Pyrazole Pyrazole Compounds Pyrazole->Bax Induces Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

References

Application Notes and Protocols for the Quantification of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. The methodologies described herein are based on established analytical techniques for pyrazole derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical and chemical analysis. The protocols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two robust methods for the quantification of organic compounds.

While specific validated methods for this compound are not widely published, the following protocols are derived from analytical procedures for structurally similar compounds and are expected to provide a strong basis for method development and validation.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method is suitable for determining the purity of the compound and for its quantification in various sample matrices.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30°C
Run Time 10 minutes
Experimental Protocol: HPLC Quantification

1.2.1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.2.2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Formic Acid in water in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

1.2.3. Sample Preparation:

  • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

1.2.4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters to be assessed.

Validation Parameter Acceptance Criteria
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides a highly sensitive and selective method for the quantification of this compound, particularly for trace-level analysis.

GC-MS Conditions

The following table summarizes the proposed GC-MS conditions.

Parameter Condition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL (splitless mode)
Inlet Temperature 250°C
Oven Temperature Program Initial 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 amu
Experimental Protocol: GC-MS Quantification

2.2.1. Reagents and Materials:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2.2.2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 0.1 to 10 µg/mL using dichloromethane as the diluent.

2.2.3. Sample Preparation:

  • Accurately weigh the sample, dissolve in methanol, and dilute with dichloromethane to a final concentration within the calibration range.

2.2.4. GC-MS Procedure:

  • Set up the GC-MS system with the specified conditions.

  • Inject 1 µL of each working standard solution and the sample solution.

  • Acquire the data in full scan mode to identify the characteristic mass fragments of this compound.

  • For quantitative analysis, use Selected Ion Monitoring (SIM) mode with characteristic ions.

  • Construct a calibration curve by plotting the peak area of a quantifier ion versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Summary
Validation Parameter Acceptance Criteria
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 5%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase system_equilibration System Equilibration prep_mobile->system_equilibration system_equilibration->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: HPLC analysis workflow for the quantification of this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection peak_identification Peak Identification detection->peak_identification calibration_curve Calibration Curve Construction peak_identification->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: GC-MS analysis workflow for the quantification of this compound.

Application Notes and Protocols for (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The versatile chemical nature of the pyrazole scaffold allows for extensive structural modifications, leading to the discovery of numerous commercial pesticides.[1][4] (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is a pyrazole derivative with potential applications in agrochemical formulations as a key intermediate or active ingredient.[5] This document provides detailed application notes on its potential uses and comprehensive protocols for its evaluation as a fungicide, insecticide, and herbicide.

Application Notes

This compound, as a functionalized pyrazole, is a promising candidate for agrochemical research and development. While specific efficacy data for this compound is not extensively published, its structural motifs are present in known active compounds. Pyrazole-based agrochemicals often act by targeting specific enzymes or receptors in pests and pathogens.[1]

Potential Fungicidal Applications: Many pyrazole-carboxamide fungicides are potent inhibitors of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, leading to the disruption of ATP production and subsequent cell death.[1] The "this compound" moiety could serve as a precursor for the synthesis of novel SDHI fungicides.

Potential Insecticidal Applications: Pyrazole insecticides have been shown to act on the nervous system of insects.[1] A prominent mode of action is the antagonism of the GABA-gated chloride channel, which leads to central nervous system disruption and insect mortality.[1] Derivatives of this compound could be synthesized and screened for such activity against a range of agricultural pests.

Potential Herbicidal Applications: A significant class of pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[1] Inhibition of this enzyme leads to bleaching of new growth and eventual plant death.[1] The subject compound can be used as a building block to create novel HPPD inhibitors.

Quantitative Data Summary

Due to the limited availability of public data on the specific agrochemical efficacy of this compound, the following tables present hypothetical data to illustrate the structure for data presentation in agrochemical screening. These tables showcase how efficacy data for a novel compound, referred to as "Compound-Methanol," would be presented against common agricultural targets.

Table 1: Fungicidal Activity of Compound-Methanol Derivatives

DerivativeTarget FungiIn Vitro EC50 (µg/mL)In Vivo Protective Efficacy (%) @ 200 µg/mL
Compound-Methanol-A Botrytis cinerea1.585
Rhizoctonia solani2.878
Compound-Methanol-B Botrytis cinerea0.992
Rhizoctonia solani1.288
Carbendazim (Control) Botrytis cinerea0.595
Rhizoctonia solani0.893

Table 2: Insecticidal Activity of Compound-Methanol Derivatives

DerivativeTarget InsectIn Vitro LC50 (mg/L)In Vivo Mortality (%) @ 100 mg/L
Compound-Methanol-C Plutella xylostella5.275
Spodoptera frugiperda8.168
Compound-Methanol-D Plutella xylostella2.588
Spodoptera frugiperda4.981
Chlorantraniliprole (Control) Plutella xylostella0.0498
Spodoptera frugiperda0.195

Table 3: Herbicidal Activity of Compound-Methanol Derivatives

DerivativeTarget WeedPre-emergence GI50 (g/ha)Post-emergence GI50 (g/ha)
Compound-Methanol-E Digitaria sanguinalis150200
Brassica napus120180
Compound-Methanol-F Digitaria sanguinalis100140
Brassica napus85110
Pyrasulfotole (Control) Digitaria sanguinalis5075
Brassica napus4060

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Inhibition)

This protocol is adapted from methodologies used for screening pyrazole carboxamides.[6]

  • Preparation of Test Compound Solutions: Dissolve this compound or its derivatives in a minimal amount of dimethyl sulfoxide (DMSO). Prepare a stock solution and then create a series of dilutions with sterile distilled water to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compound: Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate should be prepared with DMSO only.

  • Inoculation: From a fresh culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani), cut a 5 mm diameter mycelial disc from the edge of the colony. Place the mycelial disc at the center of the treated and control PDA plates.

  • Incubation: Incubate the plates at 25 ± 1°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.

Protocol 2: In Vivo Insecticidal Assay (Leaf-Dip Bioassay)

This protocol is a standard method for evaluating insecticides against lepidopteran pests.[7]

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a non-ionic surfactant (e.g., 0.1% Tween-80) to obtain a range of test concentrations (e.g., 1, 10, 100, 500 mg/L).

  • Host Plant Material: Use fresh, untreated leaves from the host plant of the target insect (e.g., cabbage leaves for Plutella xylostella).

  • Treatment: Dip the leaves into the test solutions for approximately 10-30 seconds, ensuring complete coverage. Allow the leaves to air dry. A control treatment should be performed with the solvent and surfactant solution only.

  • Insect Exposure: Place the treated leaves into a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation: Maintain the containers at controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Protocol 3: Herbicidal Activity Assay (Pre- and Post-emergence)

This protocol is a standard procedure for assessing the herbicidal effects of new compounds.[8]

Pre-emergence Assay:

  • Soil Preparation and Sowing: Fill pots with a sterile sandy loam soil. Sow seeds of the target weed species (e.g., Digitaria sanguinalis) at a uniform depth.

  • Compound Application: Prepare solutions of the test compound in a suitable solvent/water mixture with a surfactant. Apply the solutions evenly to the soil surface using a laboratory sprayer at various application rates (e.g., 50, 100, 200, 400 g active ingredient per hectare).

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots to untreated controls. Record parameters such as germination inhibition and phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

Post-emergence Assay:

  • Plant Growth: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Compound Application: Apply the test compound solutions as described for the pre-emergence assay, ensuring uniform coverage of the foliage.

  • Incubation: Return the pots to the greenhouse and maintain controlled conditions.

  • Evaluation: After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) and record the percentage of control compared to untreated plants.

  • GI50 Determination: The GI50 (the application rate that causes 50% growth inhibition) can be calculated from the dose-response data.

Visualizations

Fungicidal_Mechanism_SDHI cluster_mitochondrion Fungal Mitochondrion cluster_compound Agrochemical Action TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole This compound Derivative (SDHI) Pyrazole->ComplexII Inhibits Agrochemical_Screening_Workflow Start Start: Synthesize this compound and Derivatives Primary_Screening Primary Screening (High Concentration) Start->Primary_Screening Fungicidal_Assay Fungicidal Assay (Mycelium Growth) Primary_Screening->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay (Leaf-Dip) Primary_Screening->Insecticidal_Assay Herbicidal_Assay Herbicidal Assay (Pre/Post-emergence) Primary_Screening->Herbicidal_Assay Dose_Response Dose-Response Studies for Active Hits Fungicidal_Assay->Dose_Response Insecticidal_Assay->Dose_Response Herbicidal_Assay->Dose_Response EC50 Determine EC50/IC50 Dose_Response->EC50 LC50 Determine LC50 Dose_Response->LC50 GI50 Determine GI50 Dose_Response->GI50 Lead_Selection Lead Compound Selection EC50->Lead_Selection LC50->Lead_Selection GI50->Lead_Selection End Further Development Lead_Selection->End Logical_Relationship_Formulation Active_Ingredient Active Ingredient (this compound Derivative) Formulation_Type Formulation Type Active_Ingredient->Formulation_Type Adjuvants Adjuvants Active_Ingredient->Adjuvants EC Emulsifiable Concentrate (EC) Formulation_Type->EC WP Wettable Powder (WP) Formulation_Type->WP SC Suspension Concentrate (SC) Formulation_Type->SC Final_Product Final Agrochemical Product EC->Final_Product WP->Final_Product SC->Final_Product Solvents Solvents Adjuvants->Solvents Surfactants Surfactants / Emulsifiers Adjuvants->Surfactants Carriers Inert Carriers Adjuvants->Carriers Solvents->Final_Product Surfactants->Final_Product Carriers->Final_Product

References

Application Notes and Protocols for the Development of Pyrazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of pyrazole-based compounds as potential herbicides. The information compiled herein is intended to guide researchers in the discovery and development of novel herbicidal agents.

Introduction to Pyrazole-Based Herbicides

The pyrazole scaffold is a prominent structural motif in the development of modern agrochemicals due to its versatile chemical nature and broad spectrum of biological activities.[1][2] Pyrazole and its derivatives have been successfully commercialized as fungicides, insecticides, and notably, as herbicides.[3][4] Their efficacy stems from the ability to inhibit key enzymes in essential plant metabolic pathways, leading to weed growth inhibition and mortality.

Several classes of pyrazole-based herbicides have been developed, primarily targeting:

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) : Inhibition of this enzyme disrupts the biosynthesis of plastoquinone and tocopherols, which are crucial for photosynthesis and protection against oxidative stress. This leads to a characteristic bleaching of the plant tissue.[5][6]

  • Acetolactate Synthase (ALS) : ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition starves the plant of these essential amino acids, leading to growth cessation and death.[1][7]

  • Synthetic Auxin Mimics : Certain pyrazole-containing compounds, particularly those with a picolinic acid moiety, can mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[2][8]

Data Presentation: Herbicidal Activity of Pyrazole-Based Compounds

The following tables summarize the herbicidal activity of representative pyrazole-based compounds from various studies. This data provides a comparative view of their efficacy against different weed species and their inhibitory potential against target enzymes.

Table 1: Herbicidal Efficacy (EC50/IC50) of Pyrazole-Based Compounds

Compound IDTarget/Weed SpeciesAssay TypeEC50/IC50 ValueReference
HPPD Inhibitors
Metabolite of PyrazolateEchinochloa oryzicolaHPPD Enzyme Assay13 nM[6]
PyrazolateEchinochloa oryzicolaHPPD Enzyme Assay52 nM[6]
PyrazoxyfenEchinochloa oryzicolaHPPD Enzyme Assay7.5 µM[6]
Compound 16 PPO EnzymeEnzyme Assay0.04 mg/L[2]
Pyraflufen-ethylPPO EnzymeEnzyme Assay0.06 mg/L[2]
ALS Inhibitors
Imazapic (Hyola 555TT)Brassica napusIn Vitro ALS Assay1.32 µM[9]
Imazapic (Hyola 61)Brassica napusIn Vitro ALS Assay3.70 µM[9]
Metsulfuron-methyl (Hyola 571CL)Brassica napusIn Vitro ALS Assay1.01 µM[9]
Metsulfuron-methyl (Hyola 555TT)Brassica napusIn Vitro ALS Assay0.08 µM[9]
Metsulfuron-methyl (Hyola 61)Brassica napusIn Vitro ALS Assay0.01 µM[9]
Synthetic Auxin Mimics
Compound 17 Arabidopsis thalianaRoot Growth Inhibition3.1 µM[2]
ClopyralidArabidopsis thalianaRoot Growth Inhibition83.4 µM[2]
Compound V-7 Arabidopsis thalianaRoot Growth Inhibition45 times lower than halauxifen-methyl[10]
Other Pyrazole Derivatives
Compound 3-1 Echinochloa crusgalli L.Growth Suppression64.32 µg/mL[11]
Compound 3-1 Cyperus iria L.Growth Suppression65.83 µg/mL[11]
Compound 3-1 Dactylis glomerata L.Growth Suppression62.42 µg/mL[11]
Compound 3-1 Trifolium repens L.Growth Suppression67.72 µg/mL[11]
Compound 3-7 Echinochloa crusgalli L.Growth Suppression65.33 µg/mL[11]
Compound 3-7 Cyperus iria L.Growth Suppression64.90 µg/mL[11]
Compound 3-7 Dactylis glomerata L.Growth Suppression59.41 µg/mL[11]
Compound 3-7 Trifolium repens L.Growth Suppression67.41 µg/mL[11]

Table 2: Post-Emergence Herbicidal Activity of Pyrazole Derivatives (% Inhibition at a Given Concentration)

Compound IDWeed SpeciesConcentration (g a.i./ha)Inhibition (%)Reference
Compound 16 A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis150>90.0[2]
Compound 5 Seven weed species30100[2]
Compound 5 Eight weed species120100[2]
Compound 17 Six of seven dicotyledonous weeds400100[2]
Compound 17 Four of six monocotyledonous species400>80.0[2]
Compounds 25a, 25b D. sanguinalis1000 µg/mL>95.0[2]
Compounds 6a, 6c Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis150Moderate[4]
Compound V-8 Various weeds300Better than picloram[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole-based compounds and the evaluation of their herbicidal activity.

Synthesis Protocols

Protocol 1: General Synthesis of 1H-Pyrazole-5-carboxamide Derivatives [12]

This protocol describes a common and versatile route for the synthesis of 1H-pyrazole-5-carboxamide derivatives, which are valuable scaffolds in herbicide discovery.

Step 1: Synthesis of Pyrazole-5-carboxylate Ester (Knorr Pyrazole Synthesis)

  • To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

  • Heat the reaction mixture at reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-5-carboxylate ester.

Step 2: Hydrolysis of the Ester to Carboxylic Acid

  • Dissolve the pyrazole-5-carboxylate ester (1 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH, 2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with a suitable acid (e.g., 2M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the pyrazole-5-carboxylic acid.

Step 3: Amide Formation

  • Suspend the pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride, 1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and a base such as triethylamine (2.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.

Protocol 2: Synthesis of Pyrazole Aromatic Ketone Analogs as HPPD Inhibitors [3]

This protocol outlines the synthesis of pyrazole aromatic ketones, a class of compounds that have shown potent HPPD inhibitory activity.

  • Synthesis of Intermediate 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: This intermediate can be synthesized according to literature procedures.

  • General procedure for the synthesis of target compounds: a. To a mixture of a substituted phenol (1.5 mmol) and 60% NaH (3 mmol) in N,N-dimethylformamide (10 mL), stir at 20 °C for 30 minutes under a nitrogen atmosphere. b. Add 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.8 mmol) to the mixture. c. Stir the reaction for 4 hours at 60 °C. d. After cooling, extract the mixture three times with ethyl acetate (30 mL each). e. Wash the combined organic layers with brine and concentrate. f. Purify the crude product by column chromatography to yield the final pyrazole aromatic ketone analog.[4]

Herbicidal Activity Assays

Protocol 3: Pre-Emergence Herbicidal Activity Assay [13][14]

This protocol evaluates the herbicidal effect of compounds on weed seeds before they emerge from the soil.

  • Fill plastic pots or trays with a suitable soil substrate.

  • Sow seeds of the target weed species at a uniform depth.

  • Prepare a solution of the test compound at various concentrations in a suitable solvent containing a surfactant.

  • Apply the herbicide solution evenly to the soil surface using a sprayer. A control group should be treated with the solvent and surfactant only.

  • Place the treated pots/trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots/trays as needed.

  • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and by visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Protocol 4: Post-Emergence Herbicidal Activity Assay [13][14]

This protocol assesses the herbicidal effect of compounds on weeds that have already emerged.

  • Sow seeds of the target weed species in pots or trays and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare a solution of the test compound at various concentrations in a suitable solvent containing a surfactant.

  • Apply the herbicide solution evenly to the foliage of the plants using a sprayer. A control group should be treated with the solvent and surfactant only.

  • Return the treated plants to a greenhouse or growth chamber with controlled conditions.

  • After a specified period (e.g., 7, 14, and 21 days), assess the herbicidal effect by visually rating the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and by measuring the fresh or dry weight of the treated plants compared to the control.

Target Enzyme Inhibition Assays

Protocol 5: In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay [1]

This protocol determines the inhibitory effect of a compound on the activity of the ALS enzyme.

  • Enzyme Extraction: a. Harvest fresh, young plant tissue and keep it on ice. b. Homogenize the tissue in an ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. d. Collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

  • Enzyme Assay: a. Prepare a reaction mixture containing assay buffer, substrate (pyruvate), and cofactors (TPP, FAD, MgCl₂). b. Add serial dilutions of the test herbicide to the reaction mixture. c. Initiate the reaction by adding the crude enzyme extract. d. Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding sulfuric acid. f. Add creatine and α-naphthol solutions and incubate to allow for color development (acetoin is converted to a colored complex). g. Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.

Protocol 6: In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay [5]

This protocol measures the inhibitory activity of compounds against the HPPD enzyme.

  • Enzyme Preparation: Obtain or prepare a source of HPPD enzyme (e.g., from plant tissues or a recombinant source).

  • Assay Procedure: a. Prepare an assay buffer containing the HPPD enzyme. b. Add the substrate, 4-hydroxyphenylpyruvate (HPPA). c. Add serial dilutions of the test compound. d. Incubate the reaction mixture at a controlled temperature. e. Monitor the consumption of oxygen using an oxygen electrode or measure the formation of the product, homogentisate, by spectrophotometry or HPLC.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction at each inhibitor concentration. b. Determine the percentage of inhibition relative to a control without the inhibitor. c. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of pyrazole-based herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Product Pyrazole_Herbicide Pyrazole-based HPPD Inhibitor Pyrazole_Herbicide->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Biosynthesis Homogentisate->Tocopherol Phytoene_Desaturase Phytoene Desaturase (PDS) Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoid Biosynthesis Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection from Photo-oxidation Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Degradation (No Protection)

Caption: Mechanism of action of pyrazole-based HPPD inhibitor herbicides.

Synthetic_Auxin_Signaling_Pathway cluster_nucleus Nucleus Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Target for Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Regulates Transcription Gene_Expression Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Gene_Expression Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Proteasome->Aux_IAA Degradation of SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase SCF_TIR1_AFB->Aux_IAA Promotes binding of SCF_TIR1_AFB->Ubiquitination Synthetic_Auxin Synthetic Auxin (e.g., Pyrazole-picolinate) Synthetic_Auxin->SCF_TIR1_AFB Binds to

Caption: Signaling pathway of synthetic auxin herbicides.

Experimental_Workflow_Herbicide_Development cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Pre_Emergence Pre-Emergence Assay Characterization->Pre_Emergence Post_Emergence Post-Emergence Assay Characterization->Post_Emergence Enzyme_Assay Target Enzyme Inhibition Assay Characterization->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pre_Emergence->SAR_Analysis Post_Emergence->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Experimental workflow for pyrazole-based herbicide development.

References

Application Notes and Protocols for the Purification of Crude (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques, including recrystallization and column chromatography, are designed to yield a high-purity product suitable for further downstream applications in drug development and research.

Purification Techniques Overview

The primary methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

  • Recrystallization: This technique is effective for removing small amounts of impurities that have different solubility profiles from the target compound. It is a cost-effective and scalable method.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from a complex mixture of impurities, including regioisomers and by-products with similar polarities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require small-scale trials to optimize. Based on literature for similar pyrazole derivatives, ethanol or a mixture of ethanol and water are good starting points.[1][2][3]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Heating: Gently heat the mixture on a heating mantle or hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Stir the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be employed. For larger crystals, slower cooling is preferred.

  • Inducing Crystallization (Optional): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.[2][4]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen hexane/ethyl acetate solvent system. Collect fractions in separate tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical purification parameters for pyrazole derivatives based on available literature. These values can serve as a starting point for the optimization of the purification of this compound.

ParameterRecrystallizationColumn Chromatography
Technique Solvent-based purificationAdsorption chromatography
Stationary Phase -Silica Gel
Mobile Phase / Solvent Ethanol, Ethanol/Water[1][2][3]Hexane/Ethyl Acetate (e.g., 19:1 to 1:5 v/v)[2][4]
Typical Yield >80% (dependent on crude purity)>70% (dependent on loading and separation)
Achievable Purity >98%>99%
Key Considerations Solvent selection is crucial for yield and purity.Optimization of the eluent system via TLC is essential for good separation.

Mandatory Visualizations

The following diagrams illustrate the workflows for the purification techniques described.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved cool Slow Cooling to RT dissolved->cool ice_bath Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Vacuum Drying wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc TLC for Solvent System packing Pack Column with Silica Gel tlc->packing loading Load Crude Product packing->loading elute Elute with Hexane/EtOAc collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry Vacuum Drying evaporate->dry pure_product Pure Product dry->pure_product

References

Application Notes & Protocols: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry and drug discovery due to its metabolic stability and versatile biological activities.[1][2] Pyrazole derivatives are key components in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][3][4] Their broad pharmacological profile includes anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][5][6]

Among the various synthetic routes to pyrazoles, the [3+2] 1,3-dipolar cycloaddition is one of the most powerful and widely used methods.[7][8] This reaction involves the combination of a 1,3-dipole (a three-atom π-system with four electrons) and a dipolarophile (typically an alkyne or alkene) to form a five-membered ring in a single, often highly regioselective, step.[9] This protocol details the synthesis of pyrazoles using two common classes of 1,3-dipoles: diazo compounds and nitrile imines.

Core Concept: The [3+2] Cycloaddition Mechanism

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. This interaction leads to the formation of two new sigma bonds, constructing the pyrazole ring. The regioselectivity of the reaction is a critical aspect, often influenced by electronic and steric factors of the substituents on both the dipole and the dipolarophile.[10]

General_Mechanism cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Diazoalkane) Pyrazole Pyrazole Ring Dipole->Pyrazole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole

Caption: General mechanism of pyrazole synthesis via [3+2] cycloaddition.

Methodology 1: Pyrazole Synthesis from Diazo Compounds

The reaction between diazo compounds and alkynes is a classic and efficient method for pyrazole synthesis.[7][11] Diazo compounds can be generated in situ from precursors like N-tosylhydrazones or glycine esters, enhancing the safety and practicality of the procedure.[11][12][13] The reaction can be performed under various conditions, including catalyst-free heating or using Lewis acid catalysts.[12][14]

Application Note: Aqueous Micellar Catalysis

A significant advancement for green chemistry is the use of aqueous micellar catalysis. This method avoids organic solvents and utilizes surfactants like TPGS-750-M to create micelles that act as microreactors. The reaction of in situ generated ethyl diazoacetate (EDA) with alkynes in water proceeds with high yields.[12][13] The pH of the medium can be adjusted to control the regioselectivity of the cycloaddition.[12][13]

Experimental Protocol 1: Synthesis of 5-Ethyl 3-methyl 1H-pyrazole-3,5-dicarboxylate via Micellar Catalysis[13][14]
  • Preparation of EDA Precursor Solution: Dissolve ethyl glycinate hydrochloride (1.0 eq) in a 1.5% wt aqueous solution of TPGS-750-M.

  • Reaction Initiation: Add methyl propiolate (1.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • In situ EDA Generation: Slowly add a 40% aqueous solution of NaNO₂ (1.2 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Cycloaddition: Stir the reaction mixture vigorously at room temperature for 20 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pyrazole product.

Data Presentation: Substrate Scope and Yields under Micellar Conditions[13][14]
EntryAlkyne SubstrateProduct(s)Yield (%)Regioisomeric Ratio
1Methyl propiolate3,5-disubstituted76Single isomer
2Ethyl propiolate3,5-disubstituted78Single isomer
3Phenylacetylene3,5-disubstituted65Single isomer
41-Heptyne3,5-disubstituted58Single isomer
5Propargyl alcohol3,5-disubstituted70Single isomer

Methodology 2: Pyrazole Synthesis from Nitrile Imines

Nitrile imines are highly reactive 1,3-dipoles that are typically generated in situ to react with dipolarophiles.[8] A common and convenient method for their generation is the dehydrohalogenation of hydrazonoyl chlorides using a base like triethylamine (Et₃N).[8][15] This approach offers a highly regioselective pathway to a wide array of substituted pyrazoles.[15][16]

Workflow_Nitrile_Imine start Start: Hydrazonoyl Chloride + Dipolarophile in Solvent add_base Add Base (e.g., Et3N) to reaction mixture start->add_base generation In Situ Generation of Nitrile Imine Intermediate add_base->generation cycloaddition [3+2] Cycloaddition Reaction (at room temperature) generation->cycloaddition workup Reaction Work-up (e.g., Filtration, Extraction) cycloaddition->workup purification Purification (e.g., Recrystallization) workup->purification product Final Pyrazole Product purification->product

Caption: Experimental workflow for pyrazole synthesis via nitrile imines.

Application Note: Use of Alkyne Surrogates

To overcome challenges associated with the preparation or regioselectivity of certain alkynes, alkyne surrogates can be employed.[16] Trisubstituted bromoalkenes, for example, can react with nitrile imines to form bromopyrazoline intermediates, which then undergo spontaneous dehydrobromination to yield fully substituted aromatic pyrazoles.[16] This strategy expands the scope and utility of the nitrile imine cycloaddition method.

Experimental Protocol 2: Regioselective Synthesis of Pyrazoles from Hydrazonoyl Chlorides[16]
  • Reactant Preparation: Dissolve the 3-formylchromone (dipolarophile, 1.0 mmol) and the appropriate hydrazonoyl chloride (1.1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Nitrile Imine Generation & Cycloaddition: Add triethylamine (Et₃N, 1.2 mmol) to the solution. Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction typically completes within a few hours.

  • Product Isolation: Upon completion, the solid product often precipitates from the reaction mixture. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Data Presentation: Synthesis of Pyrazole Derivatives from 3-Formylchromones[16]
EntryR¹ (on Chromone)R² (on Nitrile Imine)Product Yield (%)
1HC₆H₅92
2CH₃C₆H₅94
3ClC₆H₅90
4H4-ClC₆H₄95
5CH₃4-ClC₆H₄91
6Cl4-CH₃C₆H₄93

Versatility of the 1,3-Dipolar Cycloaddition Method

The power of this synthetic strategy lies in its modularity. A wide variety of pyrazole structures can be accessed by systematically changing the 1,3-dipole and the dipolarophile, making it an invaluable tool for generating libraries of compounds in drug discovery programs.

Versatility cluster_dipoles 1,3-Dipoles cluster_dipolarophiles Dipolarophiles center 1,3-Dipolar Cycloaddition for Pyrazole Synthesis Diazo Diazo Compounds center->Diazo NitrileImine Nitrile Imines center->NitrileImine OtherDipoles Sydnones, Azides, etc. center->OtherDipoles Alkynes Terminal & Internal Alkynes center->Alkynes Alkenes Alkenes (yields Pyrazolines) center->Alkenes Surrogates Alkyne Surrogates (e.g., Bromoalkenes, Nitroalkenes) center->Surrogates

Caption: Versatility of the 1,3-dipolar cycloaddition method.

References

Designing Dual-Target Insecticides from Phenylpyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of dual-target insecticides derived from phenylpyrazole scaffolds. By targeting multiple sites in the insect nervous system, these next-generation compounds aim to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. This document outlines the key molecular targets, structure-activity relationships (SAR), and detailed protocols for the synthesis and bio-evaluation of these promising insecticidal agents.

Introduction to Dual-Target Phenylpyrazole Insecticides

Phenylpyrazole insecticides, exemplified by fipronil, are potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2] To combat insecticide resistance and enhance potency, researchers are designing novel phenylpyrazole derivatives that act on a secondary target. The most explored secondary targets include the nicotinic acetylcholine receptor (nAChR) and the ryanodine receptor (RyR).[3][4]

The dual-target approach involves modifying the phenylpyrazole scaffold to incorporate pharmacophores that interact with a second distinct binding site. This can lead to a synergistic effect, where the combined action on two targets is greater than the sum of their individual effects.

Key Molecular Targets and Signaling Pathways

Primary Target: GABA Receptor

Phenylpyrazoles are non-competitive antagonists of the insect GABA receptor, a ligand-gated ion channel.[5] Binding of phenylpyrazoles to a site within the chloride ion channel blocks the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and death of the insect.[1]

GABA_Pathway GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_influx Chloride Ion Influx GABA_R->Cl_influx Opens Block Blockade Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Normal_Signal Normal Nerve Signal Termination Hyperpolarization->Normal_Signal Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_R Hyperexcitation Hyperexcitation & Paralysis Phenylpyrazole->Hyperexcitation

GABA Receptor Signaling and Phenylpyrazole Blockade

Secondary Target 1: Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is another critical ligand-gated ion channel in the insect central nervous system, activated by the neurotransmitter acetylcholine (ACh).[6] Neonicotinoid insecticides act as agonists of nAChRs, causing continuous stimulation of the receptor, leading to hyperexcitation and paralysis. Dual-target phenylpyrazoles can be designed to also interact with the nAChR, potentially at a different site than neonicotinoids, to induce a similar disruptive effect.[3]

nAChR_Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_Ca_influx Na+/Ca2+ Ion Influx nAChR->Na_Ca_influx Opens Continuous_Stimulation Continuous Stimulation Depolarization Neuron Depolarization (Excitation) Na_Ca_influx->Depolarization Signal_Propagation Nerve Signal Propagation Depolarization->Signal_Propagation Dual_Target_PP Dual-Target Phenylpyrazole Dual_Target_PP->nAChR Binds to (Agonist/Modulator) Hyperexcitation Hyperexcitation & Paralysis Dual_Target_PP->Hyperexcitation

nAChR Signaling and Dual-Target Phenylpyrazole Action

Secondary Target 2: Ryanodine Receptor (RyR)

The RyR is an intracellular calcium release channel located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons.[4] Diamide insecticides, such as chlorantraniliprole, are potent activators of insect RyRs, causing uncontrolled release of calcium from internal stores. This leads to muscle dysfunction, paralysis, and death. Phenylpyrazole derivatives have been designed to incorporate functionalities that also target the RyR, providing a second mode of action.[7]

RyR_Pathway Nerve_Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve_Impulse->RyR Activates SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Ca_Release Ca2+ Release RyR->Ca_Release Opens Uncontrolled_Release Uncontrolled Ca2+ Release Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Dual_Target_PP Dual-Target Phenylpyrazole Dual_Target_PP->RyR Activates Paralysis Muscle Dysfunction & Paralysis Dual_Target_PP->Paralysis

Ryanodine Receptor Signaling and Dual-Target Action

Design and Structure-Activity Relationships (SAR)

The design of dual-target phenylpyrazole insecticides often involves the modification of the N-phenyl ring and the pyrazole C4 position.

  • GABA and nAChR Dual-Targeting: A common strategy involves introducing a positively charged moiety, such as a quaternary ammonium salt, to the phenylpyrazole structure. This cationic center is thought to mimic the action of acetylcholine and interact with the nAChR.[3] The length and nature of the linker between the phenylpyrazole core and the cationic group are critical for optimal activity.[3]

  • GABA and RyR Dual-Targeting: Phenylpyrazole-diamide hybrids have been synthesized, where an anthranilic diamide moiety, known to target the RyR, is appended to the phenylpyrazole scaffold.[7] The substitution pattern on the phenyl ring of the diamide portion significantly influences insecticidal activity.[7]

Data Presentation

The following tables summarize the insecticidal activity of selected dual-target phenylpyrazole derivatives from various studies. Direct comparison between studies should be made with caution due to differing experimental conditions.

Table 1: Insecticidal Activity of Phenylpyrazole-nAChR Dual-Target Derivatives against Plutella xylostella

CompoundLinker/SubstituentLC50 (mg/L)Reference
Fipronil-0.87[3]
I-1 Pyridinium methyl0.54[3]
I-2 Quinolinium methyl0.38[3]
I-3 Isoquinolinium methyl0.42[3]

Table 2: Insecticidal Activity of Phenylpyrazole-RyR Dual-Target Derivatives against Mythimna separata and Plutella xylostella

CompoundPhenylpyrazole MoietyDiamide MoietyTarget SpeciesLC50 (mg/L)Reference
Chlorantraniliprole-ChlorantraniliproleM. separata0.06[4]
II-a Fipronil-like1,2,4-OxadiazoleM. separata0.20[4]
III-e Fluoro-substitutedAnthranilic diamideP. xylostella0.000094 (94% mortality at 10⁻⁵ mg/L)[7]
III-f Trifluoro-substitutedAnthranilic diamideM. separata0.1 (43% mortality at 0.1 mg/L)[7]

Experimental Protocols

General Synthesis of N-Phenylpyrazole Derivatives

This protocol describes a general method for the synthesis of N-phenylpyrazole derivatives through the condensation of a substituted phenylhydrazine with a β-keto-enol ether intermediate.

Synthesis_Workflow start Start step1 Step 1: Synthesis of β-Keto-enol Ether start->step1 step2 Step 2: Cyclization with Phenylhydrazine step1->step2 step3 Step 3: Purification step2->step3 end End Product: N-Phenylpyrazole Derivative step3->end

General Synthesis Workflow for N-Phenylpyrazoles

Materials:

  • Substituted phenylhydrazine hydrochloride

  • β-Keto-enol ether intermediate (e.g., from the reaction of a ketone with dimethylformamide dimethyl acetal)

  • Ethanol

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-keto-enol ether intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted phenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Insecticidal Bioassay: Leaf-Dip Method for Plutella xylostella

Materials:

  • Test compounds

  • Acetone

  • Triton X-100

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare a series of dilutions of the test compounds in distilled water containing 0.1% Triton X-100.

  • Cut fresh cabbage leaves into discs (e.g., 5 cm diameter).

  • Dip each cabbage disc into a test solution for 10-20 seconds.

  • Allow the treated leaves to air-dry.

  • Place a treated leaf disc on a piece of moist filter paper in a Petri dish.

  • Introduce 10-15 third-instar larvae of P. xylostella into each Petri dish.

  • Seal the Petri dishes and incubate at 25 ± 1 °C with a 16:8 h (L:D) photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%.

  • Determine the LC50 values by probit analysis.

Receptor Binding Assays

Binding_Assay_Workflow start Start step1 Prepare Insect Membrane Homogenate start->step1 step2 Incubate Membrane with Radioligand & Test Compound step1->step2 step3 Separate Bound and Free Radioligand (Filtration) step2->step3 step4 Quantify Radioactivity (Scintillation Counting) step3->step4 step5 Data Analysis (IC50 Determination) step4->step5 end End step5->end

Workflow for Radioligand Receptor Binding Assay

  • Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate)

  • Tissue Source: Insect head membranes (e.g., from houseflies or cockroaches)

  • Procedure Outline:

    • Prepare a membrane homogenate from insect heads.

    • Incubate the membrane preparation with a fixed concentration of [³H]EBOB and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters by liquid scintillation counting.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Radioligand: [³H]Imidacloprid

  • Tissue Source: Insect head or thoracic ganglia membranes

  • Procedure Outline:

    • Follow a similar procedure to the GABA receptor binding assay, using [³H]imidacloprid as the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled imidacloprid).

  • Radioligand: [³H]Ryanodine

  • Tissue Source: Insect thoracic muscle membranes

  • Procedure Outline:

    • Prepare a microsomal fraction from insect thoracic muscles.

    • Incubate the membrane preparation with [³H]ryanodine in the presence of Ca²⁺ and varying concentrations of the test compound.

    • The binding of [³H]ryanodine is dependent on the open state of the channel, which can be modulated by the test compounds.

    • Separate and quantify bound radioligand as described above.

Conclusion

The development of dual-target insecticides from phenylpyrazole derivatives represents a promising strategy to overcome insecticide resistance and improve pest management. By understanding the key molecular targets and their signaling pathways, and by applying the detailed protocols for synthesis and bio-evaluation outlined in these notes, researchers can rationally design and optimize novel insecticidal agents with enhanced efficacy and a broader spectrum of activity. The structure-activity relationships highlighted herein provide a valuable starting point for further chemical exploration in this important field of agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

A1: The most prevalent methods for pyrazole synthesis involve the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[1] Common starting materials include:

  • 1,3-Dicarbonyl compounds (e.g., β-diketones, β-ketoesters): This is the basis for the classic Knorr pyrazole synthesis, first reported in 1883.[1]

  • α,β-Unsaturated carbonyl compounds (e.g., chalcones): These precursors typically form pyrazoline intermediates that require a subsequent oxidation step to yield the aromatic pyrazole.[1][2]

  • Alkynes: Terminal or internal alkynes can react with hydrazines or diazo compounds through various cycloaddition or condensation pathways.[2][3]

Q2: My Knorr pyrazole synthesis is giving a low yield. What are the first parameters I should investigate for optimization?

A2: For low yields in a Knorr-type synthesis, the following parameters are critical to investigate:

  • Catalyst: Many reactions that proceed poorly without a catalyst can be significantly improved with one.[1] Lewis acids (e.g., lithium perchlorate) or solid-supported catalysts (e.g., nano-ZnO) can dramatically increase yields and shorten reaction times.[1]

  • Solvent: Solvent choice is crucial. While traditional methods often use alcohols like ethanol, aprotic dipolar solvents such as DMF or NMP have been shown to improve results in certain cases.[2] Eco-friendly options like ethylene glycol or deep eutectic solvents (DESs) have also proven effective.[1][4]

  • Temperature: Increasing the reaction temperature can improve yields, as demonstrated in some silver-catalyzed syntheses where raising the temperature to 60°C was beneficial.[1] However, excessively high temperatures can lead to side product formation.[5]

Q3: How can I control regioselectivity in the synthesis of unsymmetrically substituted pyrazoles?

A3: Controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyls, is a common challenge that results in a mixture of isomers.[1] Key strategies to influence the outcome include:

  • Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on your starting materials will be the primary directing factors.

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which carbonyl group is preferentially attacked by the hydrazine.

  • Catalyst Selection: The choice of catalyst can alter the reaction pathway and favor one regioisomer over another.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of the more stable isomer at higher temperatures.

Q4: My reaction mixture turns a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?

A4: Discoloration, often to a yellow or red hue, is frequently reported in pyrazole syntheses involving hydrazines, which can be prone to forming impurities.[6] While some color change may be typical, excessive darkening can indicate side reactions or degradation. To achieve a cleaner reaction:

  • Control Stoichiometry: Using the correct stoichiometry of reactants is important. For reactions involving hydrazine salts (e.g., phenylhydrazine HCl), adding a base like potassium acetate to neutralize the HCl can lead to a cleaner reaction profile.[6]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification: If impurities are unavoidable, purification via column chromatography (e.g., on a silica plug) or recrystallization is often effective for removing colored byproducts.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction may require a catalyst.[1] 2. Suboptimal solvent or temperature.[7][8] 3. Starting materials are not reactive enough under the chosen conditions.1. Screen different catalysts (e.g., Lewis acids, mineral acids, nano-catalysts).[1] 2. Perform a systematic optimization of solvent and temperature.[7][8] 3. Consider more reactive derivatives of starting materials or alternative synthetic routes.
Formation of Regioisomeric Mixture 1. Use of an unsymmetrical 1,3-dicarbonyl or alkyne.[1] 2. Similar steric/electronic properties of directing groups.1. Modify substituents on starting materials to enhance steric or electronic differentiation. 2. Systematically screen solvents and catalysts to influence the regiochemical outcome.[2] 3. If inseparable, consider a different synthetic strategy that offers better regiocontrol.
Product is a Pyrazoline, Not a Pyrazole 1. The reaction of hydrazines with α,β-unsaturated ketones initially forms pyrazolines.[1]1. Introduce an oxidation step after the cyclization. This can be achieved by simply heating in DMSO under an oxygen atmosphere or by using an oxidizing agent like bromine.[3]
Formation of Tarry, Intractable Material 1. Excessively high reaction temperature.[5] 2. Highly acidic conditions causing polymerization or degradation.[5]1. Lower the reaction temperature. 2. Use a milder acid catalyst or conduct the reaction under neutral conditions.[5] 3. Shorten the reaction time.
Difficult Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of multiple, hard-to-separate byproducts.1. For aqueous work-ups, precipitate the product by adding cold water or ice.[9] 2. Utilize column chromatography with a carefully selected eluent system for purification.[9] 3. Recrystallization from an appropriate solvent can be effective for crystalline products.[9]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on optimizing pyrazole synthesis, illustrating the impact of different parameters on product yield.

Table 1: Effect of Catalyst and Solvent on the Synthesis of 1,3,5-Substituted Pyrazoles [1]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthylene Glycol120
2LiClO₄ (10)Water850
3LiClO₄ (10)Ethanol865
4LiClO₄ (10)Acetonitrile840
5LiClO₄ (10)Ethylene Glycol395

Reaction of substituted acetylacetone with 2,4-dinitrophenylhydrazine at room temperature.

Table 2: Optimization of Conditions for Pyrano[2,3-c]pyrazole Synthesis [7][8]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneWater80120Trace
2Y(NO₃)₃·6H₂O (10)WaterRT6082
3Y(NO₃)₃·6H₂O (10)EthanolRT9075
4Y(NO₃)₃·6H₂O (10)Water504592
5Y(NO₃)₃·6H₂O (5)Water506088
6Y(NO₃)₃·6H₂O (15)Water504592

Four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis from a β-Ketoester

This protocol is a generalized procedure based on the classic Knorr synthesis.[10][11]

  • Reaction Setup: In a round-bottom flask or scintillation vial, combine the β-ketoester (1.0 eq) and the hydrazine derivative (1.1-2.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 1-propanol, or acetic acid). If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[10]

  • Heating: Heat the reaction mixture with stirring to a temperature between 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (typically the β-ketoester). Reaction times can range from 1 to 4 hours.[9][10]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Often, adding cold water to the reaction mixture will precipitate the crude product.[10][11]

  • Purification: Wash the collected solid with a small amount of cold water or another suitable solvent to remove soluble impurities. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that often proceeds through a pyrazoline intermediate, followed by in-situ oxidation.[9]

  • Reaction Setup: Combine the α,β-unsaturated ketone (1.0 eq) and the arylhydrazine (1.1 eq) in a microwave reaction vessel.

  • Solvent/Catalyst: Add a solvent that also acts as a catalyst, such as glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-140°C) for a short duration (e.g., 15-20 minutes). Note: Optimal conditions must be determined for specific substrates.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

G start Start: Low Yield decision1 Is a catalyst being used? start->decision1 action1 Screen Catalysts (Lewis Acid, Mineral Acid, etc.) decision1->action1 No decision2 Have solvent and temperature been optimized? decision1->decision2 Yes action1->decision2 action2 Systematically vary solvent and temperature decision2->action2 No decision3 Is a pyrazoline intermediate expected? decision2->decision3 Yes action2->decision3 action3 Introduce Oxidation Step (e.g., heat in DMSO/O₂) decision3->action3 Yes end_node Yield Improved decision3->end_node No action3->end_node

Caption: Troubleshooting workflow for addressing low product yield in pyrazole synthesis.

G start Start: Regioisomer Mixture decision1 Do substrates have strong steric/electronic bias? start->decision1 action1 Modify starting materials to increase steric/electronic difference decision1->action1 No decision2 Have different solvents been screened? decision1->decision2 Yes action1->decision2 action2 Test solvents with varying polarity and H-bonding ability decision2->action2 No decision3 Has catalyst effect been investigated? decision2->decision3 Yes action2->decision3 action3 Screen different types of catalysts decision3->action3 No end_node Regioselectivity Improved decision3->end_node Yes action3->end_node

Caption: Decision-making process for optimizing the regioselectivity of pyrazole synthesis.

References

common side reactions in Knorr pyrazole synthesis and avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Knorr pyrazole synthesis?

A1: The three most prevalent side reactions are:

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the reaction can yield a mixture of two isomeric pyrazole products.[1]

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or pyrazoline stage, leading to a lower yield of the desired aromatic pyrazole.

  • Formation of Colored Impurities: The reaction mixture may develop a yellow, red, or dark tarry consistency, often due to the decomposition of the hydrazine starting material or other side reactions.[2]

Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?

A2: Regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. Key strategies to control regioselectivity include:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[3]

  • pH Control: The acidity or basicity of the reaction medium can influence the site of the initial nucleophilic attack of the hydrazine. Acidic conditions often favor the formation of one regioisomer.[4]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[5]

  • Choice of Hydrazine Substituent: The steric bulk of the substituent on the hydrazine can direct the reaction towards the less hindered carbonyl group of the 1,3-dicarbonyl compound.

Q3: What causes the formation of colored impurities, and how can I prevent them?

A3: Colored impurities often arise from the decomposition of the hydrazine starting material, especially at elevated temperatures.[2] Phenylhydrazine, in particular, is prone to oxidation and can form tar-like substances.[6] To minimize the formation of these impurities:

  • Use high-purity, freshly opened, or purified hydrazine.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Maintain careful temperature control and avoid excessive heating.

  • In some cases, the addition of a mild base like sodium acetate can help to neutralize any acid that may promote the formation of colored byproducts.[2]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectrum shows two sets of peaks for the pyrazole product.

  • Multiple spots are observed on TLC analysis of the crude product.

  • Difficulty in obtaining a sharp melting point for the purified product.

Troubleshooting Workflow:

G start Regioisomer Mixture Detected check_reactants Verify structure of unsymmetrical 1,3-dicarbonyl and substituted hydrazine start->check_reactants solvent Change Solvent System check_reactants->solvent ph_control Adjust Reaction pH check_reactants->ph_control temp Optimize Temperature check_reactants->temp fluorinated Use Fluorinated Alcohol (TFE or HFIP) solvent->fluorinated purification Purification of Isomers fluorinated->purification acidic Employ Acidic Conditions (e.g., acetic acid) ph_control->acidic acidic->purification temp->purification column Column Chromatography (Silica or Reversed-Phase) purification->column recrystallization Fractional Recrystallization purification->recrystallization end Desired Regioisomer Isolated column->end recrystallization->end

Troubleshooting workflow for regioisomer formation.
Issue 2: Incomplete Cyclization (Low Yield of Pyrazole)

Symptoms:

  • Low isolated yield of the desired pyrazole product.

  • Presence of starting materials (1,3-dicarbonyl and/or hydrazine) in the crude product analysis (TLC, NMR).

  • Isolation of stable intermediates like hydrazones or pyrazolines.

Troubleshooting Workflow:

G start Low Yield/ Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity reaction_time Increase Reaction Time check_purity->reaction_time temperature Increase Reaction Temperature check_purity->temperature catalyst Add or Change Acid Catalyst check_purity->catalyst monitor Monitor Reaction Progress (TLC, LC-MS) reaction_time->monitor temperature->monitor acetic_acid Use Acetic Acid or p-Toluenesulfonic Acid catalyst->acetic_acid acetic_acid->monitor end Improved Yield of Pyrazole monitor->end

Troubleshooting workflow for incomplete cyclization.
Issue 3: Formation of Colored Impurities

Symptoms:

  • Reaction mixture turns dark yellow, red, or black.

  • Formation of a tar-like substance that is difficult to handle.

  • Purified product has a persistent color.

Troubleshooting Workflow:

G start Colored Impurities Observed hydrazine_quality Use High-Purity Hydrazine start->hydrazine_quality inert_atm Run Reaction Under Inert Atmosphere (N2 or Ar) start->inert_atm temp_control Lower Reaction Temperature start->temp_control purification Purification of Product hydrazine_quality->purification inert_atm->purification temp_control->purification charcoal Decolorize with Activated Charcoal purification->charcoal chromatography Column Chromatography purification->chromatography recrystallization Recrystallization charcoal->recrystallization end Colorless Pyrazole Product recrystallization->end chromatography->end

Troubleshooting workflow for colored impurity formation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol50:5085
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:1590
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:392
1-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineEthanol60:4088
1-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineTFE90:1091
1-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineHFIP>99:195

Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: Regioselective Synthesis using a Fluorinated Alcohol

This protocol outlines a general procedure for enhancing regioselectivity using 2,2,2-trifluoroethanol (TFE).

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.05 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE (approximately 0.2 M concentration).

  • Add the substituted hydrazine to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification of Pyrazole Regioisomers by Column Chromatography

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • TLC Analysis: Develop a TLC method to achieve good separation of the two regioisomers. A solvent system of hexane and ethyl acetate is a good starting point.

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity with ethyl acetate) may be necessary to achieve optimal separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired regioisomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole regioisomer.

Protocol 3: Decolorization and Recrystallization of Pyrazole Product

Materials:

  • Crude, colored pyrazole product

  • Activated charcoal

  • Appropriate recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization where the pyrazole has high solubility at high temperature and low solubility at low temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of the hot recrystallization solvent.

  • Decolorization: Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[7]

References

Technical Support Center: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis, and why is it important?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the synthesis of unsymmetrical pyrazoles, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles, depending on which carbonyl group the substituted nitrogen of the hydrazine attacks initially.[3] Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, achieving a high yield of a single, desired regioisomer is paramount for efficiency and safety.[1][2]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the condensation reaction between a 1,3-dicarbonyl and a substituted hydrazine is governed by a delicate balance of several factors:[4]

  • Electronic Effects: The initial attack of the hydrazine's more nucleophilic nitrogen typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[1] Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for attack.[1][2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block a reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][2][5]

  • Reaction pH: The acidity or basicity of the medium is crucial.[1] Under acidic conditions, the more basic nitrogen of the hydrazine can be protonated, reducing its nucleophilicity and potentially favoring attack by the other nitrogen atom.[1][2] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen.[1]

  • Solvent Choice: The solvent can dramatically influence regioselectivity.[2] Protic solvents can stabilize intermediates through hydrogen bonding, while aprotic solvents may favor different reaction pathways.[6] Notably, fluorinated alcohols have been shown to significantly enhance regioselectivity.[2][7]

  • Temperature: Reaction temperature can be a key determinant in the reaction's course, sometimes favoring the thermodynamically more stable product at higher temperatures.[8]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

This is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.

Solutions:

  • Change the Solvent: This is often the most effective and straightforward modification. Standard solvents like ethanol can lead to poor selectivity. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the yield of one regioisomer.[7] These solvents can modulate the reactivity of the carbonyl groups and reaction intermediates.[7]

  • Modify Reaction Temperature: Systematically vary the temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

  • Adjust the pH: If using a hydrazine salt (e.g., hydrochloride), the reaction medium will be acidic. Try neutralizing the reaction with a base or, conversely, adding a catalytic amount of acid (like acetic acid) if starting from a neutral hydrazine to see how it influences the isomeric ratio.[1]

  • Use a Catalyst: While the classic Knorr synthesis is often uncatalyzed, the addition of certain catalysts can promote the formation of a single isomer. Both acid and base catalysis can alter the reaction pathway.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic properties of your substrates favor the formation of the wrong isomer under standard conditions.[1]

Solutions:

  • Employ Alternative Synthetic Strategies: When reaction condition optimization fails, a different synthetic approach is necessary.

    • Use 1,3-Dicarbonyl Surrogates: Substrates like β-enaminones or β-enamino diketones can provide excellent regiocontrol because the reactivity of the ketone and enamine functionalities are highly differentiated.[1][6]

    • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne offers a completely different pathway to the pyrazole core and can provide excellent, often complementary, regioselectivity.[8]

    • Stepwise Synthesis: Consider a strategy where the pyrazole ring is built in a stepwise fashion, allowing for the unambiguous placement of substituents. This can involve the synthesis and functionalization of a pre-existing pyrazole core.[9][10]

Q3: How can I reliably distinguish between the two pyrazole regioisomers?

A3: Differentiating between regioisomers requires robust analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool.[3]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR (NOESY/ROESY): These experiments are crucial for unambiguous assignment. A Nuclear Overhauser Effect (NOE) correlation between protons on the N-substituent and protons on a specific substituent at the C5 position of the pyrazole ring provides definitive proof of that isomer's structure.[3]

  • X-ray Crystallography: If one of the products can be crystallized, single-crystal X-ray diffraction provides an absolute structural determination.

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes data from a study on the reaction of various 1,3-diketones with methylhydrazine, highlighting the dramatic improvement in regioselectivity when using fluorinated alcohols.

Entry1,3-Diketone (R¹ group)SolventRegioisomeric Ratio (3-CF₃ : 5-CF₃)Total Yield (%)
14,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dioneEtOH55:4590
24,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dioneTFE85:1592
34,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dioneHFIP97:3 95
44,4,5,5,5-Pentafluoro-1-(furan-2-yl)pentane-1,3-dioneEtOH60:4085
54,4,5,5,5-Pentafluoro-1-(furan-2-yl)pentane-1,3-dioneTFE88:1288
64,4,5,5,5-Pentafluoro-1-(furan-2-yl)pentane-1,3-dioneHFIP98:2 93
Data adapted from studies on fluorinated tebufenpyrad analogs. The desired isomer is the 3-CF₃ derivative.[7]

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using HFIP

This protocol describes a general method for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer due to the higher temperatures achieved.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the 1,3-diketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120–140 °C for 15–20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]

Visualizations

G start Poor Regioselectivity Observed (e.g., 1:1 Isomer Ratio) analyze Analyze Substrate Properties start->analyze Step 1 steric Assess Steric Hindrance analyze->steric electronic Evaluate Electronic Effects (EWG vs EDG) analyze->electronic exp_mod Modify Experimental Conditions solvent Change Solvent (e.g., EtOH -> HFIP) exp_mod->solvent temp Vary Temperature (Kinetic vs Thermo Control) exp_mod->temp ph Adjust pH (Acidic vs Basic) exp_mod->ph new_strat Alternative Synthetic Strategy surrogate Use 1,3-Dicarbonyl Surrogate (e.g., Enaminone) new_strat->surrogate cyclo 1,3-Dipolar Cycloaddition new_strat->cyclo steric->exp_mod electronic->exp_mod Step 2 reanalyze Re-analyze Outcome solvent->reanalyze temp->reanalyze ph->reanalyze end Achieve High Regioselectivity surrogate->end cyclo->end reanalyze->new_strat Unsuccessful Step 3 reanalyze->end Successful

Caption: Troubleshooting workflow for improving pyrazole regioselectivity.

G sub Unsymmetrical 1,3-Dicarbonyl + R-NHNH₂ pathA Pathway A pathB Pathway B prodA Regioisomer A (Major Product) pathA->prodA prodB Regioisomer B (Minor Product) pathB->prodB sterics Low Steric Hindrance sterics->pathA Favors electronics High Carbonyl Electrophilicity (EWG) electronics->pathA Favors solvent Solvent Effects (e.g., HFIP) solvent->pathA Favors thermo Thermodynamic Stability thermo->pathA Favors

References

Technical Support Center: Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrazole compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar pyrazole compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Difficulty with Crystallization

Q: I've attempted to recrystallize my polar pyrazole compound, but no crystals form upon cooling. What should I do?

A: This is a common issue that can arise from several factors. Here are a few troubleshooting steps you can take:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[1]

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. Consider a mixed-solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.[1]

Q: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too close to the melting point of the compound or when the solution is cooled too quickly.[2] To address this:

  • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until everything dissolves, then cool slowly.[1]

  • Change the Solvent System: A different solvent or a mixed-solvent system may be necessary to achieve proper crystallization.

Q: The crystals I obtained from recrystallization are still impure. What went wrong?

A: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.[1] To improve purity:

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Perform a Second Recrystallization: A second recrystallization step can significantly improve the purity of your compound.[1]

  • Use Activated Charcoal: If your crystals have a colored tint, this may be due to colored impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Be aware that this may also reduce your yield.[3]

Issue 2: Challenges with Column Chromatography

Q: My polar pyrazole compound is streaking badly on the TLC plate and the column. How can I improve the separation?

A: Streaking is a common problem with polar and basic compounds on silica gel.[4] This is often due to strong interactions with the acidic silica surface. To mitigate this:

  • Use a Solvent Modifier: Add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your eluent.[4][5] This will help to deactivate the silica gel and reduce tailing.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina is a good alternative for basic compounds.[4] Reversed-phase chromatography on a C18 column can also be effective for polar compounds.[4][5]

  • Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique that can be very effective for purifying highly polar compounds.[6]

Q: My polar pyrazole compound runs at the solvent front in normal-phase chromatography, even with highly polar solvent systems. What can I do?

A: If your compound is too polar for normal-phase chromatography, you can try the following:

  • Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is often the best choice for highly polar compounds.[5]

  • Use a More Polar Stationary Phase: For normal-phase chromatography, consider using a more polar stationary phase than silica gel, such as diol- or amino-bonded silica.[6]

  • Employ Ion-Pair Chromatography: If your pyrazole is ionizable, adding an ion-pairing reagent to the mobile phase can improve retention on a reversed-phase column.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing polar pyrazole compounds?

A1: The choice of solvent is critical and depends on the specific polarity of the pyrazole derivative. For polar pyrazoles, common solvents include ethanol, methanol, isopropanol, and water. Mixed solvent systems, such as ethanol/water, are often very effective.[1]

Q2: How can I remove colored impurities from my pyrazole product?

A2: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtering and allowing the solution to crystallize.[3] Alternatively, an acid-base extraction can be effective. Pyrazoles are weakly basic and can be protonated with an acid to form a water-soluble salt. This allows for extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

Q3: What are some common byproducts in pyrazole synthesis and how can I separate them?

A3: A common byproduct, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers, which can be challenging to separate.[3] Careful column chromatography, sometimes requiring the use of specialized stationary phases or solvent systems, is often necessary. Other potential byproducts include pyrazoline intermediates from incomplete aromatization.[3] These are typically less polar than the desired pyrazole and can often be separated by standard chromatography.

Q4: My polar pyrazole is highly water-soluble, making extraction from an aqueous reaction mixture difficult. What should I do?

A4: For highly water-soluble compounds, continuous liquid-liquid extraction can be a more efficient method than standard separatory funnel extractions. Alternatively, if the compound is stable, you can try to remove the water under reduced pressure and then purify the residue by chromatography or crystallization. Salting out, by adding a saturated solution of an inorganic salt like sodium chloride to the aqueous phase, can sometimes decrease the solubility of the organic compound and improve extraction efficiency.

Data Presentation

Table 1: Common Solvents for Pyrazole Recrystallization

Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.[1]
MethanolProticHighGood for many pyrazole compounds.[1]
IsopropanolProticMediumA common choice for cooling crystallization.[1]
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles.[1]

Table 2: Troubleshooting Summary for Column Chromatography of Polar Pyrazoles

IssuePotential CauseRecommended Solution(s)
Streaking/Tailing Strong interaction with acidic silica gel.Add 1-2% triethylamine or ammonium hydroxide to the eluent. Use an alternative stationary phase like alumina or a bonded phase (amino, diol).
Poor Retention (Runs at solvent front) Compound is too polar for the stationary phase.Switch to reversed-phase chromatography (C18 column). Use a more polar stationary phase for normal-phase (e.g., amino-bonded silica).
Co-elution of Impurities Similar polarity between the product and impurities.Optimize the solvent system using TLC. Consider using a different stationary phase with alternative selectivity (e.g., phenyl-hexyl for reversed-phase).

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is found that dissolves the polar pyrazole compound when hot but not when cold.

  • Dissolution: Place the crude polar pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude polar pyrazole compound in a minimal amount of a hot "good" solvent (in which it is readily soluble).[1]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol.

Visualizations

experimental_workflow start Crude Polar Pyrazole Compound assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity purification_method Select Purification Method assess_purity->purification_method crystallization Crystallization purification_method->crystallization Solid chromatography Column Chromatography purification_method->chromatography Mixture of Compounds acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction Basic Nature Applicable pure_product Pure Product crystallization->pure_product chromatography->pure_product acid_base_extraction->pure_product

Caption: General workflow for the purification of polar pyrazole compounds.

troubleshooting_crystallization start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes impure_crystals Crystals are Impure issue->impure_crystals Yes success Successful Crystallization issue->success No solution1 Induce Crystallization (Scratch, Seed Crystal) no_crystals->solution1 solution2 Concentrate Solution no_crystals->solution2 solution3 Cool Slowly Add More Solvent oiling_out->solution3 solution4 Wash Crystals Recrystallize Again impure_crystals->solution4 solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth scale-up process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem Possible Cause Troubleshooting Steps
Low yield of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing to facilitate the reaction between the pyrazole and the Vilsmeier reagent. - Verify the quality and reactivity of the starting materials.
Formation of side products.- Optimize reaction conditions, such as temperature and solvent, to improve selectivity.[1] - Consider alternative formylation methods if side reactions persist.
Degradation of the product.- Maintain a controlled temperature throughout the reaction, as excessive heat can lead to degradation. - Work under an inert atmosphere to prevent oxidation.
Low yield of this compound (Reduction Step) Incomplete reduction.- Increase the molar excess of the reducing agent (e.g., sodium borohydride). - Extend the reaction time to ensure complete conversion of the aldehyde.
Over-reduction or side reactions.- Control the reaction temperature, as higher temperatures can sometimes lead to unwanted side products. - Choose a milder reducing agent if over-reduction is observed.
Product loss during workup.- Optimize the extraction and purification procedures to minimize loss. - Ensure complete precipitation of the product if isolating by crystallization.
Presence of Impurities in the Final Product Unreacted starting materials or intermediates.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. - Optimize purification methods, such as recrystallization or column chromatography, to remove residual starting materials.[1]
Formation of regioisomers.- The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[1] - Adjusting reaction conditions like temperature and solvent can sometimes favor the desired isomer.[1]
Difficulty in Product Purification Product is an oil or does not crystallize easily.- Attempt purification by column chromatography using a suitable solvent system. - Consider converting the product to a solid derivative for easier handling and purification, followed by regeneration of the desired alcohol.
Co-elution of impurities during chromatography.- Experiment with different solvent gradients and stationary phases to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective method involves a two-step process. The first step is the Vilsmeier-Haack formylation of 5-methyl-1-phenyl-1H-pyrazole to yield 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][3][4][5] The second step is the reduction of the resulting aldehyde to the corresponding alcohol, this compound, typically using a reducing agent like sodium borohydride.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The Vilsmeier-Haack reaction can be exothermic and involves the use of phosphorus oxychloride (POCl3), which is corrosive and reacts violently with water.[6] Ensure the reaction is conducted in a well-ventilated fume hood with appropriate personal protective equipment. During scale-up, it is crucial to have efficient cooling and to add reagents slowly to control the reaction temperature and prevent thermal runaway.[1]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the formylation and reduction steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the typical solvents used for the synthesis and purification?

A4: For the Vilsmeier-Haack reaction, dimethylformamide (DMF) is used as both a reagent and a solvent.[2][6] For the reduction step, alcoholic solvents like methanol or ethanol are commonly used with sodium borohydride. Purification by recrystallization may involve solvents like ethanol, ethyl acetate, or hexane, or mixtures thereof. Column chromatography typically uses a mixture of ethyl acetate and hexane.

Q5: Are there alternative methods for the reduction of the pyrazole-4-carbaldehyde?

A5: Besides sodium borohydride, other reducing agents like lithium aluminum hydride (LiAlH4) can be used. However, LiAlH4 is a much stronger reducing agent and requires anhydrous conditions and careful handling. For most applications, sodium borohydride is a safer and sufficiently effective option.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, add anhydrous dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-methyl-1-phenyl-1H-pyrazole in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Protocol 2: Synthesis of this compound (Reduction)
  • In a round-bottom flask, dissolve the 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde obtained from Protocol 1 in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete disappearance of the aldehyde.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Data Presentation

Parameter 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde This compound
Molecular Formula C11H10N2OC11H12N2O
Molecular Weight 186.21 g/mol 188.23 g/mol
Typical Yield 75-85%80-90%
Appearance White to off-white solidWhite solid
Melting Point Varies depending on purityVaries depending on purity
Solubility Soluble in DMF, moderately soluble in hot ethanolSoluble in methanol, ethyl acetate

Visualizations

Synthesis_Pathway Pyrazole 5-Methyl-1-phenyl-1H-pyrazole Vilsmeier POCl3, DMF Pyrazole->Vilsmeier Aldehyde 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Vilsmeier-Haack Formylation Reduction NaBH4, MeOH Aldehyde->Reduction Methanol This compound Reduction->Methanol Reduction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckReaction Check Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckReaction ConditionsOK Conditions Optimal? CheckReaction->ConditionsOK CheckPurity Analyze Purity of Starting Materials PurityOK Purity Acceptable? CheckPurity->PurityOK OptimizeWorkup Optimize Workup and Purification Procedures WorkupOK Yield/Purity Improved? OptimizeWorkup->WorkupOK ConditionsOK->CheckReaction No ConditionsOK->PurityOK Yes PurityOK->CheckPurity No PurityOK->OptimizeWorkup Yes Success Successful Scale-up WorkupOK->Success Yes Reassess Re-evaluate Synthetic Route or Purification Strategy WorkupOK->Reassess No Reassess->Start

Caption: A workflow for troubleshooting common issues during synthesis scale-up.

Logical_Relationships Yield Final Product Yield Purity Final Product Purity ReactionTemp Reaction Temperature ReactionTemp->Yield ReactionTemp->Purity ReactionTime Reaction Time ReactionTime->Yield ReactionTime->Purity ReagentQuality Reagent Quality ReagentQuality->Yield ReagentQuality->Purity PurificationMethod Purification Method PurificationMethod->Yield PurificationMethod->Purity

Caption: Key parameters influencing the yield and purity of the final product.

References

Technical Support Center: Managing Impurities from Phenylhydrazine Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities associated with phenylhydrazine. Phenylhydrazine is a critical starting material in many synthetic processes, notably the Fischer indole synthesis. However, its inherent instability and susceptibility to degradation can introduce impurities that may compromise reaction outcomes, product purity, and safety. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My phenylhydrazine has turned dark yellow/red. What causes this, and is it still usable?

A1: Phenylhydrazine is prone to oxidation when exposed to air and light, which causes the formation of colored impurities.[1][2] The dark color, often pale yellow to dark red, is an indicator of degradation.[2][3] Using discolored phenylhydrazine without purification is not recommended, as the impurities can lead to side reactions, reduced yields, and contamination of your product.[4] For best results, it should be purified before use.

Q2: What are the most common impurities in phenylhydrazine?

A2: The most common impurities include oxidation and degradation products, as well as substances from its synthesis, such as aniline.[5][6] Phenylhydrazine can also form polymeric by-products.[4] Given that phenylhydrazine is recognized as a genotoxic or mutagenic compound, controlling its levels and those of its impurities to trace amounts is critical in pharmaceutical development.[7][8]

Q3: How do impurities in phenylhydrazine affect downstream reactions like the Fischer indole synthesis?

A3: Impurities can have a significant negative impact on the Fischer indole synthesis. They can lead to the formation of undesired byproducts, lower the yield of the target indole, and complicate the purification of the final product.[6][9] For instance, the presence of aniline and other degradation products can interfere with the desired cyclization reaction.[6]

Q4: What are the acceptable limits for phenylhydrazine as an impurity in pharmaceutical products?

A4: Due to its genotoxic nature, regulatory agencies have set strict limits for phenylhydrazine residues in drug substances. The permissible level for genotoxic impurities like phenylhydrazine is often in the low parts per million (ppm) range. For example, some analyses aim for a permissible level of 25.0 ppm.[5] The European Medicines Agency (EMEA) provides guidelines for setting limits for such impurities.[10]

Q5: What are the recommended storage conditions for phenylhydrazine to minimize impurity formation?

A5: To minimize degradation, phenylhydrazine should be stored in tightly closed containers in a cool, well-ventilated area, protected from light and air.[1][6] Storing under an inert atmosphere, such as nitrogen, is also recommended.[1][11]

Troubleshooting Guide

Problem: Low yield in Fischer Indole Synthesis.

  • Potential Cause: Impurities in the phenylhydrazine starting material.

  • Recommended Solution:

    • Assess Purity: If the phenylhydrazine is discolored, it is a sign of degradation. A pure sample should be a pale yellow oil or solid.[4]

    • Purify Phenylhydrazine: Before use, purify the phenylhydrazine by vacuum distillation or recrystallization of its hydrochloride salt.[4][12]

    • Analytical Testing: If purification does not resolve the issue, consider analytical testing of the starting material by HPLC or GC to identify and quantify specific impurities that might be inhibiting the reaction.[7][13]

Problem: Unexpected side products in my reaction.

  • Potential Cause: Reaction of the substrate with impurities present in the phenylhydrazine.

  • Recommended Solution:

    • Identify Byproducts: Use analytical techniques such as LC-MS or GC-MS to identify the structure of the side products. This can provide clues about the nature of the impurity. The presence of aniline is a common issue.[6]

    • Select Appropriate Purification: Based on the likely impurities, choose a suitable purification method for your phenylhydrazine. Distillation is effective for removing less volatile impurities, while recrystallization can be excellent for isolating the pure hydrochloride salt.[4][12]

Problem: Difficulty in purifying the final product.

  • Potential Cause: Similar polarity of the desired product and impurities originating from the starting material.

  • Recommended Solution:

    • Purify the Starting Material: The most effective approach is to purify the phenylhydrazine before the reaction to prevent the formation of impurities that are difficult to separate from the product.

    • Alternative Purification of Product: If starting material purification is not feasible, explore alternative purification techniques for your final product, such as column chromatography with a different solvent system or recrystallization from a different solvent.

Data on Impurity Detection and Purification

The following tables summarize key quantitative data related to the analysis and purification of phenylhydrazine.

Table 1: HPLC Methods for Phenylhydrazine Impurity Analysis

ParameterMethod 1 (with Derivatization)[7]Method 2[8]Method 3[14]
Column Not specifiedOctadecylsilane bonded silicaPhenyl bonded silica gel
Mobile Phase Not specifiedAcetate buffer-methanol/acetonitrile (70-90% buffer)Acetate buffer and methanol/acetonitrile (gradient)
Detection UV (Visible after derivatization with 4-nitrobenzaldehyde)UV (226-238 nm)UV (260 nm)
LOD/LOQ 0.008 µg/mL / 0.02 µg/mLNot specifiedSensitivity up to 0.75 ppm

Table 2: Purity and Yield from Different Purification Methods

Purification MethodStarting MaterialPurity of Final ProductYieldReference
Recrystallization of Hydrochloride Crude phenylhydrazine hydrochloridePure white crystals85-90 g from 100 g crude[4]
Vacuum Distillation Crude phenylhydrazinePale yellow liquid, clear solution in dilute acetic acid695-725 g from 744 g crude[4]
Distillation with Glycol Crude phenylhydrazineHigh quality, passes dissolution-in-acetic acid testHigh yield[12]

Key Experimental Protocols

Protocol 1: Purification of Phenylhydrazine by Vacuum Distillation

This protocol is suitable for purifying phenylhydrazine free base to remove non-volatile impurities and colored degradation products.

Methodology:

  • Preparation: Ensure the crude phenylhydrazine is free of any hydrochloride, as this can catalyze decomposition at high temperatures.[4] Dry the crude material over solid sodium hydroxide if moisture is present.[4]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping.[15] Ensure all glassware is free of cracks. Use a stir bar for even boiling.[15] Grease all joints to ensure a good seal.[15]

  • Distillation:

    • Begin by reducing the pressure using a vacuum source.[15]

    • Initially, distill any low-boiling impurities, such as residual solvents, under reduced pressure without excessive heating.[4]

    • Once the low-boiling fractions are removed, gradually heat the distillation flask.

    • Collect the pure phenylhydrazine fraction at the appropriate boiling point for the given pressure (e.g., 137-138°C at 18 mmHg).[4]

  • Storage: Store the purified, pale yellow liquid under an inert atmosphere and protected from light.[1]

Protocol 2: Purification of Phenylhydrazine by Recrystallization of its Hydrochloride Salt

This method is effective for obtaining high-purity phenylhydrazine hydrochloride.

Methodology:

  • Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 cc of water in a flask.[4]

  • Decolorization: Add a few grams of activated animal charcoal to the solution and boil for a short period to remove colored impurities.[4]

  • Hot Filtration: Filter the hot solution to remove the charcoal and any other insoluble materials.

  • Precipitation: To the hot filtrate, add 200 cc of concentrated hydrochloric acid.[4]

  • Crystallization: Cool the mixture to 0°C to induce the crystallization of pure, white phenylhydrazine hydrochloride.[4]

  • Collection: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals before use. The yield of pure white crystals is typically 85-90 g.[4]

Protocol 3: HPLC Analysis of Phenylhydrazine Impurities (General Method)

This protocol outlines a general approach for the detection and quantification of impurities in phenylhydrazine.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a phenylhydrazine reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture).

    • Prepare a sample solution of the phenylhydrazine to be tested at a known concentration in the same diluent.

  • Chromatographic Conditions:

    • Column: A C18 or phenyl bonded silica gel column is often suitable.[8][14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[8][14] A gradient elution may be necessary to separate all impurities.[14]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[8][14]

    • Column Temperature: Maintain a constant column temperature, for example, 25°C or 35°C.[8][14]

    • Detection: Set the UV detector to a wavelength where phenylhydrazine and its expected impurities absorb, for example, between 226-238 nm or at 260 nm.[8][14]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualized Workflows and Logic

G Troubleshooting Low Yield in Fischer Indole Synthesis start Low Reaction Yield check_purity Assess Phenylhydrazine Purity (e.g., color) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Phenylhydrazine (Distillation or Recrystallization) is_pure->purify No other_issues Investigate Other Reaction Parameters (Temp, Catalyst, etc.) is_pure->other_issues Yes use_in_reaction Use Purified Reagent in Reaction purify->use_in_reaction analytical_test Consider Analytical Testing (HPLC/GC) to ID Impurities use_in_reaction->analytical_test

Caption: A decision-making diagram for troubleshooting low product yield.

G General Workflow for Phenylhydrazine Purification start Crude or Discolored Phenylhydrazine choose_method Choose Purification Method start->choose_method distillation Vacuum Distillation (for free base) choose_method->distillation Free Base recrystallization Recrystallization (for hydrochloride salt) choose_method->recrystallization Salt perform_purification Perform Purification (Follow Protocol) distillation->perform_purification recrystallization->perform_purification assess_purity Assess Purity of Purified Product perform_purification->assess_purity storage Store Properly (Inert atmosphere, dark, cool) assess_purity->storage

Caption: A workflow for the purification of phenylhydrazine.

References

effect of solvent choice on pyrazole synthesis regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the regioselective synthesis of pyrazoles, with a specific focus on the influence of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles, and what is the primary challenge regarding regioselectivity?

A1: The most common method for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] When using an unsymmetrical 1,3-dicarbonyl compound, the primary challenge is controlling the regioselectivity, as the reaction can lead to the formation of a mixture of two regioisomers.[1]

Q2: How does solvent choice influence the regioselectivity of pyrazole synthesis?

A2: Solvent choice can have a dramatic impact on the regioselectivity of pyrazole synthesis. The polarity and hydrogen bonding capability of the solvent can influence the reaction mechanism, favoring the formation of one regioisomer over the other. For instance, protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[3] Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity.[4]

Q3: Are there any "green" or environmentally friendly solvent options for pyrazole synthesis?

A3: Yes, research has focused on developing more sustainable methods for pyrazole synthesis. Deep Eutectic Solvents (DESs) have emerged as a promising green alternative to traditional volatile organic solvents.[5][6] DESs are biodegradable, have low toxicity, and can lead to accelerated reaction rates and high selectivity.[5][6] Additionally, solvent-free reaction conditions have been developed, which offer benefits such as faster reaction rates and reduced energy usage.[7][8]

Troubleshooting Guides

Issue 1: My pyrazole synthesis is producing a mixture of regioisomers with poor selectivity.

  • Problem: The substituents on the 1,3-dicarbonyl compound may have similar electronic and steric properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine. Standard solvents like ethanol often yield regioisomeric mixtures.

  • Solution 1: Change the Solvent to a Fluorinated Alcohol.

    • The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4] These solvents can stabilize intermediates selectively through hydrogen bonding, directing the reaction towards a single regioisomer.

  • Solution 2: Employ a Deep Eutectic Solvent (DES).

    • DESs can act as both the solvent and catalyst, promoting high selectivity.[5][6] A common example is a mixture of choline chloride and urea.

  • Solution 3: Attempt a Solvent-Free Reaction.

    • In some cases, running the reaction neat or with a solid-phase catalyst under solvent-free conditions can improve regioselectivity and simplify purification.[7]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials are favoring the formation of the unwanted isomer under the current reaction conditions.

  • Solution 1: Alter the Solvent Polarity.

    • Systematically screen a range of solvents with varying polarities (e.g., from non-polar like toluene to polar aprotic like DMF and polar protic like ethanol). The regioselectivity can be highly dependent on the solvent environment.[3][9]

  • Solution 2: Temperature Optimization.

    • The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the desired regioisomer at a different temperature.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Solution: Chromatographic Separation.

    • Thin Layer Chromatography (TLC) Analysis: First, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[10]

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers on a preparative scale.[10]

Quantitative Data Summary

The choice of solvent can significantly alter the ratio of regioisomers formed during pyrazole synthesis. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and hydrazines.

1,3-Diketone (R1, R2)HydrazineSolventRegioisomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH40:60
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH50:50
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE98:2
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis in Ethanol

This protocol is a standard procedure for the Knorr pyrazole synthesis and may result in a mixture of regioisomers depending on the substrate.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If the hydrazine is a hydrochloride salt, add an equivalent of a base like sodium acetate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to isolate the pyrazole regioisomers.[10]

Protocol 2: Improved Regioselective Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)

This protocol utilizes a fluorinated alcohol to enhance the regioselectivity of the pyrazole synthesis.

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. These reactions are often faster than in conventional solvents.

  • Work-up: Upon completion, remove the TFE under reduced pressure.

  • Purification: Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[10]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_A Hydrazone (Attack at C1) 1,3-Dicarbonyl->Hydrazone_A Solvent Effect Hydrazone_B Hydrazone (Attack at C3) 1,3-Dicarbonyl->Hydrazone_B Solvent Effect Hydrazine Hydrazine Hydrazine->Hydrazone_A Hydrazine->Hydrazone_B Cyclic_Intermediate_A Cyclic Intermediate A Hydrazone_A->Cyclic_Intermediate_A Intramolecular Cyclization Cyclic_Intermediate_B Cyclic Intermediate B Hydrazone_B->Cyclic_Intermediate_B Intramolecular Cyclization Pyrazole_A Regioisomer A Cyclic_Intermediate_A->Pyrazole_A Dehydration Pyrazole_B Regioisomer B Cyclic_Intermediate_B->Pyrazole_B Dehydration

Caption: Knorr pyrazole synthesis pathway showing the formation of two regioisomers.

Troubleshooting_Workflow Start Poor Regioselectivity in Pyrazole Synthesis ChangeSolvent Change Solvent Start->ChangeSolvent SeparateIsomers Separate Isomers via Chromatography Start->SeparateIsomers If separation is the only option FluorinatedAlcohol Use Fluorinated Alcohol (TFE, HFIP) ChangeSolvent->FluorinatedAlcohol Yes DES Use Deep Eutectic Solvent (DES) ChangeSolvent->DES Yes SolventFree Solvent-Free Conditions ChangeSolvent->SolventFree Yes OptimizeTemp Optimize Temperature CheckPurity Is Regioselectivity Improved? OptimizeTemp->CheckPurity FluorinatedAlcohol->CheckPurity DES->CheckPurity SolventFree->CheckPurity CheckPurity->OptimizeTemp No Success Successful Synthesis of Desired Regioisomer CheckPurity->Success Yes

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

preventing formation of isomeric pyrazoles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric pyrazoles during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why do they form?

A: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The formation of a mixture of regioisomers occurs because the initial nucleophilic attack by the substituted nitrogen of the hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that subsequently cyclize to form the respective pyrazole regioisomers.[1]

Q2: What are the primary factors that control regioselectivity in pyrazole synthesis?

A: Several key factors influence the regioselectivity of pyrazole synthesis:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can determine which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Under acidic conditions, the more basic NH2 group is protonated, making the less basic substituted NH group the attacking nucleophile.[1][3]

  • Solvent: The choice of solvent can significantly impact the ratio of isomers formed.[1] For instance, using fluorinated alcohols can dramatically increase regioselectivity compared to standard solvents like ethanol.[3]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.[1]

  • Reactant Stoichiometry: The ratio of the dicarbonyl compound to the hydrazine can also potentially affect the final regioisomeric ratio.[1]

Q3: How can I distinguish between the two pyrazole regioisomers I've synthesized?

A: The most effective method for characterizing and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Specific 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons on the substituents and the pyrazole ring, allowing for unambiguous structural assignment.[4][5] Mass spectrometry can also be used to identify the isomers.[5]

Q4: What are some common methods for separating a mixture of pyrazole regioisomers?

A: If a mixture of regioisomers is formed, several techniques can be employed for their separation:

  • Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[4][6] Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.[4][6]

  • Recrystallization: Fractional recrystallization can be used to separate isomers if they have sufficiently different solubilities in a particular solvent system.[6]

  • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that facilitates easier separation. The directing group can then be removed.[6]

Troubleshooting Guides

Issue 1: Formation of a Regioisomeric Mixture is Observed

  • Symptoms:

    • NMR spectra show two sets of peaks for the desired product.

    • Multiple spots are observed on Thin Layer Chromatography (TLC).

    • The isolated solid has a broad melting point range.

  • Possible Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.[2][6]

    • Use of a substituted hydrazine where the two nitrogen atoms are not equivalent.[2][6]

  • Solutions:

    • Modify the Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3]

    • Adjust Reaction pH: The pH of the reaction medium can be a critical factor. Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization.[3]

    • Employ a 1,3-Dicarbonyl Surrogate: Using a β-enaminone or a similar surrogate can pre-determine the site of initial attack by the hydrazine, leading to a single regioisomer.

    • Utilize an Alternative Synthetic Route: Consider methods known for high regioselectivity, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes.[7]

Issue 2: Low Yield of the Desired Pyrazole Product

  • Symptoms:

    • TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.

    • The isolated yield of the purified product is low.

  • Possible Causes:

    • Impure starting materials.[2]

    • Suboptimal reaction conditions (temperature, time, solvent).[2]

    • Formation of side products.[8]

  • Solutions:

    • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Monitor the reaction progress using TLC or LC-MS to determine the ideal reaction time.[2]

    • Adjust Stoichiometry: In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[2]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (A:B)Reference
4,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol~1:1[9]
4,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamide98:2[9]
Unsymmetrical β-diketoneMethylhydrazineSolvent-free30:70[5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Oxidative Cyclization

This protocol is adapted from a method describing the synthesis of 1,3,5-trisubstituted pyrazoles from chalcone arylhydrazones.[8]

  • Synthesis of Chalcone Arylhydrazones:

    • Dissolve the chalcone (1 equivalent) and the corresponding N-substituted hydrazine (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 50–60 °C for 10 minutes.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the chalcone arylhydrazone product.

  • Oxidative Cyclization:

    • Dissolve the chalcone arylhydrazone (1 equivalent) in dichloromethane.

    • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Upon completion, perform an aqueous work-up and purify the crude product by column chromatography on silica gel to obtain the 1,3,5-trisubstituted pyrazole.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general procedure for the separation of pyrazole regioisomers.[4][10]

  • TLC Analysis:

    • Dissolve a small sample of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various eluent systems of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

    • Identify an eluent system that provides good separation between the two regioisomer spots (a significant difference in Rf values).

  • Column Chromatography:

    • Prepare a silica gel column using the optimal eluent system identified in the TLC analysis.

    • Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure, separated regioisomers.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_attack Nucleophilic Attack cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Attack at Carbonyl 1 dicarbonyl->attack1 attack2 Attack at Carbonyl 2 dicarbonyl->attack2 hydrazine Substituted Hydrazine hydrazine->attack1 hydrazine->attack2 intermediate1 Hydrazone Intermediate A attack1->intermediate1 intermediate2 Hydrazone Intermediate B attack2->intermediate2 isomer1 Pyrazole Regioisomer A intermediate1->isomer1 Cyclization isomer2 Pyrazole Regioisomer B intermediate2->isomer2 Cyclization Troubleshooting_Workflow start Regioisomer Mixture Observed strategy Select Mitigation Strategy start->strategy solvent Modify Solvent System (e.g., Fluorinated Alcohols) strategy->solvent ph Adjust Reaction pH (Acidic or Basic Catalysis) strategy->ph surrogate Use 1,3-Dicarbonyl Surrogate (e.g., β-Enaminone) strategy->surrogate analyze Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analyze ph->analyze surrogate->analyze success Desired Regioisomer Obtained analyze->success Successful fail Unsuccessful analyze->fail Unsuccessful fail->strategy

References

Technical Support Center: Efficient Pyrazole Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for efficient pyrazole cyclocondensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and why is catalyst selection important?

The most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Catalyst selection is critical because it directly influences reaction rate, yield, purity, and regioselectivity.[2] Attempting the reaction without a catalyst may result in no product formation at all.[2]

Q2: What are the main classes of catalysts used for pyrazole cyclocondensation?

Catalysts for pyrazole synthesis can be broadly categorized into:

  • Acid Catalysts: Both Brønsted acids (e.g., HCl) and Lewis acids (e.g., Sc(OTf)₃, lithium perchlorate, nano-ZnO) are used to accelerate the condensation and dehydration steps.[2][3][4]

  • Metal Catalysts: Transition metals like silver, copper, palladium, and rhodium are effective, particularly for specific transformations such as synthesizing trifluoromethylated pyrazoles (Ag) or for multicomponent reactions (Cu, Pd).[2][4][5][6]

  • Iodine-Based Catalysts: Molecular iodine can effectively catalyze the reaction, often in the presence of an oxidant.[2][6]

  • Green Catalysts: Eco-friendly options include nanocatalysts like nano-ZnO and biocatalysts such as baker's yeast (Saccharomyces cerevisiae), which can offer high yields and mild reaction conditions.[3][7]

Q3: How does the choice of precursor affect the reaction and catalyst selection?

The precursor is a key determinant for the reaction pathway.

  • 1,3-Dicarbonyl Compounds: This is the classic route. The main challenge is controlling regioselectivity with unsymmetrical diketones.[2]

  • α,β-Unsaturated Ketones (Chalcones): This route first forms a pyrazoline intermediate, which must then be oxidized to yield the aromatic pyrazole.[2][3] The choice of catalyst and oxidant is crucial.

  • Acetylenic Ketones: Cyclocondensation with hydrazines can lead to a mixture of two regioisomers, making catalyst and condition selection critical for selectivity.[2]

Troubleshooting Guide

Q4: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and solutions?

Low yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
No or Inefficient Catalyst Many cyclocondensation reactions do not proceed without a catalyst.[2] Introduce a suitable Lewis acid (e.g., LiClO₄), metal catalyst (e.g., AgOTf), or nano-catalyst (e.g., nano-ZnO) to initiate the reaction.[2][3]
Suboptimal Reaction Temperature Temperature is a critical parameter. For silver-catalyzed reactions, increasing the temperature to 60°C can improve yield, but further increases may be detrimental.[4] Systematically screen temperatures (e.g., room temperature, 60°C, 80°C) to find the optimum.
Incorrect Solvent Solvent polarity affects reaction efficiency. For the condensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) often provide higher yields and better selectivity than polar protic solvents like ethanol.[2][3]
Side Reactions Competing side reactions can consume starting materials. For example, the formation of stable hydrazone byproducts can reduce the yield of the desired pyrazole.[3] Adjusting the catalyst or adding a dehydrating agent may help.
Unstable Reagents The stability of the hydrazine reagent can be a factor.[1] Ensure the purity and stability of your starting materials.

Q5: I am observing a mixture of regioisomers. How can I improve regioselectivity?

Poor regioselectivity is a classic problem, especially when using unsymmetrical 1,3-diketones or substituted hydrazines.[2][3]

Parameter Recommended Action for Improved Regioselectivity
Solvent System Switch from a polar protic solvent (e.g., ethanol), which can lead to equimolar mixtures of regioisomers, to an aprotic dipolar solvent (e.g., DMAc) in an acidic medium. This has been shown to favor one isomer significantly (e.g., 98:2 ratio).[3]
Hydrazine Substituent The nature of the substituent on the hydrazine has a strong directing effect. A more nucleophilic nitrogen (e.g., in methylhydrazine) will react differently than in aryl hydrazines, leading to opposite regioselectivity.[3] Consider this directing effect when planning the synthesis.
Catalyst Choice Certain catalysts exhibit high regioselectivity. For instance, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines led to the highly regioselective formation of 3-CF₃-pyrazoles.[2]

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems in pyrazole synthesis.

Table 1: Performance of Various Catalysts in Pyrazole Synthesis

CatalystSubstratesSolventTemp.TimeYield (%)Reference
Nano-ZnO Ethyl acetoacetate + Phenylhydrazine--Short95%[3]
AgOTf (1 mol%) Trifluoromethylated ynone + Arylhydrazine-RT1 hup to 99%[2]
Sc(OTf)₃ / DBU Perfluoroacetyl diazoester + Ketone---97%[4]
LiClO₄ 1,3-Diketone + HydrazineEthylene GlycolRT-70-95%[2]
Copper Triflate / --INVALID-LINK-- Chalcone + Arylhydrazine---~82%[3]
I₂ (20 mol%) / TBHP Aldehyde hydrazone + OlefinDMF80°C-35%[4]

Experimental Protocols

Representative Protocol: Lithium Perchlorate Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles [2]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.0 mmol) in ethylene glycol (5 mL).

  • Catalyst Addition: Add lithium perchlorate (LiClO₄) (10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid product by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Visual Guides

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Work-up start Select Substrates (1,3-Diketone, Hydrazine) cat_select Select Catalyst Class (Acid, Metal, etc.) start->cat_select setup Setup Reaction (Solvent, Temp.) cat_select->setup monitor Monitor Progress (TLC) setup->monitor optimize Optimize Conditions (Temp, Solvent, Catalyst Load) monitor->optimize Low Yield / Side Products? workup Quench & Work-up monitor->workup Reaction Complete optimize->setup purify Purification (Column/Recrystallization) workup->purify analyze Characterize Product (NMR, MS) purify->analyze catalyst_selection_logic start Substrate Type? diketone Symmetrical 1,3-Diketone? start->diketone 1,3-Dicarbonyl chalcone α,β-Unsaturated Ketone (Chalcone)? start->chalcone Other Precursor unsym_diketone Unsymmetrical 1,3-Diketone? diketone->unsym_diketone No cat1 Use General Catalyst: Lewis Acid (LiClO₄) or Nano-ZnO diketone->cat1 Yes cat2 Focus on Regioselectivity: Use Aprotic Solvent (DMAc) + Acid Catalyst unsym_diketone->cat2 cat3 Requires Oxidation Step: Use Catalyst (e.g., Baker's Yeast) + Oxidant or Air knorr_pathway Simplified Knorr Pyrazole Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates R1 1,3-Dicarbonyl Compound I1 Initial Condensation (Hydrazone/Enamine) R1->I1 R2 Hydrazine R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization product Pyrazole Ring I2->product Dehydration (-H₂O) catalyst Catalyst (e.g., Lewis Acid) catalyst->I1 Accelerates

References

degradation pathways of pyrazole methanol compounds under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Methanol Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole methanol compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of these compounds under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole methanol compounds under forced stress conditions?

Pyrazole methanol compounds can degrade through several pathways depending on the stressor. Forced degradation studies are essential to identify likely degradation products and understand the chemical stability of the molecule.[1][2][3] The primary pathways include:

  • Oxidation: The methanol group is susceptible to oxidation, potentially forming a corresponding aldehyde and subsequently a carboxylic acid. The pyrazole ring itself can also undergo N-oxidation.

  • Acid/Base Hydrolysis: While the pyrazole ring is generally stable, extreme pH and high temperatures can lead to ring cleavage or other hydrolytic reactions, depending on the substituents.

  • Thermal Degradation: High temperatures can cause decomposition, with the initial decomposition temperature varying based on the specific structure of the compound.[4][5]

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, leading to the formation of various degradation products. The specific pathway is highly dependent on the molecular structure and the presence of photosensitizing groups.

Q2: We are observing an unexpected peak in our HPLC chromatogram after oxidative stress testing with hydrogen peroxide. What could it be?

Under oxidative stress (e.g., using H₂O₂), the most probable degradation products for a pyrazole methanol compound are the corresponding pyrazole-aldehyde and pyrazole-carboxylic acid.[6] The alcohol moiety (-CH₂OH) is readily oxidized. Your unexpected peak is likely one of these species. To confirm, you should use LC-MS/MS to determine the molecular weight of the degradant and study its fragmentation pattern.[7][8]

Q3: Our pyrazole methanol compound shows little to no degradation under hydrolytic and thermal stress. Is this normal?

It is not uncommon for certain pyrazole derivatives to exhibit high stability. The pyrazole ring is an aromatic heterocycle and can be quite robust. If you observe less than 5-10% degradation after exposing the compound to reasonably stringent conditions (e.g., 0.1 M HCl/NaOH at 60°C for several hours, or 80°C dry heat), it indicates good intrinsic stability.[2][9] However, ensure your analytical method is sensitive enough to detect minor degradants.

Q4: How can I develop a stability-indicating analytical method for my pyrazole methanol compound?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient. The typical workflow is as follows:

  • Perform Forced Degradation: Stress your compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[3][10]

  • Develop an HPLC Method: Use the stressed samples to develop a chromatographic method, typically reverse-phase HPLC with UV detection. The goal is to achieve baseline separation between the parent compound and all major degradation peaks.

  • Method Validation: Validate the method according to ICH guidelines (Q2B), ensuring it is specific, accurate, precise, linear, and robust.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound in the presence of its degradants, confirming that the chromatographic peak is not co-eluting with any impurities.

Troubleshooting Guide

Problem: Significant degradation (>20%) is observed under mild stress conditions, or secondary degradation products are forming.

This suggests the compound is highly labile or the stress conditions are too harsh.

  • Solution: Reduce the severity of the stress conditions. You can decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M HCl).[2] The goal is to achieve 5-20% degradation to clearly identify the primary degradation pathway without over-stressing the molecule.[9]

Problem: No degradation is observed even under harsh stress conditions.

This could indicate a very stable compound or an issue with the experimental setup.

  • Solution:

    • Confirm that the stress conditions were indeed applied (e.g., check the pH of the solution, the temperature of the oven).

    • Increase the severity of the conditions (e.g., increase temperature, use higher concentration of acid/base, extend exposure time).[9]

    • If no degradation is seen after exposing the sample to conditions more severe than accelerated stability testing, the study can be terminated, indicating the molecule's stability.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data from a forced degradation study of a hypothetical pyrazole methanol compound.

Stress ConditionReagent/ParameterTime (hours)TemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl860°C12.5%Pyrazole-Aldehyde
Base Hydrolysis 0.1 M NaOH860°C8.2%Minor unidentified polar degradants
Oxidative 3% H₂O₂24Room Temp18.9%Pyrazole-Aldehyde, Pyrazole-Carboxylic Acid
Thermal (Solid) Dry Heat4880°C5.5%Minor unidentified degradants
Photolytic (Solution) ICH UV/Vis Light24Room Temp15.3%Several photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for assessing a compound's stability under various stress conditions.[7]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyrazole methanol compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Also, prepare a solution sample and keep it at 80°C for 24 hours.

    • Photodegradation: Expose both solid and solution samples to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to shield it from light.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed stability-indicating HPLC-UV method. If necessary, use LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Indication
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Visualizations

G Oxidative Degradation Pathway of Pyrazole Methanol A Pyrazole-CH₂OH (Parent Compound) B Pyrazole-CHO (Aldehyde Degradant) A->B Oxidation [H₂O₂] C Pyrazole-COOH (Carboxylic Acid Degradant) B->C Further Oxidation [H₂O₂]

Caption: Oxidative degradation pathway of pyrazole methanol.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Light) prep->photo control Prepare Control Sample (Unstressed) analyze Analyze all samples by Stability-Indicating HPLC control->analyze acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Identify Degradants (LC-MS/MS) analyze->identify report Report Results & Pathways identify->report

Caption: General workflow for a forced degradation study.

G Troubleshooting: Unexpected HPLC Peak rect_node rect_node start Unexpected Peak in Stressed Sample? q1 Is peak present in control sample? start->q1 q2 Is peak present in blank injection? q1->q2 No res1 Peak is an impurity from starting material. q1->res1 Yes res2 Peak is from solvent or mobile phase. q2->res2 Yes lcms Analyze by LC-MS to get Molecular Weight q2->lcms No q3 Is MW consistent with expected degradant? res3 Probable degradation product. Proceed with characterization. q3->res3 Yes res4 Unexpected degradation pathway. Investigate structure via NMR. q3->res4 No lcms->q3

Caption: Troubleshooting logic for an unknown HPLC peak.

References

Validation & Comparative

Comparative Analysis of Pyrazole Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides an objective comparison of the performance of various pyrazole derivatives across key therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications. The information is supported by experimental data from recent literature, with detailed methodologies for key assays.

Anticancer Activity

Pyrazole derivatives have emerged as significant contenders in oncology, demonstrating potent activity against various cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of critical signaling pathways that control cell proliferation and survival, such as those mediated by Cyclin-Dependent Kinases (CDKs).[1][4]

Comparative Anticancer Potency of Pyrazole Derivatives (IC50/GI50)

The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values for selected pyrazole derivatives against a panel of human cancer cell lines, providing a comparative overview of their potency. Lower values indicate higher potency.

Compound/Derivative ClassCell LineIC50 / GI50 (µM)Standard DrugReference(s)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Comp. 15) A2780 (Ovarian)0.127 - 0.560 (across 13 cell lines)-[1]
1,3,4,5-tetrasubstituted pyrazole MCF-7 (Breast)15.6-[5]
Pyrazole-containing imide (Comp. 161b) A-549 (Lung)3.225-Fluorouracil (59.27 µM)[5]
1,4-benzoxazine-pyrazole hybrid (Comp. 23) MCF-7, A549, HeLa, PC32.82 - 6.28Etoposide[4]
Pyrazolone-pyrazole derivative (Comp. 27) MCF-7 (Breast)16.50Tamoxifen (23.31 µM)[4]
Flavanone/chromene pyrazole hybrid K562 (Leukemia)0.5-[6]
DHT-derived pyrazole (Comp. 24e) PC-3 (Prostate)4.2-[7]
DHT-derived pyrazole (Comp. 24e) MCF-7 (Breast)5.5-[7]
Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50) is calculated from dose-response curves.[1]

Signaling Pathway Visualization

Caption: CDK2 inhibition by pyrazole derivatives disrupts cell cycle progression into the S phase.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8][9]

Comparative Antimicrobial Potency of Pyrazole Derivatives (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of representative pyrazole derivatives against clinically relevant microbes. Lower MIC values indicate greater potency.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Standard Drug(s)Reference(s)
Triazine-fused pyrazole (Comp. 32) S. epidermidis0.97Tetracycline[8]
Triazine-fused pyrazole (Comp. 32) E. cloacae0.48Tetracycline[8]
Imidazo-pyridine pyrazole (Comp. 18) E. coli<1Ciprofloxacin[8][9]
Imidazo-pyridine pyrazole (Comp. 18) K. pneumoniae<1Ciprofloxacin[8][9]
Coumarin-substituted pyrazole S. aureus1.56 - 6.25-[8]
N-phenylpyrazole-fused fraxinellone B. subtilis4-[8]
Carbothiohydrazide (Comp. 21a) S. aureus62.5Chloramphenicol (>125 µg/mL)[9][10]
Carbothiohydrazide (Comp. 21a) A. fumigatus (fungus)7.8Clotrimazole (>7.8 µg/mL)[9][10]
Key Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[9]

  • Preparation: A serial two-fold dilution of the pyrazole compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The wells are visually inspected for turbidity (i.e., microbial growth).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Mechanism Visualization

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibitor Mechanism of Action Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA inhibition_point DNA_Gyrase->inhibition_point Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Pyrazole Pyrazole Derivative Pyrazole->inhibition_point Inhibits

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks essential DNA supercoiling.

Anti-Inflammatory Activity

Certain pyrazole derivatives exhibit potent anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[11][12] This mechanism is shared by well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which itself features a pyrazole core.[13]

Comparative In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The table below shows the percentage of edema inhibition by various pyrazole derivatives compared to standard drugs.

Compound/Derivative Class% Inhibition of EdemaTime Post-CarrageenanStandard DrugReference(s)
1,3,4-trisubstituted pyrazole (Comp. 5a) ≥84.2%3 hDiclofenac (86.72%)[11]
1,3,4,5-tetrasubstituted pyrazole (Comp. 117a) 93.80% (in vitro)-Diclofenac (90.21%)[5]
Pyrazoline (Comp. 2d) Potent Activity--[14]
Pyrazoline (Comp. 2e) Potent Activity--[14]
Benzofuran pyrazole derivative 74% to 82%--[12]
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the efficacy of anti-inflammatory agents.[1][11]

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test groups are administered the pyrazole compounds, typically orally. The standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Mechanism Visualization

COX_Inhibition cluster_pathway Inflammatory Pathway cluster_inhibitor Mechanism of Action Arachidonic_Acid Arachidonic Acid (from Cell Membranes) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins inhibition_point COX_Enzymes->inhibition_point Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->inhibition_point Inhibits

Caption: Pyrazole derivatives can inhibit COX enzymes, reducing prostaglandin synthesis.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as effective agents against a range of viruses, including coronaviruses and Newcastle disease virus (NDV).[15][16] Their antiviral efficacy is evaluated through various in vitro and in vivo models.

Comparative Antiviral Efficacy

The following table summarizes the antiviral activity of selected pyrazole derivatives.

Compound/Derivative ClassVirusActivity MetricStandard DrugReference(s)
Hydrazone (Comp. 6) Newcastle Disease Virus (NDV)100% protection, 0% mortalityAmantadine[16][17]
Thiazolidinedione (Comp. 9) Newcastle Disease Virus (NDV)100% protection, 0% mortalityAmantadine[16][17]
Pyrazolopyrimidine (Comp. 7) Newcastle Disease Virus (NDV)95% protectionAmantadine[16][17]
Hydroxyquinoline-pyrazole SARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibitionHydroxychloroquine[15][18]
Phenylsulfonyl-pyrazole (Comp. 7e) Yellow Fever Virus (YFV)Micromolar range activity6-Azauridine[19]
Key Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for measuring the ability of a compound to inhibit viral replication.

  • Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero-E6 cells for coronaviruses) is prepared in culture plates.[15]

  • Viral Infection: The cells are infected with a known quantity of the virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (like agar) containing various concentrations of the pyrazole derivative.

  • Incubation: The plates are incubated for several days to allow the virus to replicate and form plaques (localized areas of cell death).

  • Plaque Visualization: The cells are stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, living cells.[15]

  • Data Analysis: The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (IC50) is determined.

General Experimental Workflow

Antiviral_Screening_Workflow Compound_Library Pyrazole Derivative Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on Host Cells) Compound_Library->Cytotoxicity Non_Toxic Select Non-Toxic Concentrations Cytotoxicity->Non_Toxic Antiviral_Assay 2. Primary Antiviral Screen (e.g., Plaque Reduction) Non_Toxic->Antiviral_Assay Active_Hits Identify Active 'Hits' Antiviral_Assay->Active_Hits Dose_Response 3. Dose-Response Studies (Determine IC50) Active_Hits->Dose_Response Potent_Leads Select Potent 'Leads' Dose_Response->Potent_Leads Mechanism_Study 4. Mechanism of Action Studies (e.g., Time-of-Addition) Potent_Leads->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General workflow for screening and identifying potent antiviral pyrazole derivatives.

References

Validating the Structure of Synthesized (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the synthesized compound, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, against established data for structurally related pyrazole derivatives. The objective is to offer a clear framework for validating the molecular structure of the title compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility and accuracy.

Structural Validation Workflow

The following diagram outlines the logical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_validation Data Analysis & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Known Compounds data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

A Comparative Efficacy Analysis of Novel Pyrazole Derivatives and Celecoxib in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1][2] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.[2][3] This selectivity for COX-2 over COX-1, the latter of which is involved in protecting the stomach lining, provides a gastrointestinal safety advantage over traditional NSAIDs.[3] The pyrazole scaffold is a key structural feature of celecoxib and a common motif in the design of new anti-inflammatory agents. This guide provides a comparative overview of the efficacy of celecoxib against a representative novel pyrazole derivative, (±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid, hereafter referred to as Compound 16 , based on available preclinical data.

While a direct comparative analysis of "(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol" with celecoxib is not possible due to the absence of published efficacy data for this specific molecule, this guide utilizes data for Compound 16 as a well-documented example of a pyrazole derivative with demonstrated anti-inflammatory properties, offering a framework for evaluating such compounds.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-inflammatory and analgesic activities of Compound 16 in comparison to celecoxib.

Parameter Compound 16 Celecoxib Experimental Model
Anti-inflammatory Activity (ED30) Not Reported23 mg/kgCarrageenan-induced Paw Edema (Rat)
Analgesic Effect (Acute) 90% reversal at 30 mg/kg24% reversal at 30 mg/kgInflammation-induced Chronic Hyperalgesia (Rat)
Analgesic Effect (Chronic) 54% reversal at 30 mg/kg54% reversal at 30 mg/kgInflammation-induced Chronic Hyperalgesia (Rat)

Data sourced from a study on new celecoxib derivatives as anti-inflammatory agents.

Mechanism of Action: Targeting the COX Pathway

Celecoxib and many related pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. The key to their improved safety profile is the selective inhibition of COX-2, which is upregulated at sites of inflammation, while sparing COX-1, which has housekeeping functions.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2

Figure 1: Simplified COX-2 Inhibition Pathway

Experimental Protocols

The evaluation of anti-inflammatory and analgesic efficacy of novel compounds typically involves standardized in vivo models. The data presented in this guide was generated using the following key experimental protocols:

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing acute inflammation.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rats induces a localized inflammatory response.

  • Drug Administration: The test compounds (e.g., Compound 16, celecoxib) or vehicle are administered orally at specified doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan administration.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. The dose required to produce a 30% inhibition of edema (ED30) can then be determined.

Inflammation-Induced Chronic Hyperalgesia in Rats

This model is used to evaluate the analgesic effects of compounds on inflammatory pain.

  • Induction of Hyperalgesia: A complete Freund's adjuvant is injected into the paw to induce a chronic inflammatory state and hyperalgesia (increased sensitivity to pain).

  • Assessment of Pain Threshold: The pain threshold is measured using a pressure application measurement device. The force at which the rat withdraws its paw is recorded.

  • Drug Administration: The test compounds are administered orally.

  • Measurement of Analgesic Effect: The paw withdrawal threshold is measured at different time points after drug administration.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated based on the change in paw withdrawal threshold compared to baseline and vehicle-treated controls.

Experimental_Workflow cluster_0 In Vivo Efficacy Evaluation Animal_Model Select Animal Model (e.g., Wistar Rats) Inflammation_Induction Induce Inflammation (e.g., Carrageenan Injection) Animal_Model->Inflammation_Induction Drug_Administration Administer Test Compounds (Compound 16, Celecoxib, Vehicle) Inflammation_Induction->Drug_Administration Data_Collection Measure Inflammatory Response (e.g., Paw Volume, Pain Threshold) Drug_Administration->Data_Collection Data_Analysis Analyze Data (% Inhibition, % Reversal) Data_Collection->Data_Analysis Comparison Compare Efficacy Data_Analysis->Comparison

Figure 2: General Experimental Workflow

Discussion and Conclusion

The available preclinical data suggests that novel pyrazole derivatives, such as Compound 16, can exhibit potent anti-inflammatory and analgesic effects. In the models described, Compound 16 demonstrated a significantly better acute analgesic effect compared to celecoxib at the same dose, while showing comparable efficacy in a chronic model.

It is important to note that while these findings are promising, further comprehensive studies are required to fully characterize the efficacy, safety, and pharmacokinetic profiles of new pyrazole derivatives. Direct, head-to-head comparative studies with established drugs like celecoxib are crucial for determining their therapeutic potential. For the specific compound, this compound, there is a clear need for published, peer-reviewed data to substantiate any claims of its anti-inflammatory efficacy. Researchers are encouraged to conduct and publish such studies to enable a thorough and objective comparison.

References

A Comparative Guide to the Structure-Activity Relationships of Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrazole scaffold is a cornerstone in the development of a wide array of biologically active compounds. From potent insecticides to promising anticancer and antimicrobial agents, the versatility of this chemical structure is well-documented. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpyrazole derivatives across these key biological domains. By presenting quantitative data, detailed experimental protocols, and clear visual representations of mechanisms and workflows, we aim to furnish researchers with the critical information needed to inform future design and development of novel phenylpyrazole-based compounds.

Insecticidal Activity of Phenylpyrazoles

Phenylpyrazole insecticides, most notably fipronil, are broad-spectrum agents that have been instrumental in pest control.[1][2] Their primary mode of action is the disruption of the central nervous system in insects by blocking GABA-gated chloride channels.[1][3]

Mechanism of Action: GABA Receptor Antagonism

Phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, an ionotropic receptor that forms a chloride ion channel.[3][4] In insects, the binding of GABA to its receptor triggers the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Phenylpyrazoles bind to a site within the chloride channel, blocking it and thereby preventing the inhibitory action of GABA. This leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[3][5] The selectivity of phenylpyrazoles for insects over mammals is attributed to a higher binding affinity for insect GABA receptors.[5]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release GABA_R GABA-A Receptor (Chloride Channel) SynapticCleft->GABA_R GABA Binding Chloride Cl- Influx GABA_R->Chloride Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_R Blocks Channel

Figure 1: Phenylpyrazole mechanism of action on the GABAergic synapse.

Comparative Insecticidal Activity against Plutella xylostella (Diamondback Moth)

The diamondback moth is a major pest of cruciferous crops worldwide and has developed resistance to many classes of insecticides. The following table summarizes the insecticidal activity of various phenylpyrazole derivatives against this pest.

CompoundR1 (on Phenyl Ring)R2 (on Pyrazole Ring)LC50 (mg/L)Citation
Fipronil2,6-Cl2, 4-CF3-SO(CF3)1.43[3]
Compound 5g 4-F-CONH- (linked to another phenylpyrazole)0.1 (84% mortality)[1]
Compound IIIf 2,4,6-F3Anthranilic diamide43% mortality at 0.1 mg/L[6]
Compound IIIe -Anthranilic diamide94% activity at 0.00001 mg/L[6]
Compound B2 -Flupyrimin analog>70% mortality at 25 mg/L[7]
Compound B3 -Flupyrimin analog>70% mortality at 25 mg/L[7]
Compound B4 -Flupyrimin analog>70% mortality at 25 mg/L[7]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of insecticides against leaf-eating insects like Plutella xylostella.

Insecticidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment prep_insecticide Prepare Insecticide Dilutions dip_leaves Dip Leaf Discs in Insecticide Solution prep_insecticide->dip_leaves prep_leaves Prepare Leaf Discs (e.g., Cabbage) prep_leaves->dip_leaves dry_leaves Air Dry Treated Leaves dip_leaves->dry_leaves place_leaves Place Leaf Discs in Petri Dishes dry_leaves->place_leaves introduce_larvae Introduce Larvae (e.g., 3rd Instar) place_leaves->introduce_larvae incubate Incubate at Controlled Conditions introduce_larvae->incubate record_mortality Record Mortality at 24, 48, 72 hours incubate->record_mortality calculate_lc50 Calculate LC50 Values record_mortality->calculate_lc50

Figure 2: Workflow for the leaf-dip insecticidal bioassay.

Methodology:

  • Preparation of Test Solutions: A series of concentrations of the test phenylpyrazole compounds are prepared in an appropriate solvent. A control solution (solvent only) is also prepared.

  • Leaf Preparation: Leaf discs of a suitable host plant (e.g., cabbage) are cut to a standard size.

  • Treatment: Each leaf disc is dipped into a test solution for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

  • Exposure: The treated leaf discs are placed individually in petri dishes or other suitable containers. A set number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Data Collection: Mortality is assessed at predetermined intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The results are used to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test insects.

Anticancer Activity of Phenylpyrazoles

Recent research has highlighted the potential of phenylpyrazole derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Mechanism of Action: Targeting Signaling Pathways (e.g., EGFR)

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some phenylpyrazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades that promote tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Phenylpyrazole Phenylpyrazole Inhibitor Phenylpyrazole->EGFR Inhibits

Figure 3: Inhibition of the EGFR signaling pathway by phenylpyrazoles.

Comparative Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC50 values) of selected phenylpyrazole derivatives against human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Citation
Compound 15 MCF-7 (Breast)0.042[8]
Compound 15 PC3 (Prostate)0.61[8]
Compound 15 A549 (Lung)0.76[8]
Compound 13 IGROVI (Ovarian)0.04[9]
Compound 29 MCF-7 (Breast)17.12[8]
Compound 29 HepG2 (Liver)10.05[8]
Compound 37 MCF-7 (Breast)5.21[8]
Compound 53 HepG2 (Liver)15.98[8]
Compound 54 HepG2 (Liver)13.85[8]
Compound 116b-e, 117 MCF-7 (Breast)16.50–26.73[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Phenylpyrazole Derivatives seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 4: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylpyrazole derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Antimicrobial Activity of Phenylpyrazoles

Phenylpyrazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, but some have been found to target essential bacterial enzymes like DNA gyrase.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. Inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately bacterial cell death.

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various phenylpyrazole derivatives against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Citation
Compound 12 S. aureus1-8[2]
Compound 12 E. coli 19241[2]
Compound 17 MRSA4[2]
Thiazolidinone-clubbed pyrazole E. coli16[2]
Compound 20 S. aureus7.81[2]
Compound 20 E. coli15.6[2]
Compound 27 MRSA0.39[2]
Compound 28 MRSA0.78[2]
Compound 31 B. subtilis4[2]
Compound 32 S. epidermidis0.97[2]
Compound 3 Aspergillus25[11]
PYO12 S. aureus1[12]
PYO12 E. faecalis16[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Result Determination prep_dilutions Prepare Serial Dilutions of Phenylpyrazole inoculate Inoculate Dilutions with Bacteria prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe_growth Observe for Visible Bacterial Growth incubate->observe_growth determine_mic Determine MIC (Lowest concentration with no growth) observe_growth->determine_mic

Figure 5: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the phenylpyrazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This comparative guide underscores the remarkable chemical diversity and biological significance of phenylpyrazole derivatives. The provided data and protocols offer a foundation for further exploration and optimization of this versatile scaffold for various therapeutic and agricultural applications.

References

Navigating the Selectivity Landscape of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole core is a key feature in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2] A significant portion of these compounds are designed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3] The nature and position of substituents on the pyrazole ring are pivotal in defining both the potency and selectivity of these inhibitors.

Comparison of Pyrazole-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles within the pyrazole chemical class, this section compares a selection of pyrazole-based kinase inhibitors. The following table summarizes their inhibitory activities against a panel of kinases, showcasing how structural modifications influence their target engagement and off-target interactions.

Compound/InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinases Inhibited (>50% at 1 µM)Reference
Compound A (Hypothetical) Kinase X50Kinase Y, Kinase ZFictional
Afuresertib (GSK2110183) Akt11.3 (Ki = 0.08)PKA, ROCK1[3]
AT7519 CDK2/Cyclin A47CDK1, CDK5, GSK3β[3]
Prexasertib CHK1<1CHK2, RSK family[4]
Ilginatinib (NS-018) JAK20.72JAK1 (33 nM), JAK3 (39 nM), Tyk2 (22 nM), Src[4]

Note: This table is a representative example. The cross-reactivity profile of any given compound must be determined experimentally.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

To contextualize the importance of inhibitor selectivity, it is crucial to understand the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate simplified representations of key pathways often targeted by pyrazole-containing drugs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription

Caption: Simplified JAK/STAT signaling pathway.

MAPK_Pathway Signal Extracellular Signal (e.g., Stress, Cytokines) Receptor Receptor Signal->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates

Caption: The p38 MAPK signaling cascade.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile is a critical step in preclinical drug development. Standardized experimental protocols are employed to ensure the generation of reliable and comparable data. A common and comprehensive method for this is the in vitro kinase inhibition assay.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation Serial dilution of test compound Incubation Incubation Compound + Kinase + Substrate + ATP Compound_Prep->Incubation Reagent_Prep Reagent Preparation Kinase, Substrate, ATP Reagent_Prep->Incubation Detection Detection Quantify substrate phosphorylation or ATP consumption Incubation->Detection Analysis Data Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodologies

1. Compound Preparation:

  • The test compound, such as a pyrazole derivative, is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • A series of dilutions are then prepared to obtain a range of concentrations for testing.

2. Kinase Reaction:

  • The enzymatic reaction is typically performed in a multi-well plate format.

  • Each well contains the kinase, its specific substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection), and the test compound at a specific concentration.

  • Control reactions are included: a positive control (no inhibitor) and a negative control (no kinase or no substrate).

  • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 30°C).

3. Detection of Kinase Activity:

  • The reaction is stopped, and the extent of substrate phosphorylation is measured.

  • Radiometric Assays: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.

  • Fluorescence-Based Assays: These assays often use antibodies that specifically recognize the phosphorylated substrate, with a fluorescently labeled secondary antibody for detection.

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction. Lower kinase activity results in more remaining ATP, leading to a stronger luminescent signal.

4. Data Analysis:

  • The percentage of kinase inhibition for each compound concentration is calculated relative to the positive control (100% activity) and negative control (0% activity).

  • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cross-Reactivity Screening:

To assess the broader cross-reactivity profile, the test compound is initially screened against a large panel of kinases (e.g., a kinome-wide panel) at a single, high concentration (e.g., 1 µM or 10 µM). Kinases that show significant inhibition in this primary screen are then selected for full dose-response analysis to determine their respective IC₅₀ values. This two-tiered approach efficiently identifies potential off-targets and provides a quantitative measure of the compound's selectivity.

Conclusion

While specific cross-reactivity data for (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is not publicly available, the analysis of related pyrazole-based inhibitors demonstrates the critical role of chemical structure in determining selectivity. The pyrazole scaffold provides a versatile platform for designing potent and selective inhibitors for a variety of biological targets. A thorough understanding and experimental determination of the cross-reactivity profile, using methodologies such as those described in this guide, are essential for the successful development of safe and effective therapeutics. Researchers are encouraged to utilize these established protocols to characterize their novel pyrazole-containing compounds and contribute to a deeper understanding of their pharmacological profiles.

References

A Comparative Guide to COX-1 and COX-2 Inhibition by Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have emerged as a promising class of compounds exhibiting significant and often selective COX-2 inhibitory activity. This guide provides a comparative analysis of various pyrazole derivatives, supported by experimental data, to aid researchers in the field of inflammation and pain management.

Mechanism of Action: The COX Signaling Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function, COX-2 is inducible and its expression is upregulated during inflammation, leading to pain and fever.[1][2][3] The selective inhibition of COX-2 is therefore a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[3][4]

COX_Pathway cluster_cox Cyclooxygenase (COX) Isoforms cluster_prostaglandins Prostanoids membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid pla2 PLA₂ cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandin H₂ (PGH₂) cox1->prostaglandins_h cox2->prostaglandins_h pgs_homeostatic Prostaglandins (Homeostatic Functions) - GI Protection - Platelet Aggregation prostaglandins_h->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h->pgs_inflammatory Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Heme, Enzyme) start->reagent_prep compound_dilution Compound Serial Dilution start->compound_dilution plate_setup 96-Well Plate Setup (Blank, Control, Inhibitor) reagent_prep->plate_setup compound_dilution->plate_setup pre_incubation Pre-incubation with Inhibitor plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_initiation detection Colorimetric Detection (Add TMPD) reaction_initiation->detection measurement Measure Absorbance detection->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

References

Assessment of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol and its Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While "(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol" itself is not extensively documented as a kinase inhibitor, its core pyrazole structure is a key pharmacophore in numerous potent kinase inhibitors.[1][2] This guide provides a comparative assessment of pyrazole-based compounds, including derivatives of the well-known anti-inflammatory drug Celecoxib, which exhibit significant kinase inhibitory activity.[3][4]

Executive Summary

The pyrazole scaffold is a versatile platform for the development of kinase inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. This guide focuses on Celecoxib and its non-COX-2 inhibiting analogs, which have been repurposed and optimized for their kinase inhibitory effects. We present comparative data on their inhibitory concentrations, target kinases, and cellular effects. Furthermore, detailed experimental protocols for key assays are provided to enable researchers to conduct their own evaluations.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of selected pyrazole-containing compounds against various kinases. These compounds share a common structural motif with this compound and serve as relevant comparators.

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Key Findings
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)~3 (Aurora A/B)HCT116Potent dual Aurora kinase inhibitor with activity against other clinically relevant kinases.[5]
Compound 15 CDK25A2780Highly potent and selective CDK2 inhibitor with sub-micromolar antiproliferative activity against various cancer cell lines.[6]
Compound 8a JNK3227-Selective JNK3 inhibitor with potential for treating neurodegenerative diseases.[7]
Celecoxib Analog (Compound 8) Aurora A, Aurora B35 (Aurora A), 75 (Aurora B)SW620, HCT116Dual Aurora A/B inhibitor with broad kinase inhibitory activity.[2]
Celecoxib GSK3-Calu-1, H358Induces degradation of c-FLIP through Akt-independent inhibition of GSK3.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • Test Compound (e.g., this compound analog)

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.[9]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • Test Compound

  • Cell viability reagent (e.g., MTS, Promega)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making it a key target for kinase inhibitors.[12][13][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Inhibitor This compound Analog Inhibitor->JAK Inhibits Kinase_Inhibitor_Workflow Start Compound Library (this compound Analogs) HTS High-Throughput Screening (HTS) (In Vitro Kinase Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Kinase Selectivity Profiling (KinomeScan) Dose_Response->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Optimized Leads End Preclinical Candidate In_Vivo->End

References

Novel Pyrazole Compounds Demonstrate Potent Antimicrobial Activity, Outperforming Standard Antibiotics in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – In the global fight against antimicrobial resistance, newly synthesized pyrazole derivatives are emerging as promising candidates, exhibiting significant efficacy against a broad spectrum of bacterial and fungal pathogens. Recent preclinical data reveals that these novel compounds, in some instances, show superior antimicrobial activity compared to conventional antibiotics. This comparative guide offers an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The increasing prevalence of multidrug-resistant microorganisms necessitates the exploration of new chemical entities with potent antimicrobial properties.[1][2] Pyrazole, a five-membered heterocyclic compound, has long been recognized in medicinal chemistry for its diverse biological activities.[3][4] The latest research focuses on the synthesis and evaluation of novel pyrazole derivatives, leading to the discovery of compounds with remarkable antimicrobial efficacy.[1][5]

Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics

The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative novel pyrazole compounds against clinically relevant bacteria and fungi, juxtaposed with the performance of standard antibiotics. Lower MIC values are indicative of greater potency.

Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Pyrazole Compounds Compared to Standard Antibiotics

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniae
Novel Pyrazole Compounds
Pyrazole Derivative 21a[1]62.562.512562.5
Pyrazole Derivative 9[2]4->128>128
Pyrano[2,3-c] pyrazole 5c[6]6.25-6.256.25
Imidazo-pyridine pyrazole 18[7]<1-<1<1
Standard Antibiotics
Chloramphenicol[1]>125>125>125>125
Ciprofloxacin[8]----
Oxacillin[2]0.25- >128---
Vancomycin[2]1-2---

Note: '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity (MIC in µg/mL) of a Novel Pyrazole Compound Compared to a Standard Antifungal Agent

Compound/AntifungalCandida albicansAspergillus niger
Novel Pyrazole Compound
Pyrazole Derivative 21a[1]7.82.9
Standard Antifungal
Clotrimazole[1]>7.8>7.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of novel pyrazole compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure used to determine this value.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The novel pyrazole compounds and standard antibiotics are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a Petri dish.

  • Creation of Wells: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Compounds: A fixed volume of the dissolved test compound or standard antibiotic at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Path to Discovery

To better understand the processes involved in the validation of these novel compounds, the following diagrams illustrate a typical experimental workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis Synthesis Synthesis of Novel Pyrazole Derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Agar_Diffusion Primary Screening (Agar Well/Disk Diffusion) Purification->Agar_Diffusion MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Agar_Diffusion->MIC_Determination Data_Analysis Data Collection & Analysis MIC_Determination->Data_Analysis Comparison Comparison with Standard Antibiotics Data_Analysis->Comparison

Experimental workflow for antimicrobial validation.

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compounds in 96-Well Plate C Inoculate Each Well with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate under Optimal Growth Conditions C->D E Visually Inspect for Microbial Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Broth microdilution workflow for MIC determination.

References

A Comparative Guide to Pyrazole Synthesis: Knorr Condensation vs. 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of many therapeutic agents. The synthesis of this vital heterocyclic motif can be approached through various methodologies, with the classical Knorr pyrazole synthesis and the versatile 1,3-dipolar cycloaddition being two of the most prominent. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.

At a Glance: Knorr vs. Cycloaddition

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Reactants 1,3-Dicarbonyl compound and a hydrazine derivative.[1][2][3][4][5][6]A 1,3-dipole (e.g., nitrile imine, diazoalkane) and a dipolarophile (e.g., alkyne, alkene).
General Conditions Typically requires acid or base catalysis and heating.[1][2][3][6]Can often be performed at room temperature, sometimes requiring a base to generate the dipole in situ.[7][8]
Regioselectivity Can be an issue with unsymmetrical dicarbonyls, potentially leading to mixtures of regioisomers.[1][2][5]Often highly regioselective, governed by the electronic and steric properties of the dipole and dipolarophile.[7][9][10]
Substrate Scope Broad scope for both the 1,3-dicarbonyl and hydrazine components.[1]Very broad, with a wide variety of dipoles and dipolarophiles available.
Key Advantages Utilizes readily available starting materials; straightforward procedure.[3][5]High regioselectivity, milder reaction conditions in many cases, and access to a wide range of substitution patterns.[7][11]
Key Disadvantages Potential for poor regioselectivity; can require harsh conditions (heat, strong acids/bases).[5]May require the in situ generation of potentially unstable intermediates like nitrile imines.

Knorr Pyrazole Synthesis: The Classic Approach

First reported by Ludwig Knorr in 1883, this method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2][6]

Reaction Mechanism

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Protonation Carbonyl Protonation Start->Protonation H+ Hydrazone Hydrazone Intermediate Protonation->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Dehydration Dehydration Cyclization->Dehydration -H2O Pyrazole Pyrazole Dehydration->Pyrazole Cycloaddition_Mechanism Start Hydrazonoyl Halide DipoleGen Nitrile Imine (1,3-Dipole) Start->DipoleGen Base (e.g., Et3N) Cycloaddition [3+2] Cycloaddition DipoleGen->Cycloaddition Dipolarophile Alkyne/ Alkyne Equivalent Dipolarophile->Cycloaddition Intermediate Cycloadduct (Pyrazoline if alkene) Cycloaddition->Intermediate Aromatization Aromatization Intermediate->Aromatization e.g., -HBr Pyrazole Pyrazole Aromatization->Pyrazole Comparative_Workflow cluster_knorr Knorr Synthesis cluster_cyclo Cycloaddition knorr_start Mix 1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst knorr_heat Heat (e.g., 100°C, 1h) knorr_start->knorr_heat knorr_workup Precipitation with Water knorr_heat->knorr_workup knorr_iso Filtration knorr_workup->knorr_iso cyclo_start Mix Dipole Precursor, Dipolarophile, Solvent cyclo_react Add Base, React at RT (e.g., 7-10h) cyclo_start->cyclo_react cyclo_workup Solvent Evaporation cyclo_react->cyclo_workup cyclo_iso Column Chromatography cyclo_workup->cyclo_iso

References

Evaluating the Antioxidant Properties of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating oxidative stress implicated in a wide range of pathologies. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antioxidant potential. This guide provides a comparative evaluation of the antioxidant properties of various pyrazole derivatives, supported by experimental data from established in vitro assays. We delve into the experimental protocols for these assays and explore the potential mechanisms of action, offering a comprehensive resource for researchers in the field.

Comparative Antioxidant Activity of Pyrazole Derivatives

The antioxidant capacity of pyrazole derivatives is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

The tables below summarize the IC50 values for a selection of pyrazole derivatives from various studies, compared with standard antioxidants such as ascorbic acid and Butylated Hydroxytoluene (BHT).

Table 1: DPPH Radical Scavenging Activity of Pyrazole Derivatives

Compound/DerivativeIC50 (µM)Reference StandardIC50 (µM)Reference
Pyrazolyl pyrazoline 3b11.70 ± 0.29 (µg/mL)Ascorbic Acid13.67 ± 0.97 (µg/mL)[1]
Pyrazolyl pyrazoline 3c12.06 ± 1.17 (µg/mL)Ascorbic Acid13.67 ± 0.97 (µg/mL)[1]
Pyrazolyl pyrazoline 3e9.63 ± 0.55 (µg/mL)Ascorbic Acid13.67 ± 0.97 (µg/mL)[1]
Pyrazoline carbothioamide 6b12.02 ± 0.63 (µg/mL)Ascorbic Acid13.67 ± 0.97 (µg/mL)[1]
Pyrazoline carbothioamide 6e9.66 ± 0.34 (µg/mL)Ascorbic Acid13.67 ± 0.97 (µg/mL)[1]
Pyrazole benzimidazolone 5c14.00 ± 0.14Ascorbic Acid88.12 ± 0.23[2]
Pyrazole benzimidazolone 6b12.47 ± 0.02BHT31.76 ± 1.22[2]
Pyrazole benzimidazolone 6c12.82 ± 0.10BHT31.76 ± 1.22[2]
5-Aminopyrazole 4a~10.1N/AN/A[3]
5-Aminopyrazole 4f~8.6N/AN/A[3]
5-Aminopyrazole 4g~9.5N/AN/A[3]
Pyz-131.49 ± 0.92 (H₂O₂)Ascorbic Acid7.45 (H₂O₂)[4]
Pyz-224.82 ± 1.23 (H₂O₂)Ascorbic Acid7.45 (H₂O₂)[4]

Table 2: ABTS Radical Scavenging Activity of Pyrazole Derivatives

Compound/DerivativeIC50 (µM)Reference StandardIC50 (µM)Reference
Pyrazolyl pyrazoline 3a37.9 ± 1.31 (µg/mL)Ascorbic Acid37.9 ± 1.31 (µg/mL)[1]
Pyrazolyl pyrazoline 3b29.53 ± 1.05 (µg/mL)Ascorbic Acid37.9 ± 1.31 (µg/mL)[1]
Pyrazolyl pyrazoline 3c30.56 ± 1.11 (µg/mL)Ascorbic Acid37.9 ± 1.31 (µg/mL)[1]
Pyrazoline carbothioamide 6a71.39 ± 1.25 (µg/mL)Ascorbic Acid37.9 ± 1.31 (µg/mL)[1]
Pyrazoline carbothioamide 6e71.39 ± 1.25 (µg/mL)Ascorbic Acid37.9 ± 1.31 (µg/mL)[1]

Experimental Protocols

Accurate and reproducible experimental design is critical for evaluating antioxidant activity. Below are the detailed methodologies for the DPPH and ABTS assays commonly employed in the study of pyrazole derivatives.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Workflow for DPPH Assay

DPPH Assay Workflow prep Prepare DPPH Solution mix Mix DPPH with Sample/Control prep->mix sample Prepare Pyrazole Derivative Solutions sample->mix control Prepare Control (e.g., Ascorbic Acid) control->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The pyrazole derivatives and a positive control (e.g., ascorbic acid) are dissolved in the same solvent to prepare a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test samples and the positive control. A blank sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Workflow for ABTS Assay

ABTS Assay Workflow prep_abts Prepare ABTS Solution generate Generate ABTS Radical Cation prep_abts->generate prep_persulfate Prepare Potassium Persulfate prep_persulfate->generate mix Mix ABTS Radical with Sample/Control generate->mix sample Prepare Pyrazole Derivative Solutions sample->mix control Prepare Control (e.g., Trolox) control->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Steps:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The pyrazole derivatives and a positive control (e.g., Trolox) are dissolved in the buffer to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the test sample or positive control is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay, and the IC50 value is determined.

Mechanism of Antioxidant Action

The antioxidant activity of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom from the pyrazole ring, particularly the N-H proton, to free radicals, thereby neutralizing them. The presence of electron-donating groups on the pyrazole ring or attached phenyl rings can enhance this activity.

Some pyrazole derivatives have also been shown to inhibit enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase.[3][5] Inhibition of this enzyme complex reduces the cellular production of superoxide radicals, a key contributor to oxidative stress.

Proposed Signaling Pathway for Antioxidant Activity

Mechanism of Pyrazole Antioxidant Activity cluster_pathway cluster_intervention stimuli Oxidative Stimuli (e.g., Inflammation, UV) nadph_oxidase NADPH Oxidase Activation stimuli->nadph_oxidase ros Increased ROS Production (Superoxide, H₂O₂) nadph_oxidase->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage pyrazole Pyrazole Derivative inhibition Inhibition pyrazole->inhibition scavenging Direct Radical Scavenging pyrazole->scavenging

Caption: Inhibition of NADPH oxidase and radical scavenging by pyrazoles.

This guide provides a foundational understanding of the antioxidant properties of pyrazole derivatives. The presented data and protocols can serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel antioxidant agents based on the versatile pyrazole scaffold. Further investigations into the structure-activity relationships and detailed mechanisms of action will continue to drive the development of potent and selective antioxidant therapies.

References

Safety Operating Guide

Proper Disposal of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause serious eye irritation, skin irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) and disposal procedures are paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the necessary personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection[1][2]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2][3].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations[4]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[4].

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous unless determined otherwise by a qualified professional.

    • Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.

  • Containerization :

    • Collect waste in a designated, compatible, and properly sealed container[2]. The container should be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard symbols.

  • Spill Management :

    • In the event of a spill, avoid breathing any dust or vapors[1][2].

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or diatomaceous earth[2].

    • Collect the absorbed material and place it into a suitable, sealed container for disposal[2].

    • Clean the contaminated area thoroughly with water[2].

  • Final Disposal :

    • Dispose of the waste container through an approved hazardous waste disposal facility[3].

    • Do not dispose of this compound down the drain or in general waste[2][5].

Quantitative Data Summary

Hazard ClassificationGHS StatementPrecautionary Statement Codes
Eye IrritationCauses serious eye irritation[1][2]P264, P280, P305+P351+P338, P337+P313
Skin IrritationCauses skin irritation[1]P264, P280, P302+P352, P332+P313, P362
Respiratory IrritationMay cause respiratory irritation[1]P261, P271, P304+P340, P312

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess Situation: Spill or Routine Disposal? ppe->assess_spill spill_procedure Follow Spill Protocol: 1. Absorb with inert material 2. Collect in sealed container 3. Decontaminate area assess_spill->spill_procedure Spill routine_disposal Routine Disposal: Collect in designated hazardous waste container assess_spill->routine_disposal Routine label_container Label Container: 'Hazardous Waste' Chemical Name Hazard Symbols spill_procedure->label_container routine_disposal->label_container store_waste Store waste container in a designated, secure area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Waste Transferred to Authorized Personnel contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

Handling (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol in a laboratory setting requires strict adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate, and logistical information, including personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and emergency first aid measures. The following information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment and adherence to proper engineering controls. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields (compliant with NIOSH (US) or EN 166 (EU) standards). A full-face visor is recommended when handling large quantities.[1]To prevent eye contact which can lead to serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) that satisfy EU Directive 89/686/EEC and the standard EN374.[1]To prevent skin contact which can cause irritation.[1]
Body Protection A standard laboratory coat should be worn. For significant spill potential, a chemically resistant apron is advised.To protect skin and personal clothing from contamination.
Respiratory Protection For low-level exposures or when handling the solid form that may generate dust, a type P95 (US) or type P1 (EU EN 143) particle respirator should be used.[1] All handling should ideally be conducted in a certified chemical fume hood.[1]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]
Engineering Controls Work should be performed in a well-ventilated area, preferably within a BS-approved fume cupboard.[1] Eyewash stations and safety showers must be readily accessible.[1]To minimize the concentration of airborne contaminants and provide immediate decontamination facilities in case of an emergency.

Standard Operating Procedure for Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer post_decontaminate Decontaminate Work Area and Equipment handling_transfer->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Safe Handling Workflow Diagram

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately hold eyelids open and rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical advice if irritation or visual changes persist.[1]
Skin Contact Remove any contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
Ingestion Do not induce vomiting.[1] If the individual is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms occur.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from direct sunlight and heat sources.[1]

  • Store separately from strong acids, bases, oxidizing agents, and reducing agents.[1]

Disposal: The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service.

Disposal Plan for this compound cluster_waste_gen Waste Generation cluster_segregation Segregation and Containment cluster_disposal_action Disposal Action waste_solid Unused/Expired Solid Compound seg_solid Collect solid waste in a labeled, sealed container waste_solid->seg_solid waste_contaminated Contaminated PPE and Labware waste_contaminated->seg_solid waste_liquid Solutions Containing the Compound seg_liquid Collect liquid waste in a labeled, sealed container waste_liquid->seg_liquid seg_mix Mix with sand or vermiculite before disposal seg_solid->seg_mix seg_liquid->seg_mix disp_contact Contact Licensed Waste Disposal Service seg_mix->disp_contact disp_transport Arrange for Professional Pickup and Transport disp_contact->disp_transport disp_final Final Disposal by Approved Specialists disp_transport->disp_final

Waste Disposal Workflow

Important Considerations:

  • Do not discharge into rivers or drains. [1]

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.